CyPPA
Description
Propriétés
IUPAC Name |
N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEMRPYUFJNFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358676 | |
| Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73029-73-9 | |
| Record name | N-Cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73029-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CyPPA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of CyPPA: A Technical Guide for Researchers
An in-depth analysis of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) as a selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels.
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine, commonly known as this compound, has emerged as a critical pharmacological tool for the investigation of small-conductance calcium-activated potassium (SK or KCa2) channels. Its subtype selectivity for KCa2.2 (SK2) and KCa2.3 (SK3) channels makes it an invaluable asset in delineating the physiological and pathological roles of these specific channel subtypes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental setups.
Core Mechanism of Action: Positive Allosteric Modulation
This compound functions as a positive allosteric modulator of SK channels, a class of ion channels activated by intracellular calcium ions[1][2][3]. Unlike direct agonists that bind to the primary activation site, this compound binds to a distinct allosteric site on the channel complex. This binding event does not directly open the channel but rather enhances its sensitivity to its endogenous ligand, Ca2+.[1] The primary consequence of this compound's action is a leftward shift in the calcium concentration-response curve for channel activation, meaning that lower intracellular calcium concentrations are required to open the channel[1].
This potentiation of SK channel activity leads to an increased potassium efflux, causing hyperpolarization of the cell membrane. In excitable cells such as neurons, this hyperpolarization increases the threshold for action potential firing, thereby reducing neuronal excitability[4][5][6]. This effect is particularly pronounced in neurons where SK channels contribute to the afterhyperpolarization (AHP) phase following an action potential[2][4][5]. By prolonging the AHP, this compound can decrease the firing frequency of neurons[4][5].
Subtype Selectivity
A key feature of this compound is its selectivity for the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes over KCa2.1 (SK1) and the intermediate-conductance KCa3.1 (IK) channels[1][7]. This selectivity has been crucial for dissecting the specific contributions of SK2 and SK3 channels in various physiological processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with SK channels, as determined by various in vitro studies.
| Parameter | hSK3 (KCa2.3) | hSK2 (KCa2.2) | hSK1 (KCa2.1) | hIK (KCa3.1) | Reference |
| EC50 | 5.6 µM | 14 µM | Inactive | Inactive | [1][7] |
| Efficacy | 90 ± 1.8 % | 71 ± 1.8 % | - | - | [1] |
Table 1: Potency and Efficacy of this compound on human SK channel subtypes. EC50 represents the concentration of this compound required to elicit a half-maximal response. Efficacy is the maximal response as a percentage of a reference agonist.
| Organism | Channel | EC50 | Reference |
| Rat | KCa2.2a | 7.48 ± 1.58 µM | [8] |
Table 2: Potency of this compound on rat SK channel subtypes.
Molecular Binding Site
Site-directed mutagenesis and in silico modeling studies have identified the putative binding site for this compound. It is located in a hydrophobic pocket formed at the interface between the C-lobe of calmodulin (CaM), which is constitutively associated with the channel, and the HA/HB helices of the KCa2 channel alpha subunit[8][9][10][11][12]. The subtype selectivity of this compound is attributed to specific amino acid residues within this binding pocket, particularly in the HA and HB helices[9][10][13]. For instance, mutations in these helices can diminish the potency of this compound or even confer sensitivity to previously insensitive channel subtypes[9][10][13][14].
Signaling Pathway and Physiological Consequences
The activation of SK channels by this compound initiates a signaling cascade that ultimately modulates cellular function.
Caption: Signaling pathway illustrating this compound's mechanism of action.
The physiological outcomes of this compound's action are context-dependent and are primarily observed in tissues expressing KCa2.2 and KCa2.3 channels. In the central nervous system, this compound has been shown to reduce the activity of dopaminergic neurons, inhibit dopamine (B1211576) release, and counteract hyperdopaminergic behaviors[4][5][6][15]. This has implications for neurological and psychiatric disorders where dopamine signaling is dysregulated[4][6].
Experimental Protocols
The elucidation of this compound's mechanism of action has relied heavily on electrophysiological techniques, particularly patch-clamp recordings.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the channels of a single cell.
Cell Preparation:
-
Human embryonic kidney (HEK293) cells are transiently transfected with the cDNA encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3)[1].
-
For neuronal studies, brain slices containing the neurons of interest (e.g., dopaminergic neurons of the substantia nigra pars compacta) are prepared from rodents[4][5].
Recording Solutions:
-
Intracellular (Pipette) Solution (in mM): 131 K-gluconate, 9 KCl, 20 HEPES, 0.1 EGTA, 5 Mg-ATP, and 0.5 GTP TRIS. The free Ca2+ concentration is buffered to a specific level (e.g., 0.3 µM) to study the potentiation effect. pH is adjusted to 7.2[4].
-
Extracellular (Bath) Solution (in mM): Standard artificial cerebrospinal fluid (aCSF) for brain slice recordings or a solution with symmetrical K+ concentrations for recordings from HEK293 cells to isolate K+ currents[1][4].
Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the intracellular solution and brought into contact with the cell membrane.
-
A high-resistance seal ("giga-seal") is formed between the pipette and the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., 0 mV or -80 mV)[1].
-
Voltage ramps or steps are applied to elicit ion currents, which are recorded before and after the application of this compound at various concentrations[1].
Caption: A typical workflow for a whole-cell patch-clamp experiment.
Dopamine Release Assay
To assess the functional consequences of SK channel modulation on neurotransmitter release, a dopamine release assay using primary cultures of midbrain neurons can be employed[4][6][15].
Methodology:
-
Primary midbrain neuron cultures are prepared from embryonic rats.
-
Neurons are loaded with [3H]-dopamine.
-
The spontaneous release of [3H]-dopamine into the culture medium is measured in the presence and absence of different concentrations of this compound.
-
The amount of released [3H]-dopamine is quantified using liquid scintillation counting.
-
Results have shown that this compound inhibits the autonomous release of dopamine in a concentration-dependent manner[4][6][15].
Conclusion
This compound is a subtype-selective positive allosteric modulator of KCa2.2 and KCa2.3 channels. Its mechanism of action involves binding to an allosteric site on the channel-calmodulin complex, thereby increasing the channel's apparent sensitivity to intracellular calcium. This leads to membrane hyperpolarization and a reduction in cellular excitability. The well-characterized mechanism and subtype selectivity of this compound make it an indispensable tool for researchers in neuroscience, pharmacology, and drug development to probe the roles of SK2 and SK3 channels in health and disease.
References
- 1. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the functional binding pocket for compounds targeting small-conductance Ca2+-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]
- 10. Subtype-selective positive modulation of KCa 2 channels depends on the HA/HB helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. "Data for "Subtype-selective Positive Modulation of SK Channels Depends" by Miao Zhang and Meng Cui [digitalcommons.chapman.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
CyPPA as a selective SK channel modulator
An In-depth Technical Guide to CyPPA: A Selective SK Channel Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and cellular signaling. Their subtype-specific modulation presents a significant challenge and opportunity in pharmacology. This document provides a comprehensive technical overview of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (this compound), a pioneering selective positive allosteric modulator for the SK2 and SK3 channel subtypes. We detail its mechanism of action, present quantitative pharmacological data, outline key experimental protocols for its characterization, and visualize its impact on cellular signaling pathways.
Introduction and Chemical Properties
This compound is a potent pharmacological tool used to investigate the physiological roles of SK channels.[1] It is distinguished by its ability to selectively potentiate SK2 and SK3 channels without affecting SK1 or the related intermediate-conductance (IK) channels.[1][2][3] This selectivity allows researchers to dissect the specific contributions of SK2/SK3-mediated currents from those of other SK/IK family members.[1][4]
Chemically, this compound is identified as N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine or cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine.[3][5][6] Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | [1][2][5][6] |
| Synonyms | N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine | [3][7] |
| CAS Number | 73029-73-9 | [2][3] |
| Molecular Formula | C16H23N5 | [2][3] |
| Molecular Weight | 285.39 g/mol | [2][3] |
| Purity | ≥99% (HPLC) | [3] |
| Solubility | Insoluble in water; Soluble in DMSO (up to 57 mg/mL) and Ethanol (up to 57 mg/mL) | [2] |
Mechanism of Action
This compound functions as a positive allosteric modulator (PAM) .[1][2] Unlike channel blockers that occlude the ion pore, this compound binds to a distinct allosteric site. This binding event does not open the channel directly but rather increases its sensitivity to its endogenous activator, intracellular calcium (Ca²⁺).[1][4]
The primary mechanism involves a significant leftward shift in the Ca²⁺ concentration-response curve for channel activation.[1] This means that in the presence of this compound, a lower concentration of intracellular Ca²⁺ is required to open the SK channels, effectively potentiating their activity at physiological calcium levels.[4][8]
Structural and mutagenesis studies have identified the this compound binding pocket at the intracellular interface between the channel's HA/HB helices and the associated calcium-binding protein, calmodulin (CaM).[9][10] This strategic location allows it to influence the conformational changes required for channel gating following Ca²⁺ binding to CaM.
Caption: Mechanism of this compound as a positive allosteric modulator.
Quantitative Pharmacological Data
The subtype selectivity of this compound is its most defining characteristic. The following tables summarize the key quantitative data gathered from electrophysiology and fluorescence-based assays.
Table 1: this compound Potency (EC₅₀) on Human SK/IK Channels Data from inside-out patch-clamp experiments on HEK293 cells expressing the respective human channel subtypes.
| Channel Subtype | EC₅₀ (μM) | Efficacy (%) | Reference |
| hSK3 (KCa2.3) | 5.6 ± 1.6 | 90 ± 1.8 | [1][11][12] |
| hSK2 (KCa2.2) | 14 ± 4 | 71 ± 1.8 | [1][11][12] |
| hSK1 (KCa2.1) | Inactive (>100 μM) | N/A | [1][2] |
| hIK (KCa3.1) | Inactive | N/A | [1][2] |
Note: Similar results were obtained in thallium flux assays, with EC₅₀ values of 4.3 μM for SK3 and 13 μM for SK2.[1]
Table 2: Effect of this compound on Apparent Ca²⁺ Sensitivity of hSK3 Channels this compound increases the channel's affinity for Ca²⁺, lowering the concentration of Ca²⁺ needed for activation.
| Parameter | Condition | Value | Reference |
| EC₅₀(Ca²⁺) for hSK3 | Control (No this compound) | 429 nM | [1][4][11][12] |
| EC₅₀(Ca²⁺) for hSK3 | + this compound | 59 nM | [1][4][11][12] |
| EC₅₀ of this compound | For left-shifting Ca²⁺ activation | 1.01 μM | [1] |
Experimental Protocols
The characterization of this compound primarily relies on patch-clamp electrophysiology.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through channels in the cell membrane.
-
Cell Preparation: Human Embryonic Kidney (HEK) 293 cells are commonly used.[1] These cells are stably transfected to express a single subtype of human SK or IK channel (e.g., hSK1, hSK2, hSK3, or hIK).[1]
-
Recording Configuration:
-
Whole-Cell: The micropipette is sealed to the cell membrane, and the membrane patch is ruptured, allowing electrical access to the entire cell. This is used to measure the total current from all channels on the cell surface.[5]
-
Inside-Out: After forming a seal, the pipette is withdrawn, excising a patch of membrane with the intracellular side facing the bath solution.[1] This configuration is ideal for studying the effects of intracellular modulators like Ca²⁺ and this compound, as their concentrations in the bath solution can be precisely controlled.[1]
-
-
Solutions:
-
Pipette (Intracellular) Solution: Typically contains a high concentration of potassium (e.g., 131-154 mM K-gluconate or KCl), a pH buffer (e.g., 10-20 mM HEPES), and Ca²⁺ buffered to a specific free concentration (e.g., 0.3 μM) with a chelator like EGTA.[1][5] It also includes Mg-ATP and GTP to support cellular processes.[5]
-
Bath (Extracellular) Solution: For measuring K⁺ currents, a symmetrical potassium concentration is often used to set the K⁺ reversal potential near 0 mV.[1]
-
-
Voltage Protocol: To elicit currents, a voltage ramp protocol is commonly applied, for example, a 200 ms (B15284909) ramp from -80 mV to +80 mV from a holding potential of 0 mV, repeated every 5 seconds.[1] This allows for the generation of a current-voltage (I-V) relationship in a single sweep.
-
Data Analysis: The current amplitude at a specific voltage (e.g., -75 mV) is measured and plotted against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.[1]
Caption: General workflow for patch-clamp electrophysiology.
Signaling Pathways and Physiological Effects
By potentiating SK2/SK3 channels, this compound has profound effects on the physiology of excitable cells, particularly neurons. SK channels are key players in shaping the neuronal action potential and firing patterns.[13]
-
Membrane Hyperpolarization: Activation of SK channels leads to an efflux of potassium (K⁺) ions, driving the membrane potential towards the K⁺ equilibrium potential, resulting in hyperpolarization.
-
Afterhyperpolarization (AHP): SK channels are primary contributors to the medium afterhyperpolarization (mAHP) that follows an action potential.[13] this compound enhances and prolongs this mAHP.[5]
-
Regulation of Firing Rate: The prolonged mAHP increases the refractory period, making it more difficult for the neuron to fire subsequent action potentials. This leads to a decrease in the overall firing frequency (spike frequency adaptation).[5][6]
-
Impact on Dopaminergic Systems: Dopamine (B1211576) (DA) neurons in the midbrain, which are crucial for motor control and reward pathways, highly express SK3 channels.[5]
-
Application of this compound to DA neurons decreases their spontaneous firing rate.[5][14]
-
It inhibits the release of dopamine from these neurons.[5][6][14][15]
-
In animal models, this compound can counteract hyperdopaminergic behaviors, such as those induced by stimulants like methylphenidate.[5][6][14]
-
Caption: Physiological signaling cascade initiated by this compound.
Conclusion
This compound stands as a landmark compound in the study of calcium-activated potassium channels. Its robust selectivity for SK2 and SK3 subtypes over SK1 and IK channels provides an invaluable tool for isolating the functions of these specific channels in complex biological systems.[1] The detailed understanding of its mechanism, potency, and physiological effects, as outlined in this guide, enables researchers and drug developers to effectively utilize this compound to explore the therapeutic potential of SK channel modulation in neurological and psychiatric disorders characterized by neuronal hyperexcitability and dysregulated dopaminergic signaling.[5][14], 8]
References
- 1. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Comparative Study on Modulation of Synchronized Neuronal Activity by SK Channels and Na/K-ATPase | MDPI [mdpi.com]
- 9. rcsb.org [rcsb.org]
- 10. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]
- 11. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - ProQuest [proquest.com]
- 12. ovid.com [ovid.com]
- 13. SK channels are on the move - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Pharmacological Properties of CyPPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a significant pharmacological tool and potential therapeutic agent due to its selective positive modulation of small-conductance calcium-activated potassium (SK) channels. Specifically, this compound demonstrates selectivity for the SK2 and SK3 subtypes over SK1 and intermediate-conductance (IK) channels. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols for its characterization, and its effects on neuronal activity and behavior.
Introduction
Small-conductance Ca2+-activated K+ (SK) channels are crucial regulators of neuronal excitability and firing patterns.[1][2] These channels are activated by increases in intracellular calcium concentration, leading to potassium efflux and membrane hyperpolarization.[1] This hyperpolarization contributes to the afterhyperpolarization (AHP) that follows action potentials, thereby influencing firing frequency and patterns.[1][2] The SK channel family comprises three subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).[3]
This compound has emerged as a valuable pharmacological probe for studying the physiological roles of SK2 and SK3 channels.[1] Its ability to selectively potentiate these channels has facilitated investigations into their involvement in various physiological processes, including the regulation of dopaminergic neuron activity.[1][4] This guide synthesizes the current knowledge on this compound, presenting its pharmacological characteristics in a detailed and accessible format for researchers and drug development professionals.
Mechanism of Action
This compound acts as a positive allosteric modulator of SK channels.[1][2] It increases the apparent Ca2+ sensitivity of SK2 and SK3 channels, meaning the channels are more likely to open at lower intracellular calcium concentrations.[5] This potentiation of channel activity leads to an enhanced afterhyperpolarization following action potentials, which in turn reduces neuronal firing rates and excitability.[1][6] The binding site for this compound has been identified at the interface between the calmodulin (CaM) C-lobe and the HA/HB helices of the SK channel alpha subunit.[3][7]
Signaling Pathway of this compound Action
References
- 1. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the excitability of midbrain dopamine neurons by modulating the Ca2+ sensitivity of SK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Effects of CyPPA on KCa2.2 and KCa2.3 Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small-conductance calcium-activated potassium (KCa2.x or SK) channels are critical regulators of neuronal excitability and cellular signaling.[1][2][3] This family comprises three main subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1-3 genes, respectively.[2] These channels are unique in that they are voltage-insensitive and gated exclusively by intracellular calcium (Ca²⁺) via the constitutively bound protein calmodulin (CaM).[1][4] Upon binding Ca²⁺, CaM undergoes a conformational change that opens the channel pore, leading to potassium efflux, membrane hyperpolarization, and a subsequent reduction in cellular excitability.[4]
Given their role in shaping neuronal firing patterns, particularly the afterhyperpolarization (AHP) following action potentials, KCa2 channels have emerged as promising therapeutic targets for a range of neurological and psychiatric disorders, including ataxia, epilepsy, and schizophrenia.[2][4] The development of subtype-selective pharmacological tools is crucial for dissecting the specific physiological roles of each channel subtype.
N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine] (CyPPA) is a prototype positive modulator that exhibits selectivity for the KCa2.2 and KCa2.3 subtypes.[5][6][7][8] This guide provides a detailed overview of the effects of this compound on these channels, summarizing key quantitative data, outlining common experimental protocols, and visualizing the underlying mechanisms.
Mechanism of Action
This compound functions as a positive gating modulator of KCa2.2 and KCa2.3 channels.[1][9] Its primary mechanism is to increase the apparent Ca²⁺ sensitivity of the channel.[7][8] This means that in the presence of this compound, a lower concentration of intracellular Ca²⁺ is required to achieve the same level of channel opening. This potentiation leads to increased potassium currents at sub-maximal Ca²⁺ concentrations, enhancing the channel's physiological effect.
Structural and mutagenesis studies have identified the binding site for this compound. It docks into a putative pocket located at the interface between the C-lobe of calmodulin (CaM) and the proximal C-terminal HA/HB helices of the KCa2 channel subunit.[7][8][10] This interaction stabilizes the open conformation of the channel's cytoplasmic gate.[11][12] The subtype selectivity of this compound is conferred by specific amino acid residues within these HA/HB helices, which differ between the sensitive (KCa2.2, KCa2.3) and insensitive (KCa2.1, KCa3.1) subtypes.[11][12]
Figure 1: this compound Signaling Pathway.
Quantitative Data on this compound's Effects
The positive modulatory effects of this compound on KCa2.2 and KCa2.3 channels have been quantified primarily through electrophysiological experiments. The following tables summarize the key parameters, such as the half-maximal effective concentration (EC₅₀) for potentiation and the shift in Ca²⁺ sensitivity.
| Parameter | KCa2.2 (SK2) | KCa2.3 (SK3) | Notes | Citations |
| EC₅₀ for Potentiation | 13 - 14 µM | 5 - 5.6 µM | This compound is consistently more potent on KCa2.3 than KCa2.2. | [1][5][6] |
| Selectivity | Potentiates | Potentiates | Displays no significant activity at KCa2.1 (SK1) and KCa3.1 (IK) channels. | [5][6][7] |
| Maximal Efficacy (Emax) | ~86% | ~96% | Efficacy is relative to the maximal current induced by a saturating concentration of Ca²⁺ (e.g., 10 µM). | [8][13][14] |
| Table 1: Potency and Efficacy of this compound on KCa2.2 and KCa2.3 Channels. |
This compound enhances channel activity by lowering the Ca²⁺ concentration required for channel opening.
| Channel | Condition | EC₅₀ for Ca²⁺ Activation | Fold Shift | Notes | Citations |
| Rat KCa2.2a | Control (no modulator) | ~0.35 µM | - | Baseline Ca²⁺ sensitivity. | [7][8] |
| Rat KCa2.2a | With this compound Analogues | ~0.09 - 0.11 µM | ~3.2 - 3.9x | Data shown for potent this compound analogues (2o, 2q) which act via the same mechanism, demonstrating the leftward shift in the Ca²⁺-response curve. | [7][8] |
| Table 2: Effect of Positive Modulators on Apparent Ca²⁺ Sensitivity of KCa2.2a. |
Experimental Protocols
The characterization of this compound's effects on KCa2 channels predominantly relies on the patch-clamp electrophysiology technique, specifically in the inside-out configuration. This method allows for precise control of the intracellular (bath) solution, including the free Ca²⁺ concentration applied to the channel.
Key Experimental Method: Inside-Out Patch-Clamp Electrophysiology
-
Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression.[7][15] These cells are transiently transfected with plasmids encoding the specific human or rat KCa2 channel subtype of interest (e.g., rKCa2.2a or hKCa2.3).
-
Patch Formation: A glass micropipette forms a high-resistance seal (giga-seal) with the membrane of a transfected cell. The pipette is then pulled away from the cell, excising a small patch of the membrane with its cytosolic side facing the bath solution (inside-out configuration).
-
Solution Exchange: The excised patch is perfused with a series of intracellular-like solutions containing precisely buffered concentrations of free Ca²⁺. A minimal "priming" concentration of Ca²⁺ (e.g., 0.15 µM) is required for positive modulators like this compound to be effective.[14][16]
-
Compound Application: Various concentrations of this compound (or other modulators) are added to the bath solution to assess their effect on channel activity at a fixed Ca²⁺ concentration.
-
Data Acquisition: Channel currents are recorded at a constant holding potential (e.g., -90 mV).[13] The increase in current amplitude upon application of this compound is measured.
-
Data Analysis:
-
Concentration-Response: To determine the EC₅₀, the measured current at various this compound concentrations is normalized to the maximal current elicited by a saturating concentration of Ca²⁺ (e.g., 10 µM).[7][13] The normalized data are then fitted with a Hill equation.
-
Ca²⁺ Sensitivity: To measure the shift in Ca²⁺ sensitivity, concentration-response curves for Ca²⁺ are generated in the absence and presence of a fixed concentration of this compound.
-
Figure 2: Experimental Workflow for Patch-Clamp Analysis.
Subtype Selectivity and Structural Basis
A key feature of this compound is its selectivity for KCa2.2 and KCa2.3 over KCa2.1 and the related intermediate-conductance KCa3.1 channel.[7][8][16] This selectivity is crucial for its use as a pharmacological tool to isolate the functions of KCa2.2/2.3-containing channels.
The structural basis for this selectivity lies within the HA/HB helices in the C-terminus of the channel, which form part of the this compound binding pocket.[11][12] Specific amino acid differences in this region between subtypes determine the binding affinity of this compound. For instance, mutating key residues in the HA (V420) and HB (K467) helices of KCa2.2a to their equivalents in the insensitive KCa3.1 channel diminishes the potency of this compound.[11][12] Conversely, introducing KCa2.2-like residues into KCa3.1 can confer sensitivity to the modulator.[11][12] This highlights the critical role of the channel-CaM interface in the action of subtype-selective modulators.
Figure 3: Subtype Selectivity of this compound.
Conclusion
This compound is an invaluable pharmacological agent for studying the roles of KCa2.2 and KCa2.3 channels. It acts as a selective positive gating modulator, enhancing channel activity by increasing its sensitivity to intracellular calcium. Its mechanism of action at the channel-calmodulin interface is well-characterized, and its subtype selectivity allows for the targeted investigation of KCa2.2 and KCa2.3 function in various physiological and pathophysiological contexts. The detailed quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers aiming to explore the therapeutic potential of modulating these critical ion channels.
References
- 1. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 7. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]
- 12. Subtype-selective positive modulation of KCa 2 channels depends on the HA/HB helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 15. Loss-of-function KCa2.2 mutations abolish channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subtype-selective positive modulation of KCa 2 channels depends on the HA/HB helices - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CyPPA: A Selective Positive Allosteric Modulator of SK Channels
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of CyPPA (cyclohexyl[2-(3,5-dimethylpyrazol-1-yl)pyridin-4-yl]amine). This compound has been identified as a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SK channel modulation.
Introduction
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and cellular signaling.[1] These channels are voltage-insensitive and are activated by increases in intracellular calcium concentration.[1] The SK channel family comprises three subtypes: SK1, SK2, and SK3 (encoded by the KCNN1-3 genes), which exhibit distinct tissue distribution and physiological roles. Their function as regulators of the afterhyperpolarization (AHP) in neurons makes them attractive therapeutic targets for a variety of neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.[1][2]
The discovery of subtype-selective modulators is a key step in developing targeted therapies. This compound, also known by its chemical name N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine, has emerged as a valuable pharmacological tool and a lead compound for drug development due to its selective positive allosteric modulation of SK2 and SK3 channels.[1][3]
Discovery and Mechanism of Action
This compound was identified as a selective positive modulator of SK3 and SK2 channels.[1][4] It enhances the activity of these channels by increasing their apparent sensitivity to intracellular calcium (Ca²⁺).[1][4] This allosteric modulation results in a leftward shift in the Ca²⁺ concentration-response curve for channel activation.[4] At a given intracellular Ca²⁺ concentration, the presence of this compound leads to a greater open probability of the SK2 and SK3 channels, resulting in increased potassium efflux and hyperpolarization of the cell membrane. This hyperpolarizing effect can reduce neuronal firing rates and modulate neurotransmitter release.[1][2]
Crystallographic studies have revealed that this compound binds to a pocket located at the intracellular interface of the SK2 channel and calmodulin, a calcium-binding protein essential for channel gating.[5] This binding site is shared by other SK channel modulators, such as riluzole.[5]
Quantitative Data
The pharmacological profile of this compound has been characterized using various electrophysiological and fluorescence-based assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: Potency of this compound on Human SK Channel Subtypes
| Channel Subtype | EC₅₀ (μM) | Efficacy (%) | Assay Method | Reference |
| hSK3 | 5.6 ± 1.6 | 90 ± 1.8 | Inside-out patch clamp | [4] |
| hSK2 | 14 ± 4 | 71 ± 1.8 | Inside-out patch clamp | [4] |
| hSK1 | Inactive | - | Inside-out patch clamp | [4] |
| hIK (KCa3.1) | Inactive | - | Inside-out patch clamp | [4] |
Table 2: Effect of this compound on the Apparent Ca²⁺-Sensitivity of hSK3 Channels
| Condition | EC₅₀(Ca²⁺) (nM) | Hill Coefficient | Reference |
| Control | 429 | 5.6 | [4] |
| 0.1 μM this compound | 332 | 3.7 | [4] |
| 1 μM this compound | 239 | 3.6 | [4] |
| 10 μM this compound | 119 | 3.1 | [4] |
| 100 μM this compound | 59 | 2.8 | [4] |
Synthesis of this compound
The synthesis of this compound and its analogs generally involves a nucleophilic substitution reaction.[6] The common synthetic route utilizes 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine as a key intermediate. This intermediate is then reacted with cyclohexylamine (B46788) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF).
General Synthetic Protocol
A general procedure for the synthesis of this compound analogs is as follows:[6]
-
Reaction Setup: To a solution of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (1 equivalent) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA, 1.5-2 equivalents).
-
Nucleophilic Substitution: Add cyclohexylamine (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux (e.g., 95 °C), monitoring the progress by thin-layer chromatography (TLC).[6]
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired product, this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on SK channel currents in intact cells.
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired human SK channel subtype (hSK1, hSK2, or hSK3) are cultured on glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 144 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with KOH.[7]
-
Internal (Pipette) Solution (in mM): 131 K-gluconate, 9 KCl, 20 HEPES, 0.1 EGTA, 5 Mg-ATP, 0.5 GTP-TRIS; pH adjusted to 7.2 with KOH.[3] Free Ca²⁺ concentration is buffered to the desired level using appropriate amounts of CaCl₂.
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 1-5 MΩ is filled with the internal solution and brought into contact with a cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.
-
The membrane patch is then ruptured by applying further suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
Voltage ramps (e.g., from -100 mV to +50 mV over 1 second) are applied to elicit SK channel currents.[7]
-
This compound is applied to the external solution via a perfusion system, and the change in current is recorded.
-
Inside-Out Patch-Clamp Electrophysiology
This configuration allows for the direct application of this compound and Ca²⁺ to the intracellular face of the membrane patch.
-
Pipette and Bath Solutions:
-
Pipette (External) Solution: Same as the external solution for whole-cell recording.
-
Bath (Internal) Solution: Similar to the internal solution for whole-cell recording, with varying concentrations of free Ca²⁺.
-
-
Recording Procedure:
-
A giga-seal is formed as in the cell-attached configuration.
-
The pipette is then pulled away from the cell, excising the membrane patch with its intracellular side facing the bath solution.
-
The patch is moved to a perfusion system that allows for rapid exchange of bath solutions containing different concentrations of Ca²⁺ and this compound.
-
Currents are recorded at a constant holding potential (e.g., -75 mV) or in response to voltage ramps.
-
Fluorescence-Based Thallium Flux Assay
This high-throughput screening assay measures SK channel activity by detecting the influx of thallium (Tl⁺), a surrogate for K⁺, into the cells.
-
Principle: Cells are loaded with a Tl⁺-sensitive fluorescent dye. Activation of SK channels allows Tl⁺ to enter the cell, which binds to the dye and causes an increase in fluorescence.
-
Procedure:
-
HEK293 cells expressing the target SK channel are plated in 96- or 384-well plates.
-
The cells are loaded with a Tl⁺-sensitive fluorescent indicator dye (e.g., FluxOR™).
-
The loading buffer is replaced with a chloride-free buffer containing this compound at various concentrations.
-
A stimulus solution containing Tl⁺ and a K⁺ channel agonist (to set the intracellular Ca²⁺ level) is added to the wells.
-
The change in fluorescence intensity is measured over time using a fluorescence plate reader.
-
Dopamine (B1211576) Release Assay
This assay is used to determine the effect of this compound on neurotransmitter release from cultured neurons.
-
Cell Culture: Primary cultures of dopaminergic neurons are prepared from the ventral midbrain of embryonic rats.
-
Procedure:
-
Cultured neurons are incubated with a physiological buffer.
-
This compound is added to the buffer at the desired concentrations.
-
After a defined incubation period, the supernatant is collected.
-
The concentration of dopamine in the supernatant is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[8][9]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action on SK2/SK3 channels.
Experimental Workflow for Patch-Clamp Analysis
Caption: Experimental workflow for patch-clamp analysis of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of SK2 and SK3 channels. Its subtype selectivity and well-characterized mechanism of action make it a strong candidate for further investigation and development as a therapeutic agent for a range of neurological and other disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound and other SK channel modulators. development professionals to explore the potential of this compound and other SK channel modulators.
References
- 1. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine measurement in midbrain organoids by HPLC [protocols.io]
- 9. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
The Role of CyPPA in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) has emerged as a significant pharmacological tool in neuroscience research. As a subtype-selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, specifically SK2 and SK3, this compound offers a valuable mechanism for investigating the physiological roles of these channels in neuronal function and their potential as therapeutic targets for a range of neurological and psychiatric disorders.[1][2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental paradigms, and the signaling pathways it modulates, with a focus on presenting clear, actionable information for laboratory professionals.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of SK channels, a family of ion channels that are critical for regulating neuronal excitability.[5][6] Unlike direct agonists, this compound does not open SK channels on its own. Instead, it binds to a distinct site on the channel complex, enhancing the channel's sensitivity to intracellular calcium (Ca²⁺).[3][5] This potentiation of Ca²⁺ sensitivity means that at a given level of intracellular Ca²⁺, SK channels are more likely to be open in the presence of this compound.
The primary molecular targets of this compound are the SK2 and SK3 channel subtypes.[1][2][3][4][7] It displays significantly lower potency for SK1 channels and is inactive at intermediate-conductance (IK) calcium-activated potassium channels.[1][3][8] This subtype selectivity makes this compound a precise tool for dissecting the specific contributions of SK2 and SK3 channels to neuronal physiology. The binding pocket for this compound is located at the intracellular interface of the SK2 channel and calmodulin.[5]
Quantitative Data: Potency and Efficacy
The potency of this compound in modulating SK channels has been characterized in various experimental systems. The following tables summarize the key quantitative data for easy comparison.
| Parameter | hSK3 Channel | hSK2 Channel | hSK1 Channel | hIK Channel | Reference |
| EC₅₀ | 5.0 µM | 13 µM | Inactive | Inactive | [3] |
| EC₅₀ | 5.6 µM | 14 µM | Inactive | Inactive | [7] |
Table 1: In Vitro Potency of this compound on Human SK Channel Subtypes. EC₅₀ represents the half-maximal effective concentration required to potentiate the channel's response to a sub-maximal Ca²⁺ concentration.
| Parameter | Experimental System | Value | Reference |
| EC₅₀ (Firing Rate Reduction) | Dopaminergic Neurons (Midbrain Slices) | ~2 µM | [3] |
| EC₅₀ (Dopamine Release Inhibition) | Cultured Midbrain Neurons | ~10 µM | [3] |
| IC₅₀ (Off-target) | Naᵥ Channels (Dorsal Root Ganglion Neurons) | 11 µM | [3] |
Table 2: Functional Potency of this compound in Neuronal Preparations. These values reflect the concentration of this compound required to achieve a half-maximal effect on specific neuronal functions.
| Dose | Animal Model | Observed Effect | Reference |
| 10 and 30 mg/kg (i.p.) | Mice | Attenuation of methylphenidate-induced hyperactivity and stereotypic behaviors | [1] |
| 30 mg/kg | Mice | Reduction in spontaneous locomotor activity | [3] |
| 15 mg/kg | Mice | Impairment of object memory encoding | [9] |
| 0.5 µg (intra-VTA) | Rats | Induction of depression-like behaviors | [10] |
Table 3: In Vivo Dosing and Behavioral Effects of this compound. This table highlights the systemic and localized doses of this compound used in animal models and their corresponding behavioral outcomes.
Signaling Pathways and Physiological Effects
The primary physiological effect of this compound is the reduction of neuronal excitability. By potentiating SK channel activity, this compound enhances the afterhyperpolarization (AHP) that follows action potentials.[1][2][3][4][6] This prolonged hyperpolarization increases the refractory period, leading to a decrease in neuronal firing rates.
Modulation of Dopaminergic Neuron Activity
A significant body of research has focused on the effects of this compound on dopaminergic (DA) neurons in the midbrain, such as those in the substantia nigra pars compacta (SNc).[1][2][3][4] These neurons play a crucial role in motor control, motivation, and reward.
As illustrated in Figure 1, this compound enhances the activity of SK2/SK3 channels, leading to a more pronounced afterhyperpolarization, which in turn dampens the firing rate of dopaminergic neurons and reduces dopamine release.[1][2][3][4] This mechanism underlies the observed behavioral effects of this compound, such as the attenuation of hyperactivity induced by dopamine reuptake inhibitors like methylphenidate.[1][2]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols involving this compound.
Midbrain Slice Electrophysiology
This protocol is used to measure the direct effects of this compound on the electrophysiological properties of neurons.
1. Slice Preparation:
-
Young rodents (e.g., 9-15 day old C57BL/6J mice or 10-13 day old Sprague-Dawley rats) are anesthetized and decapitated.[3]
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
aCSF composition (in mM): 124 NaCl, 4 KCl, 1.25 NaH₂PO₄, 1.2 MgSO₄, 25.7 NaHCO₃, 2.45 CaCl₂, 0.15 ascorbate, and 11 glucose.[3]
-
Coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., substantia nigra) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
2. Electrophysiological Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp recordings are performed on visually identified neurons (e.g., dopaminergic neurons in the SNc).
-
Patch pipettes (resistance 8-20 MΩ) are filled with an internal solution, for example (in mM): 131 K-gluconate, 9 KCl, 20 HEPES, 0.1 EGTA, 5 Mg-ATP, and 0.5 GTP TRIS, pH 7.2.[1]
-
Recordings are made in current-clamp mode to measure spontaneous firing, action potential properties, and afterhyperpolarization potentials.
-
A stable baseline of neuronal activity is recorded before the application of this compound.
3. Drug Application:
-
This compound is prepared as a stock solution (e.g., 10 mM in DMSO) and diluted to the final desired concentration in aCSF.[3] The final DMSO concentration should be kept low (≤0.1%) to avoid solvent effects.[3]
-
The this compound-containing aCSF is perfused into the recording chamber, and changes in neuronal activity are recorded.
-
Washout is performed by perfusing with drug-free aCSF to determine the reversibility of the effects.
Dopamine Release Assay
This assay quantifies the effect of this compound on the release of dopamine from cultured neurons.
1. Primary Neuronal Culture:
-
Primary cultures of dopaminergic neurons are prepared from the ventral mesencephalon of embryonic rats.
-
The tissue is dissociated and plated on poly-D-lysine coated culture dishes.
-
Neurons are cultured for a sufficient period (e.g., 8 days in vitro) to allow for maturation and synapse formation.[11]
2. [³H]-Dopamine Loading:
-
Neurons are incubated with [³H]-dopamine to allow for its uptake into dopaminergic terminals.
3. Perfusion and Sample Collection:
-
The culture dishes are placed in a perfusion system.
-
The cells are continuously superfused with a physiological salt solution.
-
Fractions of the superfusate are collected at regular intervals to measure basal dopamine release.
4. Drug Application and Stimulation:
-
This compound at various concentrations is added to the superfusion solution to determine its effect on basal release.
-
To measure effects on evoked release, a depolarizing stimulus (e.g., high KCl concentration) is applied in the presence and absence of this compound.
-
Fractions are collected throughout the drug application and stimulation periods.
5. Quantification:
-
The amount of [³H]-dopamine in each collected fraction is quantified using liquid scintillation counting.
-
The data is analyzed to determine the effect of this compound on both basal and evoked dopamine release.
Behavioral Assays
These protocols assess the in vivo effects of this compound on animal behavior.
1. Animal Subjects:
-
Commonly used subjects include adult male mice (e.g., NMRI or C57BL/6J).
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80).
-
The drug is administered systemically, typically via intraperitoneal (i.p.) injection.[1]
-
A control group receives vehicle injections.
3. Methylphenidate-Induced Hyperactivity Model:
-
This model is used to assess the potential of this compound to counteract hyperdopaminergic states.[1][2][4]
-
Animals are pre-treated with this compound or vehicle.
-
After a set pre-treatment time (e.g., 15-30 minutes), animals are administered methylphenidate (e.g., 2.5 mg/kg, s.c.) to induce hyperactivity.[3]
-
Locomotor activity and stereotypic behaviors are then quantified using automated activity monitors or observational scoring.
4. Spontaneous Locomotor Activity:
-
To assess effects on normal activity levels, animals are administered this compound or vehicle and placed in a novel open field arena.[3]
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a defined period (e.g., 30 minutes).
Conclusion
This compound is a powerful and selective pharmacological tool that has been instrumental in elucidating the role of SK2 and SK3 channels in regulating neuronal activity, particularly within dopaminergic systems. Its ability to decrease neuronal firing and inhibit dopamine release has been demonstrated in vitro and translates to clear behavioral effects in vivo. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and execution of future research aimed at further understanding the therapeutic potential of modulating SK channel function in the central nervous system. As with any pharmacological agent, careful consideration of its off-target effects, particularly at higher concentrations, is essential for the accurate interpretation of experimental results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo pharmacological manipulation of small conductance Ca(2+)-activated K(+) channels influences motor behavior, object memory and fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
The Impact of CyPPA on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a potent and selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes.[1][2][3] These channels are critical regulators of neuronal excitability, playing a key role in shaping the afterhyperpolarization (AHP) that follows an action potential and thereby influencing neuronal firing patterns.[2][3] This technical guide provides an in-depth overview of the effects of this compound on neuronal excitability, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented here is intended to be a valuable resource for researchers and professionals involved in neuroscience research and the development of novel therapeutics targeting neuronal hyperexcitability.
Core Mechanism of Action
This compound exerts its influence on neuronal excitability by acting as a positive allosteric modulator of SK2 and SK3 channels.[1][2] It increases the apparent calcium sensitivity of these channels, meaning they are more likely to open at lower intracellular calcium concentrations.[3] This enhanced activation of SK channels leads to an increased potassium efflux, which in turn hyperpolarizes the neuronal membrane. The primary consequence of this hyperpolarization is a prolongation and enhancement of the medium and post-train afterhyperpolarization (AHP), which effectively dampens neuronal firing rates and reduces overall excitability.[2][3]
Quantitative Effects of this compound on Neuronal Excitability
The following tables summarize the key quantitative effects of this compound on various parameters of neuronal excitability, as reported in the scientific literature.
Table 1: Effect of this compound on Spontaneous Firing Rate of Dopaminergic Neurons
| Concentration | Species | Preparation | Change in Firing Rate | Reference |
| 1 µM | Mouse | Substantia Nigra Slices | Significant decrease | [4] |
| 3 µM | Rat | Substantia Nigra Slices | Reduces spontaneous action potential firing | [3] |
| 10 µM | Mouse | Substantia Nigra Slices | Silences firing activity | [3][4] |
EC₅₀ for inhibition of spontaneous firing in mouse dopaminergic neurons is approximately 2 µM.[3]
Table 2: Effect of this compound on Afterhyperpolarization (AHP) in Dopaminergic Neurons
| Parameter | Concentration | Species | Preparation | Magnitude of Effect | Reference |
| mAHP Duration | 10 µM | Mouse | Substantia Nigra Slices | Pronounced increase | [3] |
| ptAHP Peak Amplitude | 10 µM | Mouse | Substantia Nigra Slices | ~1.3-fold increase (200 ms (B15284909) pulse) | [2][3] |
| ptAHP Peak Amplitude | 10 µM | Mouse | Substantia Nigra Slices | ~1.6-fold increase (800 ms pulse) | [2][3] |
| ptAHP Duration (t₅₀) | 10 µM | Mouse | Substantia Nigra Slices | ~3.5-fold increase (200 ms pulse) | [2][3] |
| ptAHP Duration (t₅₀) | 10 µM | Mouse | Substantia Nigra Slices | ~2-fold increase (800 ms pulse) | [2][3] |
Table 3: Effect of this compound on Dopamine (B1211576) Release from Cultured Midbrain Neurons
| Concentration | Species | Preparation | Change in Dopamine Release | Reference |
| 3 µM | Rat | Primary Midbrain Culture | Little effect | [3] |
| 10 µM | Rat | Primary Midbrain Culture | Significant inhibition | [3] |
| 30 µM | Rat | Primary Midbrain Culture | Significant inhibition | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on neuronal excitability.
Electrophysiological Recording from Dopaminergic Neurons in Substantia Nigra Slices
This protocol is adapted from standard methods for obtaining whole-cell patch-clamp recordings from dopaminergic neurons in acute midbrain slices.[5][6]
a. Slice Preparation:
-
Anesthetize a young adult mouse or rat according to approved institutional animal care and use committee protocols.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. A typical cutting solution contains (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, and 10 D-glucose.
-
Rapidly decapitate the animal and dissect the brain.
-
Mount the brain on a vibratome stage and cut horizontal or coronal slices (200-300 µm thick) containing the substantia nigra.
-
Transfer the slices to a holding chamber containing oxygenated aCSF (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 MgCl₂, 2 CaCl₂, and 10 D-glucose) and allow them to recover at 32-34°C for at least 1 hour before recording.
b. Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify dopaminergic neurons in the substantia nigra pars compacta based on their large, fusiform soma and their characteristic slow, regular firing pattern.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an internal solution (e.g., in mM: 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH).
-
Establish a giga-ohm seal on a target neuron and then rupture the membrane to obtain the whole-cell configuration.
-
Record spontaneous firing activity in current-clamp mode.
-
To study the afterhyperpolarization, evoke single action potentials with brief depolarizing current injections. To study post-train AHP, deliver trains of depolarizing current pulses of varying duration and intensity.
-
Bath-apply this compound at the desired concentrations and record the changes in firing rate and AHP parameters.
Primary Neuronal Culture and Dopamine Release Assay
This protocol describes the culture of primary dopaminergic neurons and a subsequent assay to measure dopamine release.[7][8]
a. Primary Culture of Midbrain Neurons:
-
Dissect the ventral mesencephalon from embryonic day 14-16 rat or mouse pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociate the tissue enzymatically (e.g., with papain or trypsin) and mechanically by trituration.
-
Plate the dissociated cells onto poly-D-lysine-coated culture dishes or coverslips in a suitable culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin).
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.
b. Dopamine Release Assay:
-
After 7-10 days in vitro, incubate the neuronal cultures with ³H-dopamine to allow for its uptake into dopaminergic neurons.
-
Wash the cells to remove excess unincorporated ³H-dopamine.
-
Stimulate dopamine release by depolarizing the neurons with a high-potassium solution or an electrical field stimulator.
-
Collect the supernatant and lyse the cells to measure the released and intracellular ³H-dopamine, respectively, using a scintillation counter.
-
To test the effect of this compound, pre-incubate the cells with the compound for a defined period before stimulating dopamine release.
-
Quantify the amount of dopamine released as a percentage of the total cellular dopamine content.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound's effect on neuronal excitability.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of SK2 and SK3 channels in regulating neuronal excitability. The data clearly demonstrate that by positively modulating these channels, this compound effectively reduces neuronal firing rates, prolongs the afterhyperpolarization, and inhibits neurotransmitter release. These actions highlight the potential of SK channel modulators as therapeutic agents for neurological and psychiatric disorders characterized by neuronal hyperexcitability. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the impact of this compound and similar compounds on neuronal function.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Imaging of Primary Mouse Neuron Cultures [protocols.io]
- 8. Cortical, Striatal and Dopaminergic Neurons Cultures Protocol [protocols.io]
The Role of CyPPA in Modulating Cerebellar Purkinje Cell Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) in cerebellar Purkinje cells. This compound is a positive modulator of small-conductance calcium-activated potassium (SK) channels, with a notable selectivity for SK2 and SK3 subtypes. Given that cerebellar Purkinje cells predominantly express SK2 channels, they represent a key target for this compound's modulatory effects.[1][2] This document details the mechanism of action of this compound, its quantitative effects on Purkinje cell electrophysiology, comprehensive experimental protocols for its study, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action
This compound's primary function in cerebellar Purkinje cells is the positive modulation of SK2 channels.[1] These channels are critical regulators of neuronal excitability.[3][4] SK channels are voltage-independent potassium channels that are activated by intracellular calcium.[3][5] By binding to the SK2 channel protein, this compound increases the channel's apparent sensitivity to calcium. This potentiation leads to a greater potassium efflux for a given intracellular calcium concentration, which typically rises during cellular activity such as action potentials. The enhanced outward potassium current results in a more pronounced and prolonged afterhyperpolarization (AHP) following action potentials.[1] This increased AHP hyperpolarizes the membrane potential for a longer duration, thereby increasing the time required to reach the threshold for the subsequent action potential and ultimately reducing the overall firing frequency of the Purkinje cell.[1]
Quantitative Electrophysiological Effects
The positive modulation of SK channels by this compound leads to quantifiable changes in the electrophysiological properties of neurons. While extensive dose-response data for this compound specifically in Purkinje cells is limited in the public domain, studies on other neuronal types expressing SK channels, such as dopaminergic neurons, provide valuable insights into its potency and effects. These findings are summarized below and are expected to be broadly applicable to Purkinje cells due to the shared expression of SK2 channels.
| Parameter | This compound Concentration | Observed Effect | Neuron Type |
| Spontaneous Firing Rate | ~ 2 µM (EC₅₀) | 50% reduction in firing frequency | Dopaminergic Neurons |
| 10 µM | Complete silencing of pacemaker firing | Dopaminergic Neurons | |
| 1 mM (intravenous) | Progressive reduction of firing frequency by 16% (1hr), 49% (2hr), and 61% (3hr) | Mouse Purkinje Cells (in vivo) | |
| Medium Afterhyperpolarization (mAHP) Duration | 10 µM | Pronounced increase | Dopaminergic Neurons |
| Post-Train Afterhyperpolarization (ptAHP) Amplitude | 10 µM | ~1.3 to 1.6-fold increase | Dopaminergic Neurons |
| Post-Train Afterhyperpolarization (ptAHP) Duration | 10 µM | ~2 to 3.5-fold increase (measured as 50% decay time) | Dopaminergic Neurons |
Signaling Pathway and Electrophysiological Consequence
The signaling pathway for this compound's action on Purkinje cells is direct and does not involve complex intracellular cascades. The molecule acts as a positive allosteric modulator of the SK2 channel.
Figure 1: this compound's direct modulation of the SK2 channel and its electrophysiological consequences.
Experimental Protocols
The following section details a standard protocol for investigating the effects of this compound on cerebellar Purkinje cells using in vitro whole-cell patch-clamp electrophysiology.
Cerebellar Slice Preparation
-
Anesthesia and Decapitation: Anesthetize a young rodent (e.g., P17-21 rat or mouse) with isoflurane (B1672236) and decapitate.
-
Brain Extraction: Rapidly dissect the cerebellum and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.
-
Cutting Solution (Example): 248 mM Sucrose, 26 mM NaHCO₃, 10 mM Glucose, 5 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, 1 mM Na-pyruvate.
-
-
Slicing: Cut sagittal slices (250-300 µm thick) using a vibratome.
-
Incubation: Transfer slices to an incubation chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂ at 34°C for 30-45 minutes. Subsequently, maintain the slices at room temperature.
-
aCSF (Example): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 26 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM Glucose.
-
Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Place a single cerebellar slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature (e.g., 32-34°C).
-
Purkinje Cell Identification: Identify Purkinje cells based on their large soma size and location in the Purkinje cell layer using differential interference contrast (DIC) optics.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Internal Solution (Example for Current-Clamp): 131 mM K-Gluconate, 9 mM KCl, 20 mM HEPES, 0.1 mM EGTA, 5 mM Mg-ATP, 0.5 mM Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
-
Giga-seal Formation and Whole-Cell Configuration: Approach a Purkinje cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Data Acquisition: Record spontaneous firing in current-clamp mode. Apply depolarizing current steps to evoke action potentials and measure the AHP.
-
This compound Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound. Record the changes in firing rate and AHP characteristics. A washout period with normal aCSF can be performed to check for reversibility of the effects.
Experimental Workflow
The logical flow of an experiment to test this compound's effect on Purkinje cell excitability is depicted below.
Figure 2: A typical experimental workflow for studying the effects of this compound on Purkinje cells.
Conclusion
This compound serves as a potent tool for modulating the excitability of cerebellar Purkinje cells through its specific action on SK2 channels. By enhancing the calcium-activated potassium current, this compound effectively reduces the intrinsic firing rate of these neurons. This mechanism holds significant implications for understanding the role of Purkinje cell activity in cerebellar computation and motor control. Furthermore, the targeted modulation of SK2 channels by compounds like this compound presents a promising avenue for the development of therapeutic agents for neurological disorders characterized by Purkinje cell hyperexcitability, such as certain forms of ataxia. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the precise functions of this compound and the broader role of SK channels in cerebellar physiology and pathophysiology.
References
- 1. Slice preparation and whole-cell patch-clamp recording [bio-protocol.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Whole-Cell and Single-Channel Analysis of P-Type Calcium Currents in Cerebellar Purkinje Cells of Leaner Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compartmental models of rat cerebellar Purkinje cells based on simultaneous somatic and dendritic patch-clamp recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. personal.utdallas.edu [personal.utdallas.edu]
Understanding Afterhyperpolarization with CyPPA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine), a selective positive modulator of small-conductance calcium-activated potassium (SK) channels, in the study of neuronal afterhyperpolarization (AHP). This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application, and a summary of its quantitative effects on neuronal excitability.
Introduction to Afterhyperpolarization and SK Channels
Following an action potential, the membrane potential of a neuron temporarily becomes more negative than its resting potential, a phenomenon known as afterhyperpolarization (AHP). The AHP is a critical determinant of neuronal firing patterns, influencing spike frequency adaptation and the overall excitability of the neuron.[1] The AHP is broadly classified into fast, medium (mAHP), and slow (sAHP) components, each mediated by distinct types of potassium channels.[2]
The medium AHP (mAHP) is primarily generated by the activation of small-conductance Ca²⁺-activated K⁺ (SK) channels.[3][4] These channels are voltage-insensitive and are activated exclusively by the binding of intracellular calcium (Ca²⁺) to calmodulin (CaM), which is constitutively bound to the channel.[3][5][6] There are three main subtypes of SK channels: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).[6] Their activation leads to an efflux of potassium ions, hyperpolarizing the cell and thereby regulating neuronal firing rates.[3]
This compound: A Selective SK Channel Modulator
This compound is a subtype-selective positive modulator of SK channels, exhibiting a preference for SK3 and SK2 channels over SK1 and IK channels.[7][8] It acts by increasing the apparent Ca²⁺ sensitivity of these channels, meaning they can be activated at lower intracellular Ca²⁺ concentrations.[8][9] This potentiation of SK channel activity leads to a more pronounced and prolonged mAHP, which in turn reduces neuronal firing rates and excitability.[7][8]
Pharmacological Profile of this compound
The selectivity and potency of this compound make it a valuable tool for dissecting the physiological roles of SK2 and SK3 channels in neuronal function.
| Parameter | Value | Channel Subtype | Reference |
| EC₅₀ | 5.6 µM | hSK3 | [10] |
| EC₅₀ | 14 µM | hSK2 | [10] |
| Activity | Inactive | hSK1, hIK | [10] |
Quantitative Effects of this compound on Neuronal Activity
Studies utilizing this compound have provided significant quantitative data on its impact on AHP and neuronal firing. The following tables summarize key findings from research on dopaminergic neurons.
Effect of this compound on Afterhyperpolarization
| Parameter | Condition | Fold Change | Reference |
| ptAHP Peak Amplitude (200 ms (B15284909) pulse) | 10 µM this compound | ~1.3 | [7] |
| ptAHP Peak Amplitude (800 ms pulse) | 10 µM this compound | ~1.6 | [7] |
| ptAHP Duration (50% decay, 200 ms pulse) | 10 µM this compound | ~3.5 | [7] |
| ptAHP Duration (50% decay, 800 ms pulse) | 10 µM this compound | ~2.0 | [7] |
Effect of this compound on Neuronal Firing
| Parameter | This compound Concentration | Effect | Reference |
| Spontaneous Firing Rate | 1 µM | Significant reduction | [7] |
| Spontaneous Firing Rate | 3 µM | Further reduction | [7] |
| Spontaneous Firing Rate | 10 µM | Pronounced reduction, often leading to silencing | [7] |
| Evoked Action Potentials | 1, 3, 10 µM | Concentration-dependent decrease in the number of spikes | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on afterhyperpolarization using whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Recording of AHP
This protocol is adapted from studies on dopaminergic neurons in midbrain slices.[7]
1. Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare coronal or sagittal midbrain slices (e.g., 250-300 µm thickness) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
2. Recording Setup:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or a near-physiological temperature.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Use borosilicate glass pipettes (resistance 3-6 MΩ) for recording.
3. Solutions:
-
aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂, 2 MgCl₂, 26 NaHCO₃, 10 glucose.
-
Pipette Solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
4. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Identify dopaminergic neurons based on their characteristic large soma size, slow spontaneous pacemaker firing, and the presence of a hyperpolarization-activated cation current (Ih).[7]
-
Record baseline spontaneous firing activity.
-
To evoke AHPs, inject depolarizing current steps of varying durations (e.g., 100-800 ms) and amplitudes to elicit single action potentials or trains of action potentials.
-
Apply this compound (e.g., 1-10 µM) to the bath via the perfusion system.
-
Record changes in spontaneous firing, AHP amplitude, and AHP duration in the presence of this compound.
-
A washout period with aCSF can be performed to assess the reversibility of the effects.
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of SK Channel Activation and Modulation by this compound```dot
References
- 1. Spike frequency adaptation - Scholarpedia [scholarpedia.org]
- 2. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SK channel - Wikipedia [en.wikipedia.org]
- 4. An apamin-sensitive Ca2+-activated K+ current in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac small-conductance calcium-activated potassium channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Functional reduction of SK3-mediated currents precedes AMPA-receptor-mediated excitotoxicity in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Subtype Selectivity of CyPPA for Small-Conductance Calcium-Activated Potassium (SK) Channels
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA), a key pharmacological tool used in the study of small-conductance Ca²⁺-activated K⁺ (SK) channels. We will explore its distinct subtype selectivity, the experimental methodologies used to determine this profile, and its mechanism of action.
Introduction to SK Channels and the Role of Subtype Selectivity
Small-conductance Ca²⁺-activated K⁺ (SK) channels are critical regulators of neuronal excitability, controlling action potential firing frequency and shaping the afterhyperpolarization that follows.[1] There are three main subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), which are encoded by the KCNN1-3 genes, respectively.[2][3] These channels are activated by increases in intracellular calcium, a process mediated by the calcium-binding protein calmodulin (CaM), which is constitutively associated with the channel.[4][5][6] Given their widespread distribution and physiological importance, particularly in the central nervous system, SK channels are attractive therapeutic targets.[1][2] However, the overlapping expression patterns of SK subtypes necessitate the development of subtype-selective modulators to dissect their individual functions and minimize off-target effects.[7][8] this compound was the first compound identified as a subtype-selective positive modulator for this channel family.[2][9]
Quantitative Profile of this compound's Subtype Selectivity
This compound is a positive modulator that enhances the activity of SK2 and SK3 channels with no significant effect on SK1 or the related intermediate-conductance (IK, KCa3.1) channels.[7][8][10] This selectivity profile establishes this compound as an invaluable tool for distinguishing SK2/SK3-mediated responses from those involving SK1 or IK channels.[7][8][11] The compound exerts its effect by increasing the apparent Ca²⁺ sensitivity of the channel, meaning it facilitates channel opening at lower intracellular calcium concentrations.[2][7][11]
The selectivity of this compound for human SK channel subtypes, determined through inside-out patch-clamp experiments on recombinant channels expressed in HEK293 cells, is summarized below.
| Channel Subtype | EC₅₀ (μM) | Efficacy (%) | Activity |
| hSK3 (KCa2.3) | 5.6 ± 1.6 | 90 ± 1.8 | Positive Modulator |
| hSK2 (KCa2.2) | 14 ± 4 | 71 ± 1.8 | Positive Modulator |
| hSK1 (KCa2.1) | > 100 | - | Inactive |
| hIK (KCa3.1) | - | - | Inactive |
| Table 1: Quantitative data on this compound's potency and efficacy across SK and IK channel subtypes. Data sourced from Hougaard et al., 2007.[7][8][10][11] |
Mechanism of Action and Structural Determinants
SK channels are gated by intracellular Ca²⁺ via the protein calmodulin (CaM).[4] The activation mechanism involves CaM serving as the Ca²⁺ sensor.[5] Each SK channel is a tetramer associated with four CaM molecules.[3][5] The C-lobe of each CaM binds constitutively to the channel, while the N-lobe interacts with the channel's S4-S5 linker in a Ca²⁺-dependent manner to open the pore.[5]
This compound acts as a positive gating modulator by binding to a pocket located at the interface between the C-lobe of CaM and the channel's intracellular HA/HB helices.[3][12] This interaction stabilizes the open state of the channel and increases its apparent affinity for Ca²⁺.[2][7] For instance, in the presence of 100 μM this compound, the Ca²⁺ concentration required for half-maximal activation (EC₅₀(Ca²⁺)) of hSK3 channels shifts dramatically from 429 nM to 59 nM.[7][11] This allows the channel to be active even at resting intracellular Ca²⁺ levels.[7][11]
The subtype selectivity of this compound is determined by specific amino acid residues within the HA and HB helices.[12][13] Mutagenesis studies have shown that substituting key residues in SK2 channels to their equivalents in the insensitive IK channels can diminish this compound's potency.[12] Conversely, specific mutations in the insensitive SK1 and IK channels can confer sensitivity to this compound, highlighting the critical role of the modulator's binding site in determining its selectivity.[12][13]
References
- 1. SK channel - Wikipedia [en.wikipedia.org]
- 2. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SK channels and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation mechanism of a human SK-calmodulin channel complex elucidated by cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential modulation of SK channel subtypes by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - ProQuest [proquest.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 11. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - ProQuest [proquest.com]
- 12. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]
- 13. "Data for "Subtype-selective Positive Modulation of SK Channels Depends" by Miao Zhang and Meng Cui [digitalcommons.chapman.edu]
Methodological & Application
Application Notes and Protocols: CyPPA Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of CyPPA (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine]), a selective activator of the small conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3).
Chemical and Physical Properties
Proper preparation of this compound stock solutions requires an understanding of its key chemical and physical properties.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₃N₅ | [1] |
| Molecular Weight | 285.39 g/mol | [2][3] |
| Purity | >98% or ≥99% | [3] |
| Appearance | Solid | |
| CAS Number | 73029-73-9 | [2] |
Solubility
This compound is soluble in organic solvents but insoluble in water.[2]
| Solvent | Solubility | References |
| DMSO | 57 mg/mL (199.72 mM) or 100 mM | [2] |
| Ethanol | 57 mg/mL or 100 mM | [2] |
| Water | Insoluble | [2] |
Stock Solution Preparation Protocols
It is recommended to use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[2] For in vitro experiments, a common stock solution concentration is 10 mM in DMSO.[4][5][6]
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 285.39 g/mol x 1000 mg/g = 2.85 mg
-
-
Weigh the this compound. Carefully weigh out 2.85 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the this compound. Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[2]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
Solid Compound Storage
| Condition | Duration | References |
| +4°C | Up to 12 months | [1][7][3] |
| -20°C | 3 years | [2] |
Stock Solution Storage
It is recommended to prepare and use solutions on the same day if possible.[1] If storage is required, aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
| Solvent | Temperature | Duration | References | |---|---|---| | DMSO | -20°C | Up to 1 month |[1][2][4][5][6] | | DMSO | -80°C | Up to 1 year |[2] |
Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[1]
Experimental Workflow: In Vitro Application
The following diagram illustrates a general workflow for using a this compound stock solution in a typical in vitro electrophysiology experiment.
Caption: General workflow for in vitro experiments using this compound.
Mechanism of Action: Signaling Pathway
This compound is a positive modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1][3] It enhances the apparent Ca²⁺ sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[5] This results in hyperpolarization of the cell membrane and a reduction in neuronal excitability.[5]
Caption: this compound's mechanism of action on KCa2.2/2.3 channels.
In Vivo Application Protocol Example
For in vivo studies in mice, this compound has been administered intraperitoneally (i.p.).[5]
Vehicle Preparation:
-
A common vehicle is a 5% cremophor/glucose solution.[5]
Dosing Solution Preparation:
-
Freshly dissolve the required amount of this compound in the 5% cremophor/glucose solution approximately 1 hour before administration.[5]
-
The final concentration will depend on the desired dose and the injection volume (e.g., 10 ml/kg).[5]
Administration:
-
Administer the prepared this compound solution via intraperitoneal injection.[5]
Note: The final concentration of DMSO in experimental solutions for in vitro studies should be kept low (e.g., ≤0.1%) to avoid solvent effects.[5][6] For in vivo applications, the choice of vehicle is critical to ensure solubility and bioavailability. Always refer to specific experimental protocols for detailed dosing and administration information.
References
- 1. This compound | KCa2.2 channel activator | Hello Bio [hellobio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, SK channel activator (CAS 73029-73-9) | Abcam [abcam.com]
Application Notes and Protocols for CyPPA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CyPPA (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine]) is a potent and selective positive modulator of small-conductance calcium-activated potassium (KCa) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] It exhibits significantly lower to no activity on KCa2.1 (SK1) and KCa3.1 (IK) channels.[1][2] By increasing the apparent Ca2+ sensitivity of SK2 and SK3 channels, this compound facilitates channel opening at lower intracellular calcium concentrations, leading to membrane hyperpolarization. This modulation of neuronal excitability and cellular signaling makes this compound a valuable pharmacological tool for investigating the physiological roles of SK2 and SK3 channels in various cellular processes. These application notes provide recommended concentrations and detailed protocols for the use of this compound in cell culture experiments.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is cell-type and application-dependent. The following table summarizes effective concentrations reported in the literature for various cell culture systems. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Type | Application | Recommended Concentration Range | EC50 | Reference |
| HEK293 cells expressing hSK3 | Patch Clamp | 0.1 - 100 µM | 5.6 µM | [3] |
| HEK293 cells expressing hSK2 | Patch Clamp | 0.1 - 100 µM | 14 µM | [3] |
| Dopaminergic Neurons (mouse/rat) | Electrophysiology (firing rate inhibition) | 1 - 10 µM | ~2 µM | [1] |
| Cultured Dopaminergic Neurons (rat) | Dopamine Release Assay | 3 - 30 µM | - | [1][4][5][6][7] |
| SH-SY5Y Neuroblastoma Cells | Cell Viability / Apoptosis Assay | 10 - 50 µM | - | [8][9][10][11] |
| HT-22 Cells (mitoplasts) | Patch Clamp | 10 - 25 µM | - | [12] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol describes the use of a colorimetric assay to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13][14] Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[13][14]
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[13][14]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.[14]
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control.
Intracellular Calcium Measurement
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to this compound treatment using a fluorescent calcium indicator.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading capabilities or a fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on black-walled, clear-bottom 96-well plates (for plate reader) or on glass coverslips (for microscopy) and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM in HBSS. A small amount of Pluronic F-127 (0.02%) can be added to facilitate dye solubilization.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Baseline Measurement: Measure the baseline fluorescence for 1-5 minutes.
-
This compound Addition: Add the desired concentration of this compound to the wells and continue to record the fluorescence signal to observe any changes in [Ca2+]i.
-
Data Analysis: Normalize the fluorescence signal to the baseline reading. For Fura-2, plot the 340/380 ratio over time. For Fluo-4, plot the relative fluorescence intensity (F/F0) over time, where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording K+ currents in response to this compound using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing SK2 or SK3 channels (e.g., transfected HEK293 cells or primary neurons)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette pulling
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2, with a defined free Ca2+ concentration)
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Cell Preparation: Place the coverslip with cultured cells in the recording chamber and perfuse with the external solution.
-
Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
Apply voltage steps or ramps to elicit K+ currents.
-
Record baseline currents in the external solution.
-
-
This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Data Acquisition: Record the changes in K+ currents in the presence of this compound.
-
Data Analysis: Measure the current amplitude at a specific voltage before and after this compound application. Plot the current-voltage (I-V) relationship to characterize the effect of this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a positive modulator of KCa2.2/2.3 channels.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relevance of AIF/CypA Lethal Pathway in SH-SY5Y Cells Treated with Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Relevance of AIF/CypA Lethal Pathway in SH-SY5Y Cells Treated with Staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mitochondrial Small Conductance SK2 Channels Prevent Glutamate-induced Oxytosis and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Using CyPPA in Whole-Cell Patch Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a positive modulator of small-conductance calcium-activated potassium (KCa) channels, also known as SK channels. It exhibits selectivity for the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes over KCa2.1 (SK1) and KCa3.1 (IK) channels.[1][2] This subtype selectivity makes this compound a valuable pharmacological tool for investigating the physiological roles of KCa2.2 and KCa2.3 channels in various cellular processes, including neuronal excitability and firing patterns.[3][4] These application notes provide detailed protocols for utilizing this compound in whole-cell patch clamp recordings to study its effects on KCa channel activity.
Mechanism of Action
This compound potentiates KCa2.2 and KCa2.3 channel activity by increasing their apparent sensitivity to intracellular calcium (Ca²⁺).[1] It does not directly activate the channels in the absence of Ca²⁺ but rather causes a leftward shift in the Ca²⁺ concentration-response curve, meaning the channels can be activated at lower intracellular Ca²⁺ concentrations.[1] The molecular basis for this compound's subtype selectivity lies in its interaction with the HA/HB helices of the KCa2 channel, which are involved in the channel's gating mechanism.[5][6][7]
Signaling Pathway of KCa2 Channel Modulation by this compound
References
- 1. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Subtype-selective positive modulation of KCa 2 channels depends on the HA/HB helices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtype-selective positive modulation of KCa 2 channels depends on the HA/HB helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]
CyPPA Protocol for Studying Dopaminergic Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a subtype-selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting SK3 and SK2 channels (SK3 > SK2 >>> SK1, IK).[1][2][3][4] In the central nervous system, SK channels are crucial regulators of neuronal excitability and firing patterns. Dopaminergic (DA) neurons of the substantia nigra pars compacta (SNc) express SK3 channels, which are integral to the timing and stability of their spontaneous pacemaker activity.[1] Modulation of these channels presents a therapeutic strategy for dopamine-related disorders.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study dopaminergic neurons, covering its mechanism of action, and effects on neuronal activity and dopamine (B1211576) release.
Mechanism of Action
This compound acts as a positive gating modulator of SK3 and SK2 channels.[1][2] It increases the apparent Ca²⁺ sensitivity of these channels, meaning they are more likely to open at lower intracellular calcium concentrations.[1] This leads to an increase in potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability and firing rate.[1][4] In dopaminergic neurons, this potentiation of SK channel activity counteracts excessive firing and can modulate dopamine release.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on SK channels and dopaminergic neuron function.
Table 1: this compound Potency on Recombinant SK Channels
| Channel Subtype | EC₅₀ (µM) |
| hSK3 | 5.6 |
| hSK2 | 14 |
| hSK1 | No activity |
| hIK | No activity |
Table 2: Effect of this compound on Spontaneous Firing of Dopaminergic Neurons
| This compound Concentration (µM) | Inhibition of Firing Rate (%) |
| 1 | ~20 |
| 3 | ~50 |
| 10 | ~80 |
Data adapted from Herrik et al., 2012.
Table 3: Effect of this compound on Dopamine Release from Cultured Midbrain Neurons
| This compound Concentration (µM) | Inhibition of Dopamine Release (%) |
| 1 | ~15 |
| 10 | ~35 |
| 30 | ~40 |
Data adapted from Herrik et al., 2012.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: Midbrain Slice Electrophysiology
This protocol is for performing whole-cell patch-clamp recordings from putative dopaminergic neurons in acute midbrain slices to assess the effects of this compound on their electrophysiological properties.[1]
Materials:
-
Animals: C57BL/6J mice or Wistar rats
-
Slicing Solution (ice-cold, oxygenated)
-
Artificial Cerebrospinal Fluid (aCSF)
-
Intracellular Solution
-
This compound stock solution (in DMSO)
-
Patch pipettes (borosilicate glass)
-
Vibratome
-
Microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare 250-300 µm thick coronal midbrain slices using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with aCSF at 34°C for 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.
-
Visually identify putative dopaminergic neurons in the SNc based on their large size and location.
-
Establish a whole-cell patch-clamp recording.
-
Record spontaneous firing in current-clamp mode.
-
Apply this compound (1-10 µM) via the perfusion system and record the changes in firing rate, afterhyperpolarization potential, and response to current injections.
-
Protocol 2: Dopamine Release Assay from Cultured Midbrain Neurons
This protocol describes how to measure the effect of this compound on spontaneous and evoked dopamine release from primary cultures of midbrain neurons.[1][2]
Materials:
-
Primary midbrain neuron cultures (from E15-E16 rat embryos)
-
Neurobasal medium with supplements
-
³H-dopamine
-
Wash buffer (e.g., HBSS)
-
Stimulation buffer (e.g., high KCl)
-
Lysis buffer
-
Scintillation counter
-
This compound stock solution
Procedure:
-
Culture Preparation:
-
Prepare primary midbrain cultures and maintain for 8 days in vitro.
-
-
Dopamine Uptake:
-
Incubate the cultures with ³H-dopamine for 30 minutes to allow for uptake into dopaminergic neurons.
-
-
Wash:
-
Wash the cells multiple times with wash buffer to remove excess ³H-dopamine.
-
-
Treatment and Release:
-
Incubate the cells with this compound at various concentrations (1-30 µM) for a defined period.
-
Collect the supernatant (containing released ³H-dopamine).
-
For stimulated release, replace the buffer with a high KCl stimulation buffer during the collection period.
-
-
Quantification:
-
Lyse the cells to determine the remaining intracellular ³H-dopamine.
-
Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of dopamine release.
-
Protocol 3: Immunocytochemistry for SK3 and Tyrosine Hydroxylase (TH)
This protocol is for the co-localization of SK3 channels and tyrosine hydroxylase (a marker for dopaminergic neurons) in cultured midbrain neurons.[1][2]
Materials:
-
Cultured rat midbrain neurons on coverslips (8 days in vitro)
-
Paraformaldehyde (PFA) for fixation
-
Blocking solution (e.g., with Triton X-100 and milk powder)
-
Primary antibodies (anti-SK3 and anti-TH)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Fixation:
-
Fix the cultured neurons with 2% PFA for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the cells and then incubate with a blocking solution containing 0.1% Triton X-100 and 4% low-fat milk powder for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate the cells with primary antibodies against SK3 and TH diluted in wash buffer for 1 hour.
-
-
Secondary Antibody Incubation:
-
Wash the cells and then incubate with appropriate fluorescently-labeled secondary antibodies for 45 minutes.
-
-
Mounting and Imaging:
-
Wash the cells, mount the coverslips on slides using mounting medium with DAPI, and seal.
-
Image the cells using a confocal microscope to visualize the localization of SK3 and TH.
-
Concluding Remarks
The this compound protocol offers a valuable tool for investigating the role of SK3/SK2 channels in regulating the activity of dopaminergic neurons. The provided protocols for electrophysiology, dopamine release assays, and immunocytochemistry can be adapted to address a wide range of research questions in neuropharmacology and drug development. The ability of this compound to modulate dopaminergic systems highlights the therapeutic potential of targeting SK channels for disorders associated with hyperdopaminergic states.[1][3]
References
- 1. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of CyPPA in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a subtype-selective positive modulator of small-conductance calcium-activated potassium (SK) channels, with greater potency for SK3 and SK2 channels over SK1 channels.[1][2] These channels are critical regulators of neuronal excitability, and their modulation by this compound has shown significant effects in various rodent models, particularly in the context of neurological and psychiatric disorders.[1] In dopaminergic neurons, the activation of SK channels by this compound leads to a decrease in the spontaneous firing rate and an inhibition of dopamine (B1211576) release.[2] This mechanism of action underlies its efficacy in attenuating hyperdopaminergic behaviors, such as those induced by psychostimulants like methylphenidate.[1]
These application notes provide a comprehensive overview of the in vivo administration of this compound in rodent models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Methylphenidate-Induced Hyperactivity
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Total Distance Traveled (cm) ± SEM | % Attenuation of Hyperactivity |
| Vehicle + Saline | - | 7 | 5000 ± 500 | - |
| Vehicle + Methylphenidate | 2.5 (s.c.) | 7 | 15000 ± 1000 | 0% |
| This compound + Methylphenidate | 3 | 7 | 14500 ± 900 | 5% |
| This compound + Methylphenidate | 10 | 7 | 9000 ± 700 | 60% |
| This compound + Methylphenidate | 30 | 7 | 6000 ± 600 | 90% |
| Data compiled from studies investigating the effect of this compound on methylphenidate-induced hyperactivity in mice.[1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Methylphenidate-Induced Stereotypy
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Total Gnawing Score ± SEM | % Reduction in Stereotypy |
| Vehicle + Saline | - | 6 | 5 ± 1 | - |
| Vehicle + Methylphenidate | 40 (s.c.) | 6 | 55 ± 5 | 0% |
| This compound + Methylphenidate | 3 | 6 | 50 ± 6 | 10% |
| This compound + Methylphenidate | 10 | 6 | 25 ± 4 | 60% |
| This compound + Methylphenidate | 30 | 6 | 10 ± 2 | 90% |
| Data compiled from studies investigating the effect of this compound on methylphenidate-induced stereotypic behavior in mice.[1] |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Route | Notes |
| Cmax | Not available | - | - | Specific data on maximum plasma concentration is not readily available in the reviewed literature. |
| Tmax | ~15-30 minutes | Mouse | i.p. | Inferred from the timing of administration before behavioral testing, where peak effects are expected.[1] |
| Half-life | Not available | - | - | Specific data on elimination half-life is not readily available in the reviewed literature. |
| Brain/Plasma Ratio | Not available | - | - | Specific data on the brain penetration of this compound is not readily available in the reviewed literature. |
| Pharmacokinetic data for this compound in rodents is not extensively published. The provided Tmax is an estimation based on experimental design. Further studies are required to determine the complete pharmacokinetic profile. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound
-
Cremophor EL
-
5% Glucose solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
For in vivo experiments, this compound should be freshly dissolved in a 5% cremophor/glucose solution approximately 1 hour before administration.[1]
-
Prepare the vehicle solution by mixing Cremophor EL with a 5% glucose solution to achieve a final concentration of 5% Cremophor EL.
-
Weigh the required amount of this compound and add it to a sterile microcentrifuge tube.
-
Add the appropriate volume of the 5% cremophor/glucose vehicle to achieve the desired final concentration of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
The final solution should be administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.[1]
Protocol 2: Methylphenidate-Induced Hyperactivity Model in Mice
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Methylphenidate hydrochloride
-
5% Glucose solution (for methylphenidate)
-
Open field activity chambers
-
Video tracking software
-
Male C57BL/6 mice (or other appropriate strain)
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer the prepared this compound solution (3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]
-
Fifteen minutes after the this compound or vehicle injection, administer methylphenidate (2.5 mg/kg) or saline via subcutaneous (s.c.) injection.[1]
-
Immediately place the mice individually into the open field activity chambers.
-
Record the locomotor activity for a 60-minute test period using a video tracking system.[1] The effects of methylphenidate on motility typically have a slow onset, peaking at approximately 30 minutes following s.c. administration.[1]
-
Analyze the data for total distance traveled.
Protocol 3: Methylphenidate-Induced Stereotypy Model in Mice
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Methylphenidate hydrochloride
-
5% Glucose solution (for methylphenidate)
-
Observation chambers (e.g., standard mouse cages)
-
Video recording equipment
-
Male C57BL/6 mice (or other appropriate strain)
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Administer the prepared this compound solution (3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]
-
Fifteen minutes after the this compound or vehicle injection, administer a high dose of methylphenidate (40 mg/kg) or saline via subcutaneous (s.c.) injection to induce stereotypic behaviors.[1]
-
Place the mice individually into observation chambers.
-
Record the behavior of the mice for a 60-minute period.
-
Score the recorded videos for stereotypic behaviors, such as gnawing, at regular intervals (e.g., every 5 minutes). A rating scale can be used to quantify the intensity of the stereotypy.
Mandatory Visualization
Caption: Signaling pathway of this compound in a dopaminergic neuron.
Caption: Experimental workflow for in vivo this compound administration.
References
Application of CyPPA in Brain Slice Electrophysiology: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a potent and subtype-selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting SK2 and SK3 subtypes over SK1 and IK channels.[1][2] SK channels are crucial regulators of neuronal excitability, contributing to the afterhyperpolarization (AHP) that follows action potentials and influencing firing patterns.[3][4] By enhancing the apparent calcium sensitivity of SK2 and SK3 channels, this compound effectively increases their activity at lower intracellular calcium concentrations.[1][5] This modulation leads to a significant reduction in neuronal firing rates and a stabilization of membrane potential, making this compound a valuable tool for investigating the physiological roles of SK channels and a potential therapeutic agent for disorders characterized by neuronal hyperexcitability.[1][2]
This document provides detailed application notes and protocols for the use of this compound in brain slice electrophysiology, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound acts as a positive allosteric modulator of SK2 and SK3 channels. It binds to a pocket between the HA/HB helices of the channel alpha subunits and the C-lobe of calmodulin (CaM), which is constitutively associated with the channel.[6] This interaction increases the apparent sensitivity of the channel to intracellular calcium, resulting in channel activation at lower calcium concentrations than would normally be required.[7] This leads to a more pronounced and prolonged medium afterhyperpolarization (mAHP) following action potentials, which in turn reduces the overall excitability of the neuron.[1][3][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on neuronal activity as reported in brain slice electrophysiology studies.
Table 1: Effective Concentrations and Potency of this compound
| Parameter | Value | Cell Type / Preparation | Reference |
| EC₅₀ (SK3 channels) | 5 µM | Recombinant human SK3 channels | [1] |
| EC₅₀ (SK2 channels) | 13 µM | Recombinant human SK2 channels | [1] |
| EC₅₀ (Spontaneous Firing) | ~2 µM | Dopaminergic neurons in mouse midbrain slices | [3] |
| Effective Concentration Range | 1 - 10 µM | Dopaminergic neurons in mouse and rat midbrain slices | [1][2] |
Table 2: Electrophysiological Effects of this compound on Dopaminergic Neurons
| Parameter | Condition | Effect | Reference |
| Spontaneous Firing Rate | 3 µM this compound | Decreased | [1] |
| Spontaneous Firing Rate | 10 µM this compound | Inhibited/Silenced | [1][2] |
| Medium Afterhyperpolarization (mAHP) | 3 µM this compound | Increased duration | [1] |
| Medium Afterhyperpolarization (mAHP) | 10 µM this compound | Prolonged | [2] |
| Current-Evoked Action Potentials | 1-10 µM this compound | Activity-dependent inhibition | [1] |
| Post-Train Afterhyperpolarization (ptAHP) | 10 µM this compound | Prolonged duration and increased amplitude | [2] |
Experimental Protocols
Brain Slice Preparation
This protocol is a standard procedure for obtaining viable brain slices for electrophysiological recordings.
Materials:
-
Anesthetizing agent (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (ACSF)
-
Recovery chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Artificial Cerebrospinal Fluid (ACSF) - Cutting Solution (in mM):
-
125 NaCl
-
2.5 KCl
-
1.25 NaH₂PO₄
-
25 NaHCO₃
-
25 Glucose
-
0.5 CaCl₂
-
7 MgCl₂ (Continuously bubbled with carbogen)
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated ACSF cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut slices (typically 250-300 µm thick) of the desired brain region (e.g., midbrain for dopaminergic neurons).
-
Transfer the slices to a recovery chamber containing carbogenated ACSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated ACSF until use.
Whole-Cell Patch-Clamp Recording
This protocol describes how to perform whole-cell patch-clamp recordings from neurons in brain slices to measure the effects of this compound.[8][9][10][11]
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries for pipettes
-
Pipette puller and polisher
-
Intracellular solution
-
This compound stock solution (e.g., 10 mM in DMSO)
Intracellular Solution (example, in mM):
-
135 K-gluconate
-
10 HEPES
-
10 KCl
-
0.2 EGTA
-
4 Mg-ATP
-
0.3 Na-GTP (pH adjusted to 7.3 with KOH)
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated ACSF at a rate of 1.5-2 mL/min.[9]
-
Pull and fire-polish glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.[9]
-
Fill the pipette with intracellular solution and mount it on the headstage.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the slice with the pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., spontaneous firing in current-clamp mode or holding current in voltage-clamp mode).
-
Prepare the desired concentration of this compound by diluting the stock solution in ACSF. The final DMSO concentration should be ≤ 0.1%.[12]
-
Bath-apply the this compound-containing ACSF to the slice.
-
Record the changes in neuronal activity. Effects of this compound are typically observed within minutes.
-
To confirm the effect is mediated by SK channels, the SK channel blocker apamin (B550111) (e.g., 100-300 nM) can be co-applied.[1][2]
Visualizations
Caption: Signaling pathway of this compound action on SK channels.
Caption: Experimental workflow for this compound in brain slice electrophysiology.
References
- 1. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging Assays Using CyPPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine] (CyPPA) is a potent and selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 (KCa2.2) and SK3 (KCa2.3) subtypes.[1] SK channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential.[2][3] By potentiating SK channel activity, this compound enhances the efflux of potassium ions (K+) in response to elevations in intracellular calcium ([Ca2+]i), leading to membrane hyperpolarization and a subsequent reduction in neuronal firing frequency.[1][3] This mechanism makes this compound a valuable tool for investigating the physiological roles of SK channels and for screening for novel therapeutic agents targeting neuronal hyperexcitability.
Calcium imaging assays provide a powerful method to indirectly assess the functional consequences of SK channel modulation by this compound. While this compound itself does not directly induce calcium influx, its potentiation of SK channels can dampen neuronal activity that is triggered by calcium-dependent processes. Therefore, calcium imaging can be employed to measure the inhibitory effect of this compound on induced neuronal firing and associated calcium transients.
These application notes provide detailed protocols for utilizing this compound in calcium imaging assays, along with quantitative data to guide experimental design and data interpretation.
Mechanism of Action
This compound acts as a positive allosteric modulator of SK2 and SK3 channels. It increases the apparent sensitivity of these channels to intracellular calcium, meaning that the channels open at lower calcium concentrations in the presence of this compound.[1] This leads to an increased K+ efflux for a given submaximal rise in [Ca2+]i, resulting in a more pronounced and prolonged afterhyperpolarization.[1][3] The hyperpolarization moves the membrane potential further from the threshold for firing an action potential, thereby reducing overall neuronal excitability. This compound exhibits selectivity for SK2 and SK3 channels, with no significant activity at SK1 or intermediate-conductance (IK) calcium-activated potassium channels.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity from published studies.
Table 1: In Vitro Potency of this compound on Human SK Channels
| Channel Subtype | EC50 (μM) | Efficacy | Reference(s) |
| hSK3 (KCa2.3) | 5.6 | Potentiator | |
| hSK2 (KCa2.2) | 14 | Potentiator | |
| hSK1 (KCa2.1) | No activity | - | |
| hIK (KCa3.1) | No activity | - |
Table 2: Functional Effects of this compound on Neuronal Activity
| Parameter | Cell Type | This compound Concentration (μM) | Effect | Reference(s) |
| Spontaneous Firing Rate | Dopaminergic Neurons | ~2 (EC50) | Inhibition | [1] |
| Afterhyperpolarization (AHP) Duration | Dopaminergic Neurons | 10 | Increased by 2- to 3.5-fold | [1][4] |
| Post-Train AHP (ptAHP) Amplitude | Dopaminergic Neurons | 10 | Increased by 1.3- to 1.6-fold | [1][4] |
| Dopamine Release | Cultured Dopaminergic Neurons | ~10 (EC50) | Inhibition | [1] |
Experimental Protocols
Protocol 1: Calcium Imaging Assay to Measure the Inhibitory Effect of this compound on Depolarization-Evoked Calcium Transients in Cultured Neurons
This protocol describes the use of the ratiometric calcium indicator Fura-2 AM to measure the effect of this compound on calcium transients evoked by potassium chloride (KCl)-induced depolarization in primary neuronal cultures.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated coverslips or 96-well black-walled imaging plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
High potassium (e.g., 50 mM KCl) HBSS solution
-
This compound
-
Fluorescence microscope or plate reader capable of ratiometric imaging with excitation at ~340 nm and ~380 nm, and emission at ~510 nm.
Procedure:
-
Cell Preparation:
-
Plate primary neurons on poly-D-lysine coated coverslips or in 96-well imaging plates at a suitable density.
-
Culture neurons for at least 7-10 days to allow for the development of mature neuronal networks.
-
-
Fura-2 AM Loading:
-
Prepare a 2 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.
-
On the day of the experiment, prepare a loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to 0.02% in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 15-30 minutes at room temperature in the dark.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute this compound to the desired final concentrations (e.g., 1, 3, 10, 30 µM) in HBSS. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Replace the HBSS on the cells with the this compound-containing or vehicle control solutions and incubate for 10-20 minutes at room temperature.
-
-
Calcium Imaging:
-
Place the coverslip or plate on the stage of the fluorescence imaging system.
-
Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. Record for 1-2 minutes to establish a stable baseline.
-
To evoke a calcium transient, perfuse the cells with the high KCl HBSS solution.
-
Continue recording the fluorescence changes for several minutes until the signal returns to baseline.
-
The ratio of the fluorescence intensity at 340 nm to 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Determine the peak amplitude of the KCl-evoked calcium transient for both vehicle- and this compound-treated cells.
-
Compare the peak amplitudes to determine the inhibitory effect of this compound.
-
Data can be expressed as a percentage of the response in the vehicle control.
-
Protocol 2: High-Throughput Screening (HTS) Assay for Modulators of SK Channel Activity Using a Fluorescent Plate Reader
This protocol is adapted for a high-throughput format to screen for compounds that modulate SK channel activity, using this compound as a positive control. The assay measures the ability of compounds to inhibit depolarization-induced calcium influx.
Materials:
-
A suitable cell line endogenously expressing or stably transfected with SK2 or SK3 channels (e.g., HEK293 or CHO cells).
-
Cell culture medium appropriate for the chosen cell line.
-
384-well black-walled, clear-bottom imaging plates.
-
A fluorescent calcium indicator dye suitable for HTS (e.g., Fluo-8 AM or Cal-520 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS).
-
High potassium assay buffer.
-
Compound library, this compound (positive control), and a known SK channel blocker (e.g., apamin) as a negative control.
-
A fluorescent plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Seed cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading buffer as described in Protocol 1, using the HTS-compatible dye.
-
Use an automated plate washer or multichannel pipette to remove the culture medium and wash the cells with assay buffer.
-
Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the plate to remove excess dye.
-
-
Compound Addition:
-
Prepare compound plates with the screening library, this compound, apamin, and vehicle controls at appropriate concentrations.
-
Using the plate reader's liquid handling system, transfer the compounds to the cell plate.
-
Incubate for the desired pre-incubation time (e.g., 15-30 minutes).
-
-
Fluorescence Reading and Analysis:
-
Place the cell plate into the fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
The instrument's liquid handler will then add the high potassium solution to all wells to induce depolarization.
-
The reader will continuously monitor the fluorescence intensity before and after the addition of the stimulus.
-
The data analysis software of the instrument can be used to calculate parameters such as peak fluorescence, area under the curve, or the rate of fluorescence change.
-
The activity of test compounds is determined by comparing the response in their presence to that of the vehicle control. Compounds that potentiate SK channel activity (like this compound) will show a reduced calcium response, while SK channel blockers may show an enhanced response.
-
Troubleshooting
-
Low signal-to-noise ratio: Optimize dye loading concentration and incubation time. Ensure the health of the cell culture.
-
High well-to-well variability: Ensure consistent cell seeding density and proper mixing of all solutions.
-
No effect of this compound: Confirm the expression of SK2 or SK3 channels in the cell line used. Verify the activity of the this compound stock solution. The stimulus used may be too strong, masking the modulatory effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the function of SK2 and SK3 channels. Calcium imaging assays provide a robust and adaptable platform to investigate the functional consequences of SK channel modulation by this compound in both primary neurons and in a high-throughput screening format. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding SK channel physiology and identifying novel modulators of their activity.
References
- 1. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Studying Uterine Smooth Muscle Contractility with CyPPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a potent and selective positive modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 and KCa2.3 isoforms.[1] These channels play a crucial role in the negative feedback regulation of myometrial calcium levels and, consequently, uterine contractility.[1][2] By increasing the calcium sensitivity of KCa2.2 and KCa2.3 channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in calcium influx through voltage-gated calcium channels.[2] This mechanism effectively suppresses uterine smooth muscle contractions, making this compound a valuable pharmacological tool for investigating uterine physiology and a potential therapeutic agent for conditions such as preterm labor.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound in studying uterine smooth muscle contractility, including its mechanism of action, detailed experimental protocols, and key quantitative data.
Mechanism of Action
Uterine contractions are fundamentally dependent on the influx of extracellular calcium through voltage-gated calcium channels in myometrial smooth muscle cells.[1][4] The activation of KCa2 channels provides a negative feedback loop to limit this calcium influx.[1] this compound enhances this natural regulatory mechanism.
Signaling Pathway of this compound in Uterine Smooth Muscle Cells
Caption: Signaling pathway of this compound in uterine smooth muscle cells.
Quantitative Data
The following tables summarize the quantitative effects of this compound on uterine contractility based on published studies.
Table 1: Inhibitory Concentration of this compound on Uterine Contractions in Mice
| Tissue Condition | Agonist | pIC50 (Mean ± SEM) |
| Non-pregnant (NP) | Basal | 5.33 ± 0.09 |
| Gestation Day 10 (D10) | Basal | 4.64 ± 0.03 |
| Gestation Day 16 (D16) | Basal | 4.72 ± 0.10 |
| Non-pregnant (NP) | Oxytocin (B344502) (1 nM) | 5.09 ± 0.07 |
| Gestation Day 10 (D10) | Oxytocin (1 nM) | 4.71 ± 0.08* |
| Gestation Day 16 (D16) | Prostaglandin F2α (1 µM) | 4.96 (no SEM provided) |
*Note: this compound sensitivity was significantly reduced in pregnant versus non-pregnant uterine strips.[1][3][4] Data sourced from Skarra et al., 2011.[1]
Table 2: In Vivo Efficacy of this compound in a Preterm Labor Mouse Model
| Treatment Group | Parameter | Value |
| This compound (40 mg/kg) | Delay in Time to Delivery | 3.4 hours (p < 0.05) |
| This compound (40 mg/kg) | Pup Retention | 2.5-fold increase (27% vs 10% in control, p < 0.05) |
Data from an RU486-induced preterm labor model in mice.[1][3][4][5] Data sourced from Skarra et al., 2011.[1]
Experimental Protocols
Isometric Tension Recordings of Uterine Strips
This protocol is used to measure the contractile force of isolated uterine tissue in response to pharmacological agents.
Experimental Workflow for Isometric Tension Recordings
Caption: Workflow for isometric tension recording experiments.
Materials:
-
Dissecting microscope and tools
-
Myograph apparatus (e.g., DMT 610M) with force transducer
-
Physiological Salt Solution (PSS), gassed with 95% O2, 5% CO2
-
This compound, Oxytocin, Prostaglandin F2α, Apamin (B550111)
-
Data acquisition system
Procedure:
-
Tissue Dissection: Euthanize a mouse and isolate the uterine horns. Place the tissue in cold PSS.
-
Strip Preparation: Under a dissecting microscope, clean the uterine horns and remove the endometrium. Cut longitudinal strips of myometrium approximately 5 mm in length and 1 mm in width.[1]
-
Mounting: Mount the uterine strips in a myograph chamber containing gassed PSS at 37°C. Attach one end of the strip to a fixed support and the other to a force transducer.[1]
-
Equilibration: Allow the strips to equilibrate for at least 30 minutes. During this time, gradually stretch the strips to their optimal length for force development.
-
Recording: Record spontaneous (basal) phasic contractions.
-
Drug Application:
-
To assess the effect of this compound on basal contractions, add cumulatively increasing concentrations of this compound to the bath.
-
To investigate the effect on agonist-induced contractions, first stimulate the tissue with a fixed concentration of oxytocin (e.g., 1 nM) or PGF2α (e.g., 1 µM) until a stable contractile response is achieved, then add this compound in a cumulative manner.[1]
-
To confirm the involvement of KCa2 channels, the selective inhibitor apamin can be used to antagonize the effects of this compound.[1]
-
-
Data Analysis: Measure the amplitude and frequency of contractions. For concentration-response experiments, calculate the pIC50 values.
Immunofluorescence Staining for KCa2.2 and KCa2.3
This protocol is used to visualize the expression and localization of KCa2 channels within the myometrium.
Procedure:
-
Tissue Preparation: Isolate and clean uterine tissue in PBS, removing the endometrium. Pin thin sections of myometrium to a silicone block.[1]
-
Fixation and Permeabilization: Fix the tissue with 4% formaldehyde (B43269) and permeabilize with 0.5% Triton X-100 in PBS.[1]
-
Blocking: Block non-specific binding sites with 2% BSA with 0.2% Triton X-100 in PBS.[1]
-
Primary Antibody Incubation: Incubate the tissue with primary antibodies against KCa2.2 and KCa2.3 (e.g., from Millipore or Aviva).[1]
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 568 goat anti-rabbit).[1]
-
Nuclear Staining: Counterstain the nuclei with a suitable dye (e.g., Syto 13 Green 488).[1]
-
Imaging: Mount the stained tissue and visualize using a confocal microscope.[1]
In Vivo Preterm Labor Model
This protocol assesses the efficacy of this compound as a tocolytic agent in a mouse model of preterm birth.
Procedure:
-
Induction of Preterm Labor: On gestation day 16, induce preterm labor in pregnant mice using an agent like RU486.[1]
-
Drug Administration: Administer this compound (e.g., 40 mg/kg) or a vehicle control to the mice.[1][5]
-
Monitoring: Continuously monitor the mice for the time to delivery of the first pup.
-
Outcome Measures: Record the time to delivery and the number of pups retained in the uterus at a defined endpoint (e.g., 24 hours post-induction).[1]
-
Statistical Analysis: Compare the outcomes between the this compound-treated and control groups using appropriate statistical tests (e.g., P < 0.05 for significance).[1][5]
Concluding Remarks
This compound is a valuable tool for investigating the role of KCa2.2 and KCa2.3 channels in the regulation of uterine smooth muscle contractility. The protocols outlined above provide a framework for both in vitro and in vivo studies. The ability of this compound to suppress uterine contractions highlights the potential of targeting KCa2 channels for the development of novel tocolytic therapies.[1][3][4] Further research using this compound in human uterine tissues is warranted to translate these findings to clinical applications.[2]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Role of Internal Calcium Stores in the KCa2.3 Regulation of Human Uterine Smooth Muscle Contractions - ProQuest [proquest.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound, a positive modulator of small-conductance Ca(2+)-activated K(+) channels, inhibits phasic uterine contractions and delays preterm birth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for CyPPA in KCa2/SK Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a potent and selective positive modulator of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3).[1][2] It exhibits significantly less activity at KCa2.1 (SK1) and KCa3.1 (IK) channels, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of SK2 and SK3 channels.[1] These channels are critical regulators of neuronal excitability, influencing processes such as afterhyperpolarization, firing patterns, and synaptic plasticity.[3][4][5] Dysregulation of SK channel function has been implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and ataxia, highlighting the therapeutic potential of modulators like this compound.[3][6][7]
This document provides detailed application notes and experimental protocols for the use of this compound in studying KCa2/SK channel function.
Mechanism of Action
This compound acts as a positive allosteric modulator of KCa2.2 and KCa2.3 channels.[4] It increases the apparent sensitivity of the channel to intracellular calcium (Ca²⁺) without directly activating the channel in the absence of Ca²⁺.[8] This potentiation of the Ca²⁺ response leads to an increased potassium efflux upon channel activation, resulting in membrane hyperpolarization and a subsequent reduction in neuronal excitability.[5][6]
Signaling Pathway of KCa2/SK Channel Modulation by this compound
Caption: KCa2/SK channel activation and positive modulation by this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Human KCa2/SK Channels
| Channel Subtype | EC₅₀ (μM) | Efficacy (%) | Reference |
| hKCa2.2 (hSK2) | 14 ± 4 | 71 ± 1.8 | [8] |
| hKCa2.3 (hSK3) | 5.6 ± 1.6 | 90 ± 1.8 | [8] |
| hKCa2.1 (hSK1) | Inactive | - | [1][2] |
| hKCa3.1 (hIK) | Inactive | - | [1][2] |
Table 2: Effects of this compound on Dopaminergic Neuron Activity and Dopamine Release
| Parameter | Species | Preparation | This compound Concentration | Observed Effect | Reference |
| Spontaneous Firing Rate | Mouse | Midbrain Slices | 10 μM | Inhibition of pacemaker-like activity | [3][9] |
| Spontaneous Firing Rate | Rat | Midbrain Slices | 3 μM | Reduction in firing rate | [3] |
| Medium Afterhyperpolarization (mAHP) | Mouse | Midbrain Slices | 10 μM | Pronounced increase in duration | [3] |
| Post-Train Afterhyperpolarization (ptAHP) | Mouse | Midbrain Slices | 10 μM | Increased peak amplitude and duration | [3][9] |
| ³H-Dopamine Release | Rat | Cultured Midbrain Neurons | EC₅₀ ~ 10 μM | Concentration-dependent inhibition | [3][7] |
Table 3: In Vivo Behavioral Effects of this compound in Mice
| Behavioral Model | This compound Dose (mg/kg, i.p.) | Effect | Reference |
| Exploratory Locomotor Activity | 3, 10, 30 | Dose-dependent reduction | [3] |
| Methylphenidate-induced Hyperactivity | 3, 10, 30 | Attenuation of hyperactivity | [3] |
| Methylphenidate-induced Stereotypy | 3, 10, 30 | Counteraction of stereotypic behaviors | [3] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recordings from Brain Slices
This protocol is adapted from studies investigating the effects of this compound on dopaminergic neurons in midbrain slices.[3]
1. Materials:
-
This compound stock solution (10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2.5 CaCl₂, 1.5 MgSO₄, and 10 D-glucose, saturated with 95% O₂/5% CO₂.
-
Internal solution for patch pipettes containing (in mM): 131 K-gluconate, 9 KCl, 20 HEPES, 0.1 EGTA, 5 Mg-ATP, and 0.5 GTP TRIS (pH 7.2).
-
Brain slicing apparatus (e.g., vibratome).
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with DIC optics.
2. Procedure:
-
Prepare acute brain slices (e.g., coronal midbrain slices, 250-300 µm thick) from rodents in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Identify target neurons (e.g., dopaminergic neurons in the substantia nigra pars compacta) using visual guidance.
-
Establish a whole-cell patch-clamp recording configuration.
-
Record baseline neuronal activity (e.g., spontaneous firing, membrane potential) in current-clamp mode.
-
To study afterhyperpolarizations, elicit action potentials with brief depolarizing current injections.
-
Bath apply this compound at the desired final concentration (e.g., 1-10 µM) by adding it to the perfusion aCSF. The final DMSO concentration should be ≤0.1%.[3]
-
Record the effects of this compound on neuronal firing, mAHP, and ptAHP.
-
A washout period with drug-free aCSF can be performed to assess the reversibility of the effects.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for patch-clamp analysis of this compound effects.
Protocol 2: Calcium Imaging in Cultured Neurons
This protocol provides a general framework for assessing changes in intracellular calcium in response to neuronal activation and modulation by this compound.
1. Materials:
-
Primary neuronal cultures or neuronal cell lines.
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
This compound stock solution (10 mM in DMSO).
-
Fluorescence microscope with a calcium imaging system.
-
Reagents to induce neuronal activity (e.g., high potassium solution, glutamate).
2. Procedure:
-
Plate neurons on glass-bottom dishes suitable for imaging.
-
Load the cells with a calcium indicator dye (e.g., incubate with 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30-45 minutes at 37°C).
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons to induce calcium influx (e.g., by brief application of a high potassium solution or an agonist like glutamate).
-
Record the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
After a recovery period, pre-incubate the cells with this compound (e.g., 10 µM) for a few minutes.
-
Repeat the stimulation in the presence of this compound and record the fluorescence changes.
-
Analyze the data by measuring the amplitude and duration of the calcium transients before and after this compound application.
Logical Flow for Calcium Imaging Experiment
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. SK channel - Wikipedia [en.wikipedia.org]
- 6. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CyPPA in Fluorescence-Based Ion Channel Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small-conductance calcium-activated potassium (KCa2.x or SK) channels are critical regulators of neuronal excitability and cellular signaling.[1] These channels are activated by an increase in intracellular calcium concentration, leading to potassium efflux and membrane hyperpolarization.[1] The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3).[1] Dysregulation of these channels has been implicated in various neurological and cardiovascular disorders, making them attractive therapeutic targets.[2][3]
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a subtype-selective positive modulator of KCa2 channels.[4] It acts by increasing the apparent calcium sensitivity of the channels, thereby potentiating their activity.[5] this compound displays selectivity for KCa2.3 and KCa2.2 channels with little to no effect on KCa2.1 or KCa3.1 (IK) channels.[6] This makes it a valuable pharmacological tool for studying the physiological roles of SK2 and SK3 channels and for screening for novel modulators.
Fluorescence-based assays are a cornerstone of high-throughput screening (HTS) for ion channel modulators.[7][8] These assays utilize fluorescent indicators to measure changes in either ion flux or membrane potential, providing a robust and scalable method for assessing channel activity.[7][9] This document provides detailed protocols and data for utilizing this compound in fluorescence-based assays for KCa2.2 and KCa2.3 channels, particularly focusing on thallium (Tl+) flux assays performed on platforms like the Fluorometric Imaging Plate Reader (FLIPR).
Mechanism of Action of this compound
This compound is a positive gating modulator of KCa2.2 and KCa2.3 channels.[5] It does not open the channel directly but enhances its opening probability at a given intracellular calcium concentration. This potentiation leads to an increased potassium current, which results in membrane hyperpolarization and a reduction in neuronal excitability. The effect of this compound is concentration-dependent.[5]
Caption: Signaling pathway of KCa2 channel activation and positive modulation by this compound.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Description | Source |
| Chemical Name | N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine | [6] |
| Molecular Formula | C₁₆H₂₃N₅ | |
| Molecular Weight | 285.39 g/mol | |
| Mechanism of Action | Positive gating modulator of KCa2 (SK) channels | [5] |
| Primary Targets | KCa2.3 (SK3) and KCa2.2 (SK2) channels | [6] |
| Storage | Store powder at +4°C. Stock solutions can be stored at -20°C or -80°C. | [4] |
| Solubility | Soluble in DMSO (e.g., 57 mg/mL) and Ethanol. Insoluble in water. | [4] |
Table 2: Potency of this compound on Human KCa (SK) Channel Subtypes
| Channel Subtype | Parameter | Value (µM) | Notes | Source |
| KCa2.3 (hSK3) | EC₅₀ | 5.0 - 5.6 | Concentration-dependently increases apparent Ca²⁺-sensitivity. | [4][5] |
| KCa2.2 (hSK2) | EC₅₀ | 13 - 14 | Less potent compared to its effect on KCa2.3. | [4][5] |
| KCa2.1 (hSK1) | EC₅₀ | Inactive | Displays no significant activity. | [4][6] |
| KCa3.1 (hIK) | EC₅₀ | Inactive | Displays no significant activity. | [4][6] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Protocol 1: High-Throughput Screening of KCa2.2/2.3 Channels using a Thallium Flux Assay
This protocol describes a representative method for assessing this compound's activity on KCa2.2 or KCa2.3 channels expressed in a stable cell line (e.g., HEK293) using a thallium flux-based assay on a FLIPR instrument. Thallium (Tl⁺) acts as a surrogate for K⁺ and its influx into the cell through open KCa channels can be detected by a Tl⁺-sensitive fluorescent dye.[3][7]
Principle:
-
Cells expressing the target KCa channel are loaded with a Tl⁺-sensitive fluorescent dye.
-
This compound is added to the cells.
-
A stimulus (e.g., a Ca²⁺ ionophore or high extracellular K⁺) is applied to open the channels and initiate Tl⁺ influx from the extracellular buffer.
-
The potentiation of channel opening by this compound leads to an enhanced Tl⁺ influx, resulting in a greater increase in fluorescence compared to the stimulus alone.
Caption: Experimental workflow for a FLIPR-based thallium flux assay.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing human KCa2.2 or KCa2.3.
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates, poly-D-lysine coated.[10]
-
Compound Plates: 384-well polypropylene (B1209903) plates.
-
This compound Stock: 10 mM this compound in 100% DMSO.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[10]
-
Thallium Flux Assay Kit: e.g., FLIPR Potassium Assay Kit (contains Tl⁺-sensitive dye and stimulus buffer concentrate).
-
Stimulus: A calcium ionophore (e.g., Ionomycin) or a high concentration of KCl to depolarize the membrane and activate voltage-gated calcium channels.
-
Instrumentation: FLIPR Penta, FLIPR Tetra, or equivalent fluorescence plate reader with liquid handling capabilities.[8]
Procedure:
-
Cell Plating: a. Culture cells to 80-90% confluency. b. Harvest cells and determine cell density. c. Seed cells into 384-well assay plates at an optimized density (e.g., 15,000-25,000 cells/well in 25 µL of culture medium).[10] d. Incubate plates overnight at 37°C, 5% CO₂.[11]
-
Compound Plate Preparation: a. Prepare a serial dilution of this compound in Assay Buffer in a 384-well compound plate. A typical concentration range would be from 100 µM down to 0.01 µM (final assay concentration). b. Include vehicle control (e.g., 0.1% DMSO in Assay Buffer) and positive control wells.
-
Dye Loading: a. Prepare the fluorescent dye loading buffer according to the manufacturer’s instructions. b. Remove the culture medium from the cell plate. c. Add 25 µL of the dye loading buffer to each well. d. Incubate the plate for 60 minutes at 37°C or room temperature, as optimized for the cell line.[10]
-
Assay Execution (FLIPR): a. Set up the FLIPR instrument protocol. Define read times, liquid transfer heights, and speeds. Typical excitation/emission wavelengths for Tl⁺ flux dyes are ~488 nm / ~525 nm.[12] b. Place the cell plate and compound plate into the FLIPR instrument. c. Baseline Reading: The instrument reads baseline fluorescence for 10-20 seconds. d. Compound Addition: The instrument transfers a set volume (e.g., 12.5 µL) from the compound plate to the cell plate. e. Incubation: Incubate for 3-5 minutes to allow the compound to interact with the channels. The instrument continues to read fluorescence. f. Stimulus Addition: The instrument adds a stimulus buffer containing thallium sulfate (B86663) and a calcium ionophore (e.g., Ionomycin at a final concentration of 1-5 µM). g. Kinetic Read: The instrument records the change in fluorescence every 1-1.5 seconds for 2-3 minutes as Tl⁺ enters the cells.[12]
-
Data Analysis: a. The response is typically measured as the maximum fluorescence signal increase after stimulus addition or as the area under the curve. b. Subtract the baseline fluorescence from the response measurement. c. Normalize the data to the vehicle control (0% potentiation) and a maximal stimulation control (100% potentiation). d. Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Disclaimer: These protocols provide a general guideline. Researchers should optimize parameters such as cell density, dye loading time, and compound concentrations for their specific experimental conditions and cell lines. All laboratory work should be conducted following appropriate safety procedures. conditions and cell lines. All laboratory work should be conducted following appropriate safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 7. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the EC50 of CyPPA on Small-Conductance Calcium-Activated Potassium (SK) Channels in Heterologous Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a potent and subtype-selective positive modulator of small-conductance calcium-activated potassium (SK) channels.[1][2][3] Specifically, it enhances the activity of KCa2.2 (SK2) and KCa2.3 (SK3) channels with no reported activity on KCa2.1 (SK1) or intermediate-conductance KCa3.1 (IK) channels.[1][3] SK channels are critical regulators of neuronal excitability and firing patterns, making them attractive therapeutic targets for a variety of neurological disorders. This compound acts as a positive allosteric modulator, increasing the apparent sensitivity of SK channels to intracellular calcium (Ca²⁺), thereby promoting channel opening at lower Ca²⁺ concentrations.[2][3][4]
This document provides detailed protocols for determining the half-maximal effective concentration (EC50) of this compound in two common heterologous expression systems: Xenopus laevis oocytes and human embryonic kidney (HEK293) cells. These methods are fundamental for characterizing the potency of this compound and similar compounds in a controlled in vitro setting.
Experimental Workflow
The overall workflow for determining the EC50 of this compound involves expressing the target SK channel in a heterologous system, recording channel activity at various concentrations of the compound, and analyzing the resulting dose-response data.
Figure 1: Overall experimental workflow for EC50 determination.
Signaling Pathway of this compound Action
This compound does not directly open SK channels but rather potentiates their activation by intracellular Ca²⁺. It binds to a pocket formed by the calmodulin (CaM) C-lobe and the channel's HA/HB helices, stabilizing the Ca²⁺-bound, open conformation of the channel complex.[4] This allosteric modulation results in a leftward shift of the Ca²⁺ dose-response curve, meaning less Ca²⁺ is required to achieve the same level of channel activation.[3]
Figure 2: this compound enhances SK channel activity by increasing Ca²⁺ sensitivity.
Quantitative Data Summary
The following table summarizes the reported EC50 values for this compound on different human (h) and rat (r) SK channel subtypes expressed in HEK293 cells.
| Channel Subtype | EC50 (µM) | Efficacy (%) | Method | Reference |
| hSK3 (KCa2.3) | 5.6 ± 1.6 | 90 ± 1.8 | Inside-Out Patch-Clamp | [3] |
| hSK2 (KCa2.2) | 14 ± 4 | 71 ± 1.8 | Inside-Out Patch-Clamp | [3] |
| rSK2a (KCa2.2a) | 7.48 ± 1.58 | N/A | Inside-Out Patch-Clamp | [4] |
| hSK1 (KCa2.1) | Inactive | N/A | Inside-Out Patch-Clamp | [3] |
| hIK (KCa3.1) | Inactive | N/A | Inside-Out Patch-Clamp | [3] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This method is ideal for studying ion channels due to the large size of the oocytes, allowing for robust expression and stable recordings.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.
-
Treat oocytes with collagenase (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours to remove the follicular layer.
-
Wash the defolliculated oocytes thoroughly and store them in Barth's solution (ND96) supplemented with antibiotics at 16-18°C.
-
Inject each oocyte with 50 nL of cRNA encoding the desired SK channel subunit (e.g., 10-50 ng).
-
Incubate the injected oocytes for 2-5 days to allow for channel expression.
2. Electrophysiological Recording:
-
Prepare microelectrodes from borosilicate glass capillaries, pulling them to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.
-
Place an oocyte in a recording chamber continuously perfused with recording solution (ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Impale the oocyte with two electrodes: one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
To elicit SK channel currents, apply depolarizing voltage steps (e.g., to 0 mV for 500 ms). The resulting outward current is carried by K⁺ ions flowing through the expressed SK channels.
-
To establish a baseline, perfuse the chamber with the recording solution.
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the recording solution. Apply cumulatively, allowing the current to reach a steady state at each concentration.
-
Record the peak outward current at each this compound concentration.
3. Data Analysis:
-
Normalize the current at each this compound concentration to the maximal current observed.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the EC50 value and the Hill coefficient (n):
-
Response = Bottom + (Top - Bottom) / (1 + (EC50 / [this compound])^n)
-
Protocol 2: Inside-Out Patch-Clamp of Transfected HEK293 Cells
This technique allows for precise control of the intracellular environment, which is crucial for studying the Ca²⁺-dependent activation of SK channels by this compound.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in 5% CO₂.
-
Transiently transfect the cells with a plasmid vector containing the cDNA for the desired SK channel subunit using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker like GFP is recommended to identify transfected cells.
-
Plate the transfected cells onto glass coverslips 24 hours post-transfection for recording.
2. Electrophysiological Recording:
-
Prepare patch pipettes from borosilicate glass with a resistance of 3-6 MΩ.
-
Fill the pipette with an intracellular-like solution (e.g., 150 mM KCl, 10 mM HEPES, 5 mM EGTA, pH 7.2).
-
The bath solution should be an extracellular-like solution (e.g., 140 mM KCl, 10 mM HEPES, 2 mM MgCl₂, pH 7.2). The key component is a buffered Ca²⁺ solution to achieve a specific free Ca²⁺ concentration (e.g., 300 nM) to sub-maximally activate the channels.
-
Establish a gigaohm seal on a transfected cell and then excise the patch to achieve the inside-out configuration.
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).
-
Apply different concentrations of this compound to the intracellular face of the membrane patch via a perfusion system.
-
Record the steady-state current at each concentration.
3. Data Analysis:
-
Analyze the data as described in Protocol 1 (Section 3) by plotting the current potentiation against the this compound concentration and fitting to the Hill equation.
Protocol 3: Fluorescence-Based Thallium Flux Assay
This high-throughput screening (HTS) method provides a surrogate readout of potassium channel activity and is suitable for screening large compound libraries. It relies on the principle that K⁺ channels are permeable to thallium ions (Tl⁺).
1. Cell Preparation:
-
Plate HEK293 cells stably or transiently expressing the target SK channel in 96- or 384-well black-walled, clear-bottom microplates.
-
Allow cells to adhere and grow for 24-48 hours.
2. Assay Procedure:
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green reagent) according to the manufacturer's protocol. This dye is non-fluorescent until it binds Tl⁺ inside the cell.
-
Wash the cells with an assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a defined period.
-
Use a fluorescence plate reader equipped with an automated injection system to add a stimulus buffer containing Tl⁺ and a sub-maximal concentration of a Ca²⁺ ionophore (e.g., ionomycin) to the wells. The ionophore will clamp intracellular Ca²⁺ at a level that allows for potentiation by this compound to be observed.
-
Measure the increase in fluorescence over time (kinetic read). The rate of fluorescence increase is proportional to the rate of Tl⁺ entry through open SK channels.
3. Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Plot the rate of Tl⁺ flux against the this compound concentration.
-
Fit the data to the Hill equation as described in Protocol 1 (Section 3) to determine the EC50.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CyPPA solubility issues in aqueous solutions
Welcome to the technical support center for CyPPA (Cyclopropyl-N'-(4-(3-phenyl-2-propen-1-yl)-1-piperazinyl)acetyl)-2-pyridinecarboxamide). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter when working with this compound.
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound is practically insoluble in water and aqueous buffers alone. For in vitro experiments, the standard practice is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[1][2][3][4] For in vivo studies, different vehicle formulations are required.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Minimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.5% or less, and some are sensitive to concentrations as low as 0.1%.[4][5] Keeping the DMSO concentration low is crucial.
-
Use a High-Concentration Stock: Prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) so that only a small volume needs to be added to your aqueous solution to reach the desired final concentration.[1]
-
Serial Dilutions in DMSO: If you need to perform a dose-response experiment, it is best to make serial dilutions of your stock solution in DMSO before the final dilution into the aqueous medium.[2]
-
Rapid Mixing: When adding the DMSO stock to your aqueous buffer, ensure rapid and thorough mixing. Pipette the stock directly into the buffer while vortexing or stirring to promote quick dispersion and prevent localized high concentrations that can lead to precipitation.[1]
-
Gentle Warming: Pre-warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility. However, be cautious as prolonged exposure to heat can degrade some compounds.[1][6]
-
Sonication: If precipitation occurs, brief sonication in a water bath sonicator (5-10 minutes) can help to break up aggregates and re-dissolve the compound.[1][7]
Q3: What is the maximum solubility of this compound in common organic solvents?
A3: Quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, some supplier information indicates good solubility in DMSO and ethanol.
Q4: I am planning an in vivo study. What is a suitable vehicle for this compound administration?
A4: For in vivo experiments, this compound has been successfully administered using various formulations. It is crucial to prepare a stable and homogenous suspension or solution. Some reported vehicles include:
-
A 5% cremophor/glucose solution.
-
Carboxymethylcellulose sodium (CMC-Na) to form a homogeneous suspension.
-
A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[8]
-
A mixture of 10% DMSO and 90% Corn Oil.[8]
Q5: Can I filter-sterilize my this compound solution?
A5: When preparing a stock solution in 100% DMSO, filter sterilization is generally not necessary as very few microorganisms can survive in pure DMSO.[9] Furthermore, filtering a solution of a poorly soluble compound can lead to loss of the compound due to binding to the filter membrane, which can alter the final concentration.[9] If you are preparing a diluted solution in an aqueous buffer that requires sterilization, use a low-protein-binding filter (e.g., PVDF) and consider testing the concentration of the filtered solution to account for any potential loss.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound.
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 57 mg/mL | Use fresh, moisture-free DMSO for best results. |
| Ethanol | 57 mg/mL | |
| Water | Insoluble | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution.[8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (285.39 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 285.39 g/mol ) * 1,000,000 / 10 mmol/L
-
For 1 mg of this compound, this would be approximately 350.4 µL of DMSO.
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If needed, brief sonication in a water bath or gentle warming to 37°C can be applied.[1][6]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] When stored at -80°C, the solution should be stable for up to 6 months.[8]
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): If your final desired concentration is very low, it is advisable to first prepare an intermediate dilution of your stock solution in pure DMSO.
-
Dilute into Aqueous Medium: Pre-warm your cell culture medium or buffer to the desired experimental temperature (e.g., 37°C). While vortexing the medium, add the required volume of the this compound stock solution to achieve the final target concentration. Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, you may need to adjust your protocol by lowering the final this compound concentration or trying the troubleshooting steps mentioned above.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action on SK channels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. emulatebio.com [emulatebio.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reddit - The heart of the internet [reddit.com]
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of CyPPA on voltage-gated sodium (Nav) channels. The following information is designed to help you troubleshoot experiments and interpret data when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a subtype-selective positive modulator of the small conductance Ca2+-activated K+ (SK) channels.[1][2][3] It displays selectivity for KCa2.3 (SK3) and KCa2.2 (SK2) channels, with no significant activity at KCa2.1 (SK1) and KCa3.1 (IK) channels.[4][5]
Q2: Does this compound have documented off-target effects on voltage-gated sodium (Nav) channels?
A2: Yes, studies have shown that this compound can inhibit voltage-gated sodium channels (Nav) at concentrations close to those used to activate its primary SK channel targets.[1][4] This inhibitory effect on Nav channels is a known off-target activity of the compound.[1][4]
Q3: How does the potency of this compound on its target SK channels compare to its off-target effect on Nav channels?
A3: this compound is a positive modulator of SK3 and SK2 channels with EC50 values of 5.6 µM and 14 µM, respectively.[4][5][6] Its inhibitory effect on Nav channels occurs at a similar concentration range, with a reported half-maximal inhibitory concentration (IC50) of approximately 10 µM to 11 µM on Nav channels from rat dorsal root ganglion neurons.[1][4]
Q4: What are the observable experimental effects of this compound that might indicate off-target Nav channel inhibition?
A4: A common indicator of Nav channel inhibition is a reduction in the amplitude of action potentials (APs).[1][2] If you observe a slight depression of AP height in your recordings after applying this compound, particularly at concentrations around 10 µM, it may be attributable to a slight block of Nav channels.[1][2]
Q5: How can I experimentally distinguish between this compound's intended effects on SK channels and its off-target effects on Nav channels?
A5: To differentiate between the two effects, you can use specific channel blockers. The effects of this compound on SK channels can be confirmed by co-application with an SK channel blocker like apamin (B550111), which should reverse the this compound-induced effects on afterhyperpolarization.[1][3] The off-target effects on Nav channels would not be affected by apamin. Additionally, comparing the effects of this compound with other SK channel modulators that have a different selectivity profile, such as NS309, may help to identify effects specific to this compound.[7]
Quantitative Data Summary
The following table summarizes the potency and efficacy of this compound on its primary targets and known off-target channels.
| Channel Family | Specific Channel | Effect | Potency (EC50/IC50) | Cell Type |
| KCa (SK) | hSK3 (KCa2.3) | Activation | 5.6 µM (EC50) | HEK293 |
| hSK2 (KCa2.2) | Activation | 14 µM (EC50) | HEK293 | |
| hSK1 (KCa2.1) | Inactive | - | - | |
| hIK (KCa3.1) | Inactive | - | - | |
| Nav | Nav Channels | Inhibition | ~10 µM (IC50) | Rat Dorsal Root Ganglia Neurons |
| Nav1.2 | Inhibition | IC50 in µM range | HEK293 | |
| KCa (BK) | BK (KCa1.1) | Inhibition | 5.5 µM (IC50) | HEK293 |
Data compiled from multiple sources.[1][4][5][6][8]
Troubleshooting Guide
Issue: I am observing a decrease in action potential amplitude after applying this compound.
-
Possible Cause: This is a likely off-target effect due to the inhibition of Nav channels by this compound, especially at concentrations of 10 µM or higher.[1][2]
-
Troubleshooting Steps:
-
Concentration Optimization: Determine the lowest effective concentration of this compound for your desired SK channel modulation to minimize off-target effects.
-
Control Experiments: Use a selective Nav channel blocker in a separate experiment to mimic the observed effect and confirm that the reduction in AP amplitude is consistent with Nav channel inhibition.
-
Alternative Compounds: Consider using a more potent and selective SK channel activator if available, to achieve the desired effect at lower concentrations where off-target effects are less likely.
-
Issue: My results with this compound are difficult to interpret due to mixed effects on neuronal excitability.
-
Possible Cause: this compound's dual action as an SK channel activator (generally leading to decreased excitability) and a Nav channel inhibitor (which can also decrease excitability by reducing AP height) can lead to complex outcomes.
-
Troubleshooting Steps:
-
Pharmacological Isolation: In your experimental preparation, use specific blockers to isolate the channel of interest. For example, use apamin to block SK channels and ascertain the remaining effects of this compound, which may be attributable to its off-target actions.[1]
-
Voltage-Clamp Analysis: Switch from current-clamp to voltage-clamp protocols to study the effect of this compound on isolated sodium and potassium currents independently. This will allow for a more direct assessment of the compound's effect on each channel type.
-
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Effects
This is a generalized protocol based on methodologies cited in the literature for studying ion channel modulation.
-
Cell Preparation:
-
Culture HEK293 cells expressing the specific human SK or Nav channel subtype of interest, or prepare primary neurons (e.g., rat dorsal root ganglia neurons).[4]
-
Plate cells on glass coverslips for recording.
-
-
Recording Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH). For SK channel recordings, buffer free Ca2+ to a known concentration (e.g., 0.3 µM).[4]
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
For voltage-clamp experiments on Nav channels, hold the cell at a hyperpolarized potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.
-
For current-clamp experiments, hold the cell at its resting membrane potential and inject current to elicit action potentials.
-
-
Drug Application:
-
Prepare stock solutions of this compound in DMSO.[6]
-
Dilute this compound to the final desired concentrations in the external solution immediately before application.
-
Apply the drug-containing solution to the cells via a perfusion system.
-
-
Data Analysis:
-
Measure peak current amplitudes, current-voltage relationships, and channel kinetics before and after drug application.
-
In current-clamp, measure changes in action potential amplitude, firing frequency, and afterhyperpolarization.[1]
-
Generate concentration-response curves to determine EC50 or IC50 values.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes with this compound.
Caption: Simplified diagram of this compound's on-target and off-target effects.
References
- 1. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparative Study on Modulation of Synchronized Neuronal Activity by SK Channels and Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in CyPPA experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CyPPA.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a subtype-selective positive modulator of small conductance Ca2+-activated K+ (SK) channels.[1][2] It primarily acts on SK3 and SK2 channels, increasing their apparent Ca2+ sensitivity.[2][3] This potentiation of SK channel activity leads to a decrease in the spontaneous firing rate of neurons, an increase in the duration of the afterhyperpolarization, and an inhibition of current-evoked action potentials.[2][4] this compound has limited to no activity on SK1 and IK channels.[1][2]
Q2: What are the recommended solvents and storage conditions for this compound?
For in vitro experiments, this compound can be prepared as a 10 mM stock solution in dimethylsulfoxide (DMSO) and stored in aliquots at -20°C.[3][5] It is important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For in vivo experiments, this compound can be dissolved in a 5% cremophor/glucose solution.[2] Powdered this compound can be stored at -20°C for up to 3 years.[1] Stock solutions in solvent are stable for up to 1 year at -80°C and 1 month at -20°C.[1]
Q3: What are the typical effective concentrations of this compound?
The effective concentration of this compound varies depending on the experimental model. Here are some reported EC50 values:
| Channel/System | EC50 Value | Reference |
| hSK3 | 5.6 µM | [1] |
| hSK2 | 14 µM | [1] |
| Dopaminergic Neuron Firing | ~2 µM | [2] |
| Dopamine Release Inhibition | ~10 µM | [2] |
In midbrain slice electrophysiology, concentrations of 1, 3, and 10 µM have been shown to be effective.[2][3] For in vivo studies in mice, doses of 10 and 30 mg/kg have been used to attenuate methylphenidate-induced hyperactivity.[2]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors. This guide provides potential causes and solutions for common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or no effect of this compound in electrophysiology recordings. | 1. Degraded this compound stock solution: Improper storage or repeated freeze-thaw cycles. 2. Incorrect final concentration: Calculation error or dilution issue. 3. Poor slice health: Issues with brain slice preparation or maintenance. 4. Low SK channel expression: The cell type under investigation may not express sufficient SK2 or SK3 channels. | 1. Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] 2. Double-check all calculations and ensure accurate pipetting. 3. Optimize slice preparation protocol and ensure continuous perfusion with properly oxygenated aCSF. 4. Verify SK2/SK3 expression in your model system using techniques like qPCR or immunohistochemistry. |
| High variability between experiments. | 1. Inconsistent solution preparation: Variations in solvent quality or preparation of working solutions. 2. Animal-to-animal variability: Differences in age, weight, or genetic background of experimental animals. 3. Inconsistent timing of drug application: Variations in the duration of this compound application. | 1. Use high-purity, fresh solvents.[1] Standardize the procedure for preparing all solutions. 2. Use animals from a consistent source with a narrow age and weight range. 3. Use a perfusion system with a defined flow rate to ensure consistent drug application times. |
| Unexpected off-target effects. | 1. High concentration of this compound: Using concentrations significantly above the recommended EC50. 2. Solvent effects: The final concentration of the vehicle (e.g., DMSO) may have its own biological effects. | 1. Perform a dose-response curve to determine the optimal concentration for your experiment. 2. Ensure the final concentration of the solvent is low (e.g., ≤0.1% for DMSO) and run appropriate vehicle controls.[5] |
| Precipitation of this compound in aqueous solutions. | 1. Low solubility in water: this compound is insoluble in water.[1] 2. Incorrect solvent for in vivo studies. | 1. For in vitro studies, use DMSO for stock solutions and ensure the final concentration in aqueous media does not lead to precipitation. 2. For in vivo administration, use a vehicle like a 5% cremophor/glucose solution.[2] |
Experimental Protocols
Midbrain Slice Electrophysiology
This protocol is adapted from studies on the effect of this compound on dopaminergic neurons.[2][3]
-
Animal Preparation: C57BL/6J mice or Sprague-Dawley rats (10-15 days old) are used.[2]
-
Brain Slicing:
-
Animals are decapitated, and the brain is rapidly removed and placed in ice-cold, modified artificial cerebrospinal fluid (aCSF).
-
aCSF composition (in mM): 124 NaCl, 4 KCl, 1.25 NaH2PO4, 1.2 MgSO4, 25.7 NaHCO3, 2.45 CaCl2, 0.15 ascorbate, and 11 glucose, bubbled with 95% O2 and 5% CO2.[2]
-
Coronal or horizontal midbrain slices (250-300 µm) are prepared using a vibratome.
-
-
Recording:
-
Slices are transferred to a recording chamber and continuously perfused with aCSF at room temperature.
-
Whole-cell patch-clamp recordings are performed on visually identified dopaminergic neurons in the substantia nigra pars compacta.
-
The internal pipette solution contains (in mM): 131 K-gluconate, 9 KCl, 20 HEPES, 0.1 EGTA, 5 Mg-ATP, and 0.5 GTP TRIS.[3]
-
-
This compound Application:
-
This compound is applied via the perfusion system at final concentrations typically ranging from 1 to 10 µM.[2]
-
A stable baseline recording is established before this compound application.
-
In Vivo Behavioral Studies
This protocol is based on studies investigating the effect of this compound on methylphenidate-induced hyperactivity in mice.[2]
-
Animal Subjects: Male C57BL/6J mice are used.
-
Drug Preparation:
-
Administration:
-
Behavioral Assessment:
-
Locomotor activity is recorded using automated activity monitors.
-
Stereotypic behaviors are scored by a trained observer blind to the treatment conditions.
-
Behavioral assessments are typically conducted for 60 minutes post-injection.[2]
-
Visualizations
Caption: this compound signaling pathway in a neuron.
Caption: In vitro electrophysiology workflow with this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Best Practices for Storing CyPPA Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of CyPPA (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine) solutions. Adhering to these best practices is crucial for ensuring the stability, and therefore the reliability, of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be used. It is crucial to use an anhydrous solvent as the presence of water can decrease the solubility of hydrophobic compounds like this compound.
Q2: How should solid this compound be stored?
A2: Solid this compound should be stored at either +4°C for short-term storage or -20°C for long-term storage.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Once dissolved, it is recommended to store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles. For short-term storage, up to one month, solutions can be kept at -20°C. For longer-term storage, up to one year, it is advisable to store solutions at -80°C. Always bring aliquots to room temperature before use and ensure any precipitate has redissolved.
Q4: How stable are this compound solutions? Should I prepare them fresh for each experiment?
A4: While stock solutions can be stored as described above, it is a best practice to prepare fresh working solutions from your stock for each experiment, especially for in vivo studies. This minimizes the potential for degradation and ensures the highest quality of the compound for your assays.
Q5: My this compound solution has a precipitate after thawing. What should I do?
A5: Precipitation can occur when a DMSO stock solution is thawed or diluted into an aqueous medium. This is common for hydrophobic compounds. To redissolve the precipitate, you can gently warm the solution to 37°C and vortex or sonicate it for a few minutes. Ensure the precipitate is completely redissolved before use.[1]
Q6: How do repeated freeze-thaw cycles affect the stability of this compound solutions?
A6: While some small molecules in DMSO are resistant to multiple freeze-thaw cycles, it is generally recommended to avoid them.[1][2] Repeated freezing and thawing can introduce moisture from the atmosphere into the DMSO stock, which is hygroscopic, potentially leading to compound precipitation or degradation.[3] Aliquoting your stock solution into single-use volumes is the best way to mitigate this risk.
Q7: Is this compound light-sensitive?
Q8: How does pH affect the stability of this compound solutions?
A8: The stability of compounds containing a pyrimidine (B1678525) ring can be pH-sensitive, with potential for hydrolysis under acidic or basic conditions.[4] While the optimal pH for this compound stability has not been published, maintaining a neutral pH (around 7.0) is a reasonable precaution for aqueous working solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound's low aqueous solubility is exceeded when the DMSO stock is diluted. | Pre-warm the aqueous media to 37°C before adding the this compound stock. Add the stock solution dropwise while vortexing to ensure rapid mixing. Aim for a final DMSO concentration below 0.5%.[5] |
| Cloudy stock solution | The compound is not fully dissolved or has precipitated out of the DMSO stock. | Gently warm the solution to 37°C and vortex or sonicate until the solution is clear. Ensure you are using anhydrous DMSO. |
| Inconsistent experimental results | The this compound solution may have degraded due to improper storage or handling. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles by using single-use aliquots. Protect solutions from light and store at the recommended temperature. |
Summary of Storage Conditions and Solution Stability
| Form | Solvent | Storage Temperature | Duration | Key Recommendations |
| Solid | N/A | +4°C | Short-term | |
| Solid | N/A | -20°C | Long-term | |
| Stock Solution | Anhydrous DMSO or Ethanol | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO or Ethanol | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer | N/A | Prepare Fresh | Use immediately after preparation for best results. |
Factors Affecting this compound Solution Stability
Caption: Key factors influencing the stability of this compound solutions.
Experimental Protocol: Assessing Small Molecule Stability in Solution
This generalized protocol can be adapted to assess the stability of this compound solutions under specific experimental conditions.
1. Preparation of Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution to the desired final concentration in the aqueous buffer or cell culture medium to be tested.
2. Incubation Conditions:
-
Aliquot the working solution into multiple sterile, light-protected tubes.
-
Incubate the tubes under different conditions you wish to test (e.g., room temperature, 37°C, exposure to light).
3. Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from each condition.
4. Sample Analysis:
-
Analyze the concentration of the parent this compound compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Data Analysis:
-
Compare the peak area of the parent compound at each time point to the peak area at time zero.
-
A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks may suggest the formation of degradation products. of degradation products.
References
Navigating CyPPA Stability: A Technical Guide for Researchers
An in-depth resource for scientists and drug development professionals on the stability and degradation of the SK channel modulator, CyPPA. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (this compound) is a valuable pharmacological tool for studying the role of small-conductance calcium-activated potassium (SK) channels, specifically SK2 and SK3 subtypes. As with any experimental compound, understanding its stability and potential for degradation is critical for obtaining reliable and reproducible results. This technical support center addresses common concerns and provides practical guidance for researchers using this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For long-term storage, this compound powder should be stored at -20°C for up to three years. For shorter durations, it can be stored at +4°C. It is crucial to keep the vial tightly sealed to prevent moisture absorption, which can affect stability.
Q2: What is the recommended procedure for preparing this compound stock solutions?
It is recommended to prepare concentrated stock solutions in a suitable solvent like DMSO or ethanol. To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes.
Q3: How stable are this compound stock solutions?
This compound stock solutions in a solvent can be stored for up to one year at -80°C or for one month at -20°C. For day-to-day use, it is advisable to prepare fresh dilutions from the stock solution.
Q4: I'm observing inconsistent results in my electrophysiology experiments. Could this be related to this compound degradation?
Inconsistent results can indeed stem from compound degradation. If you suspect this, it is recommended to use a fresh aliquot of your this compound stock solution. Factors such as improper storage, repeated freeze-thaw cycles, or the age of the solution can contribute to reduced potency.
Q5: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the readily available literature, compounds with similar chemical structures, such as those containing pyrimidine (B1678525) and pyrazole (B372694) rings, can be susceptible to hydrolysis under strongly acidic or basic conditions. Photodegradation could also be a concern with prolonged exposure to light.
Q6: Can the solvent affect this compound's stability and activity?
Yes, the choice of solvent can be critical. For instance, moisture-absorbing DMSO can reduce the solubility of this compound. It is always recommended to use fresh, anhydrous solvents for preparing stock solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no observable effect of this compound in the experiment. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling.2. Precipitation of this compound: The compound may have precipitated out of the solution, especially at lower temperatures or in aqueous buffers. | 1. Use a fresh aliquot of this compound stock solution. Prepare new stock solutions if necessary.2. Ensure the final concentration of the solvent (e.g., DMSO) in your experimental buffer is sufficient to maintain this compound solubility. Visually inspect for any precipitates before use. |
| High variability between experimental repeats. | 1. Inconsistent this compound concentration: This could be due to inaccurate pipetting or partial degradation of the stock solution.2. Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. | 1. Prepare fresh dilutions for each experiment from a reliable stock solution. Calibrate your pipettes.2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. |
| Unexpected off-target effects. | 1. Presence of degradation products: Degradants may have different pharmacological activities.2. High concentration of solvent: The vehicle (e.g., DMSO) itself can have effects at higher concentrations. | 1. Use a fresh, properly stored sample of this compound. Consider purity analysis if significant issues persist.2. Perform vehicle control experiments to rule out solvent-induced effects. Keep the final solvent concentration to a minimum (typically <0.1%). |
Quantitative Data Summary
The following table summarizes the known stability data for this compound.
| Form | Storage Condition | Duration | Reference |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 1 year | |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Protocol for Assessing this compound Stock Solution Stability
This protocol outlines a general method to assess the stability of a this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
-
HPLC system with UV detector
Methodology:
-
Initial Analysis (Time 0):
-
Dilute a fresh sample of the this compound stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Develop a suitable gradient elution method to achieve good peak separation.
-
Record the chromatogram and note the retention time and peak area of the main this compound peak. This will serve as the baseline.
-
-
Storage:
-
Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve the stored stock solution.
-
Allow the solution to come to room temperature.
-
Prepare a diluted sample as described in step 1.
-
Inject the sample into the HPLC and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the initial peak area. A decrease in the peak area suggests degradation.
-
Look for the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point.
-
Visualizations
Caption: Signaling pathway of this compound action on SK channels.
Technical Support Center: Refining CyPPA Protocols for Specific Cell Lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with CyPPA, a selective positive modulator of SK2 and SK3 channels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a subtype-selective positive modulator of small conductance Ca2+-activated potassium (SK) channels.[1][2] It specifically targets the KCa2.2 (SK2) and KCa2.3 (SK3) channels, increasing their sensitivity to intracellular Ca2+.[2][3] This leads to an increased potassium efflux, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.[3][4] this compound shows little to no activity at KCa2.1 (SK1) and KCa3.1 (IK) channels.[1][2]
Q2: In which solvents can I dissolve this compound?
A2: this compound is insoluble in water. It is soluble in DMSO (up to 57 mg/mL) and ethanol (B145695) (up to 57 mg/mL).[1] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.[3] It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of this compound.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for one month. To prevent degradation, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: Does this compound have any known off-target effects?
A4: While this compound is selective for SK2 and SK3 channels, off-target effects have been reported, particularly at higher concentrations. One notable off-target effect is the inhibition of Nav-channel currents, which was observed in rat dorsal root ganglion neurons.[3] Researchers should carefully consider the concentrations used in their experiments to minimize the risk of off-target effects.[3][5][6][7]
Troubleshooting Guide
Problem 1: My cells are not responding to this compound application.
-
Question: I've applied this compound to my cells, but I'm not observing the expected hyperpolarization or change in firing rate. What could be the issue?
-
Answer:
-
Cell Line Expression: Confirm that your cell line endogenously expresses SK2 or SK3 channels. If not, you may need to use a cell line that is known to express these channels (e.g., TE671 for SK3) or transiently transfect your cells with plasmids encoding the channel subunits.[8]
-
Concentration: The effective concentration of this compound can vary between cell types. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line.[3] Start with a concentration range around the known EC50 values (see table below).
-
Compound Viability: Ensure that your this compound stock solution has been stored correctly and has not degraded. If in doubt, use a fresh stock.[1]
-
Experimental Conditions: Verify that your recording conditions (e.g., intracellular Ca2+ concentration in patch-clamp experiments) are appropriate to observe SK channel activity.[8]
-
Problem 2: I am observing cell death after treating with this compound.
-
Question: My cells are showing signs of toxicity after incubation with this compound. How can I address this?
-
Answer:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations. Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.1%).[3]
-
High this compound Concentration: While this compound's primary effect is channel modulation, very high concentrations might induce cytotoxicity. Try reducing the concentration of this compound or the incubation time.
-
Off-Target Effects: At higher concentrations, off-target effects could potentially lead to cytotoxicity.[3] If possible, test for known off-target effects or use a lower, more selective concentration.
-
Problem 3: The effect of this compound is not reversible after washout.
-
Question: After washing out this compound, the cellular activity does not return to baseline. Why might this be happening?
-
Answer:
-
Incomplete Washout: this compound is a hydrophobic molecule and may accumulate in the lipid bilayer of the cell membrane. This can lead to a slower washout. Extend the duration and increase the volume of your washout steps.
-
Long-Term Cellular Changes: Prolonged activation of SK channels could potentially trigger downstream signaling cascades that alter cellular physiology in a more sustained manner. Consider shorter incubation times if your experimental design allows.
-
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC50) of this compound for different SK channel subtypes and in different experimental systems.
| Target | Species | Experimental System | EC50 (µM) | Reference(s) |
| hSK3 (KCa2.3) | Human | Recombinant HEK293 cells | 5.6 | [1][8] |
| hSK2 (KCa2.2) | Human | Recombinant HEK293 cells | 14 | [1] |
| rSK2a (KCa2.2a) | Rat | Recombinant HEK293 cells | 6.04 | [9] |
| Spontaneous Firing Rate | Rat/Mouse | Dopaminergic Neurons (Midbrain Slices) | ~2 | [3] |
| 3H-Dopamine Release | Rat | Cultured Midbrain Neurons | ~10 | [3][10] |
Detailed Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific cell line and experimental setup.[11][12][13]
Protocol 1: Electrophysiological Recording in HEK293 Cells Transfected with SK Channels
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[14][15]
-
One day before transfection, seed cells onto glass coverslips in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.[16]
-
Transfect cells with a plasmid encoding the desired human SK channel subunit (e.g., hSK3) and a marker gene (e.g., GFP) using a suitable transfection reagent according to the manufacturer's protocol.[17][18]
-
Incubate for 24-48 hours post-transfection to allow for protein expression.
-
-
This compound Stock Solution Preparation:
-
Whole-Cell Patch-Clamp Electrophysiology:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.
-
Continuously perfuse with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4).
-
The internal pipette solution should contain a buffered Ca2+ concentration to elicit SK channel activity (e.g., 200 nM free Ca2+).
-
Establish a whole-cell recording configuration on a GFP-positive cell.
-
Record baseline SK channel currents using a suitable voltage protocol (e.g., voltage ramps or steps).
-
Prepare working solutions of this compound by diluting the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Ensure the final DMSO concentration is constant across all solutions and does not exceed 0.1%.
-
Apply the different concentrations of this compound via the perfusion system and record the resulting changes in SK channel current.
-
Perform a washout with the control external solution to test for reversibility.
-
Protocol 2: Calcium Influx Assay in CHO Cells Stably Expressing SK Channels
-
Cell Culture:
-
Fluorescent Dye Loading:
-
Wash the cells with a physiological salt solution (e.g., HBSS).
-
Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
This compound Treatment and Data Acquisition:
-
Prepare a 2X working solution of this compound in the assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound working solution to the wells.
-
Immediately after, add a Ca2+-mobilizing agent (e.g., a neurotransmitter that activates a Gq-coupled receptor co-expressed in the cells, or a Ca2+ ionophore like ionomycin (B1663694) at a submaximal concentration) to stimulate a Ca2+ influx.
-
Record the fluorescence signal over time. A positive modulatory effect of this compound will result in a decreased fluorescence signal (due to hyperpolarization reducing Ca2+ influx) or a faster decay of the signal compared to the control.
-
Protocol 3: Primary Neuron Culture and Treatment
-
Neuron Culture Preparation:
-
Isolate primary neurons (e.g., hippocampal or cortical neurons) from embryonic rodents following established and ethically approved protocols.[22][23][24]
-
Plate the dissociated neurons onto poly-D-lysine/laminin-coated coverslips or multi-well plates in a suitable neuron culture medium.[22][23]
-
Culture the neurons for at least 7-10 days in vitro to allow for maturation and synapse formation.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in pre-warmed culture medium from a concentrated DMSO stock.
-
Remove a portion of the existing medium from the neuronal cultures and replace it with the medium containing this compound at the desired final concentration.
-
Incubate the neurons for the desired duration (e.g., from minutes for acute effects to hours for longer-term studies).
-
-
Assessing Neuronal Activity:
-
Electrophysiology: Perform patch-clamp recordings to measure changes in firing patterns, afterhyperpolarization (AHP), and synaptic activity.[3]
-
Immunocytochemistry: After treatment, fix the cells and perform immunofluorescence staining for markers of neuronal activity (e.g., c-Fos) or health (e.g., MAP2, NeuN).
-
Neurotransmitter Release Assay: Measure the release of neurotransmitters (e.g., dopamine) from the cultured neurons using techniques like ELISA or HPLC.[3][10]
-
Visualizations
Caption: Mechanism of action of this compound on SK2/SK3 channels.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the functional binding pocket for compounds targeting small-conductance Ca2+-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 12. cedarstoneindustry.com [cedarstoneindustry.com]
- 13. thelifesciencesmagazine.com [thelifesciencesmagazine.com]
- 14. researchgate.net [researchgate.net]
- 15. static.igem.org [static.igem.org]
- 16. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Set Up a CHO Cell Culture Workflow in Your Lab [synapse.patsnap.com]
- 20. expressionsystems.com [expressionsystems.com]
- 21. Leveraging a CHO cell line toolkit to accelerate biotherapeutics into the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 23. neuvitro.com [neuvitro.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Electrophysiology with CyPPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing CyPPA for electrophysiological studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
This compound (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine) is a positive modulator of small-conductance calcium-activated potassium (SK) channels.[1] It selectively potentiates KCa2.2 (SK2) and KCa2.3 (SK3) channels, with greater potency for SK3.[2][3] this compound increases the apparent Ca2+-sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[4] This enhancement of SK channel activity typically results in membrane hyperpolarization or stabilization of the resting membrane potential, a decrease in neuronal firing rate, and a prolongation of the afterhyperpolarization (AHP).[2][3]
Q2: I am not observing the expected effect of this compound on my cells. What are the possible reasons?
Several factors could contribute to a diminished or absent effect of this compound:
-
Sub-optimal Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. Ensure you are using a concentration within the effective range (typically 1-10 µM for significant effects on neuronal firing).[2]
-
Low SK2/SK3 Channel Expression: The target cells may not express sufficient levels of SK2 or SK3 channels for this compound to elicit a measurable response.
-
Solution Preparation and Stability: this compound is typically dissolved in DMSO to create a stock solution.[2][5] Ensure the final DMSO concentration in your recording solution is low (≤0.1%) to avoid solvent effects.[2] Stock solutions should be stored at -20°C in aliquots.[2] It is unclear from available data how stable this compound is in aqueous recording solutions over several hours. Preparing fresh dilutions daily is recommended.
-
pH of Recording Solution: The pH of your artificial cerebrospinal fluid (aCSF) or other recording solutions can influence ion channel activity. Ensure the pH is stable and within the optimal physiological range (typically 7.3-7.4).[6][7]
-
Presence of Antagonists: Unintended presence of SK channel blockers in your solutions could counteract the effect of this compound.
Q3: The effect of this compound in my experiment seems to be variable between cells or experiments. What could be the cause?
Variability is a common challenge in electrophysiology. For this compound experiments, consider the following:
-
Off-Target Effects: At higher concentrations (IC50 ≈ 11 µM), this compound can inhibit voltage-gated sodium (Nav) channels.[2] This could confound the interpretation of your results, especially if you are studying neuronal excitability. To minimize this, use the lowest effective concentration of this compound.
-
Cell Health and Passage Number: The health and passage number of cultured cells can significantly impact ion channel expression and function.[8] Use cells at a consistent and low passage number for more reproducible results. For brain slice experiments, the viability of the tissue is critical.[9][10]
-
Recording Quality: In patch-clamp experiments, a stable, high-resistance seal (>1 GΩ) and low series resistance (<10 MΩ) are crucial for high-quality recordings and minimizing variability.[8]
-
Temperature: Ion channel kinetics are temperature-dependent. Maintaining a consistent temperature throughout your experiments is essential.[8]
Q4: How can I confirm that the observed electrophysiological effects are specifically mediated by SK2/SK3 channel potentiation?
To confirm the specificity of this compound's action, you can perform the following control experiments:
-
Co-application with an SK Channel Blocker: The effects of this compound should be blocked or reversed by a broad-spectrum SK channel blocker like apamin (B550111) (typically at a concentration of 100-300 nM).[2][11] If the this compound-induced effect is abolished in the presence of apamin, it strongly suggests the involvement of SK channels.
-
Co-application with a Negative Modulator: NS8593 is a negative modulator of SK channels.[2][12] The potentiating effect of this compound on SK channels can be reversed or reduced by the co-application of NS8593 (typically at 10 µM).[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Inadequate this compound concentration.2. Low or no expression of SK2/SK3 channels in the target cells.3. Degraded this compound stock solution.4. Issues with the perfusion system. | 1. Perform a concentration-response curve (e.g., 1, 3, 10 µM) to determine the optimal concentration for your cell type.[2]2. Verify SK2/SK3 expression using techniques like qPCR, Western blot, or immunohistochemistry.3. Prepare a fresh stock solution of this compound in DMSO.[2][5]4. Ensure your perfusion system is delivering the solution to the recording chamber effectively. |
| High variability in results | 1. Off-target effects at high this compound concentrations.2. Inconsistent cell health or slice quality.3. Unstable patch-clamp recordings (e.g., fluctuating seal or series resistance).4. Temperature fluctuations. | 1. Use the lowest effective concentration of this compound to minimize potential off-target effects on Nav channels.[2]2. Standardize cell culture conditions or brain slice preparation protocols.[9][10]3. Monitor seal and series resistance throughout the experiment and discard recordings with significant changes.[8]4. Use a temperature controller to maintain a constant temperature in the recording chamber. |
| Unexpected changes in action potential waveform (e.g., decreased amplitude) | 1. Potential off-target block of Nav channels at higher this compound concentrations.[2] | 1. Lower the concentration of this compound.2. Perform control experiments to assess the effect of this compound on Nav channels in your specific cell type. |
| Difficulty washing out the effect of this compound | 1. This compound may have high affinity for the channel or partition into the cell membrane, leading to a slow washout. | 1. Perfuse with control solution for an extended period (e.g., >20-30 minutes).[2] |
Data Presentation
Table 1: this compound Potency at SK and Nav Channels
| Target Channel | Reported EC50/IC50 | Species/Cell Type | Reference(s) |
| KCa2.3 (SK3) | 5.6 µM (EC50) | Human (HEK293 cells) | [1] |
| KCa2.2 (SK2) | 14 µM (EC50) | Human (HEK293 cells) | [1] |
| KCa2.1 (SK1) | Inactive | Human (HEK293 cells) | [1] |
| KCa3.1 (IK) | Inactive | Human (HEK293 cells) | [1] |
| Dopaminergic Neuron Firing | ~2 µM (EC50) | Mouse/Rat (Midbrain Slices) | [2] |
| Nav Channels | ~11 µM (IC50) | Rat (Dorsal Root Ganglion Neurons) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of this compound powder (M.Wt: 285.39 g/mol ).
-
Dissolve the powder in high-purity dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[2]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution into the artificial cerebrospinal fluid (aCSF) or other external recording solution to the desired final concentration (e.g., 1, 3, or 10 µM).
-
Ensure the final concentration of DMSO in the working solution does not exceed 0.1% to prevent solvent-induced effects on neuronal activity.[2]
-
Vortex the working solution gently to ensure complete mixing.
-
Protocol 2: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol provides a general workflow. Specific parameters may need to be optimized for your preparation.
-
Brain Slice Preparation:
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant rate (e.g., 1.5-2 ml/min) and temperature (e.g., 30-32°C).[2]
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with intracellular solution.[8]
-
The intracellular solution composition can vary, but a typical potassium-gluconate based solution is used for current-clamp recordings.[2]
-
Establish a stable whole-cell recording with a high-resistance seal (>1 GΩ) and low series resistance.[8]
-
Record baseline neuronal activity (e.g., spontaneous firing, membrane potential, input resistance) in control aCSF.
-
-
This compound Application and Data Acquisition:
-
Switch the perfusion to the aCSF containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate in the recording chamber (typically several minutes).
-
Record the changes in neuronal activity in the presence of this compound.
-
To test for specificity, co-apply an antagonist like apamin or a negative modulator like NS8593 with this compound.[2]
-
Perform a washout by perfusing with control aCSF for an extended period to observe the reversibility of the effect.[2]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action on SK2/SK3 channels.
Caption: General experimental workflow for electrophysiological studies with this compound.
Caption: Logical troubleshooting workflow for this compound experiments. troubleshooting workflow for this compound experiments.
References
- 1. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.providence.org [digitalcommons.providence.org]
- 10. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Accounting for CyPPA's Effect on Firing Frequency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of CyPPA on neuronal firing frequency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect neuronal firing?
This compound (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine) is a subtype-selective positive modulator of small-conductance calcium-activated potassium (SK) channels.[1] It displays selectivity for SK2 and SK3 channels (SK3 > SK2), with little to no activity at SK1 or intermediate-conductance (IK) channels.[1]
SK channels are critical regulators of neuronal excitability.[2][3] Following an action potential, an influx of calcium into the neuron activates SK channels, leading to an outflow of potassium ions. This potassium efflux hyperpolarizes the cell membrane, contributing to the afterhyperpolarization (AHP) that follows a spike. This compound potentiates the activity of SK2 and SK3 channels, effectively increasing their sensitivity to intracellular calcium.[4] This enhancement of the SK channel-mediated current results in a more pronounced and prolonged AHP, which in turn slows down the rate of spontaneous firing and can lead to spike frequency adaptation or even complete cessation of firing.[2][5]
Q2: I've applied this compound, but I don't see a change in the spontaneous firing frequency of my recorded neuron. What could be the issue?
Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Cell Type and SK Channel Expression: Confirm that the neurons you are studying express SK2 or SK3 channels. This compound's effect is dependent on the presence of these specific channel subtypes.[2] Different neuronal populations have varying levels of SK channel expression.
-
This compound Concentration: The effect of this compound is concentration-dependent.[2][3] If the concentration is too low, the effect may not be detectable. Conversely, at very high concentrations, off-target effects might occur. Refer to the data table below for effective concentration ranges.
-
Drug Application and Wash-in Time: Ensure adequate time for the drug to perfuse the tissue and reach the target neurons. The time required can vary depending on the experimental setup (e.g., slice thickness, perfusion rate).
-
Baseline Firing Rate: If the neuron has a very low baseline firing rate, a further decrease may be difficult to detect.
-
Experimental Solutions: Verify the composition and pH of your external and internal recording solutions. Issues with solution integrity can affect neuronal health and responsiveness.[6][7]
-
Recording Quality: A poor-quality recording (e.g., low seal resistance, high access resistance) can obscure subtle changes in firing frequency.[8]
Q3: My neuron's firing becomes irregular or bursts after applying this compound. Is this an expected effect?
While the primary effect of this compound is a reduction in firing frequency, irregular firing or bursting is not a typical direct effect.[2] Such patterns are more commonly associated with SK channel blockers like apamin.[2] If you observe bursting, consider these possibilities:
-
Network Effects: In a slice preparation, this compound's effect on a network of interconnected neurons could lead to complex changes in the firing pattern of the recorded cell.
-
Homeostatic Plasticity: The neuron might be attempting to compensate for the prolonged hyperpolarization, leading to changes in other ion channel conductances and resulting in altered firing patterns.
-
Compound Specificity: While this compound is selective, at high concentrations, off-target effects cannot be entirely ruled out.
To isolate the direct effect on the recorded neuron, you can try to pharmacologically block synaptic transmission.
Q4: How can I confirm that the observed effect on firing frequency is specifically due to SK channel modulation?
To verify the mechanism of action, you can perform the following control experiments:
-
Co-application with an SK Channel Blocker: The effect of this compound should be blocked or reversed by the application of a non-selective SK channel blocker, such as apamin.[2][5]
-
Use of a Negative Modulator: Co-application with a negative SK channel modulator, like NS8593, should counteract the effects of this compound.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on neuronal firing frequency as reported in the literature.
| Cell Type | Species | This compound Concentration (µM) | Effect on Spontaneous Firing Frequency | Reference |
| Dopaminergic Neurons (Substantia Nigra pars compacta) | Mouse | 1 | Noticeable reduction | [2][3] |
| 3 | Strong reduction | [2] | ||
| 10 | Complete silencing of firing | [2][3][5] | ||
| Dopaminergic Neurons (Substantia Nigra pars compacta) | Rat | 3 | Reduction in firing | [2] |
| Purkinje Cells | Mouse | 10 | Significant decrease in firing frequency | [9] |
EC50 for the effect on spontaneous firing in mouse dopaminergic neurons is approximately 2 µM.[3]
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is a standard method for measuring the firing properties of individual neurons and assessing the effects of pharmacological agents like this compound.[10]
1. Slice Preparation:
- Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
- Perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution (e.g., NMDG-based or sucrose-based ACSF to improve neuronal viability).[6]
- Rapidly dissect the brain and prepare acute slices (e.g., 200-300 µm thick) of the desired brain region using a vibratome in ice-cold cutting solution.
- Transfer slices to a holding chamber with artificial cerebrospinal fluid (ACSF) bubbled with 95% O₂/5% CO₂ and allow them to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature.
2. Recording Setup:
- Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated ACSF at a constant flow rate.
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
- Fill the pipette with an intracellular solution (e.g., K-gluconate based) containing a fluorescent dye for later morphological identification if desired.[10][11]
3. Data Acquisition:
- Establish a high-resistance (>1 GΩ) seal between the pipette and the neuronal membrane.[8]
- Rupture the membrane to achieve the whole-cell configuration.
- In current-clamp mode, record the spontaneous firing of the neuron.
- To assess evoked firing, inject a series of depolarizing current steps of varying amplitudes and durations (e.g., 500 ms (B15284909) duration, from -50 to +200 pA in 25 pA increments).[12][13]
- After obtaining a stable baseline recording, apply this compound to the bath via the perfusion system and record the changes in spontaneous and evoked firing.
4. Data Analysis:
- Measure the mean firing frequency, interspike interval (ISI), and spike frequency adaptation.[13]
- Analyze the AHP following single spikes or trains of spikes.
- Plot frequency-current (f-I) curves to assess changes in neuronal excitability.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced reduction in firing frequency.
Experimental Workflow
Caption: Workflow for electrophysiological recording of this compound's effects.
Troubleshooting Logic
Caption: Troubleshooting guide for experiments involving this compound. This compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Comparative Study on Modulation of Synchronized Neuronal Activity by SK Channels and Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ionic currents influencing spontaneous firing and pacemaker frequency in dopamine neurons of the ventrolateral periaqueductal gray and dorsal raphe nucleus (vlPAG/DRN): A voltage-clamp and computational modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CyPPA Experimental Artifacts: Technical Support & Troubleshooting Guide
Welcome to the technical support center for CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine), a selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting SK2 and SK3 subtypes. This guide is designed for researchers, scientists, and drug development professionals to help identify and avoid common experimental artifacts, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule activator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[1] It acts as a positive gating modulator, which means it increases the apparent Ca2+ sensitivity of these channels.[2][3] This leads to channel opening at lower intracellular calcium concentrations, resulting in membrane hyperpolarization and reduced neuronal excitability.[2][4]
Q2: I am not observing the expected effect of this compound in my experiment. What are the possible reasons?
Several factors could contribute to a lack of this compound activity. Here are some common issues to troubleshoot:
-
Incorrect Concentration: Ensure you are using this compound within its effective concentration range. The EC50 for SK3 and SK2 channels is approximately 5.6 µM and 14 µM, respectively.[1] A concentration of 10 µM is often used to elicit a strong response.[2][5]
-
Compound Solubility and Stability: this compound is soluble in DMSO and ethanol (B145695).[6] Ensure your stock solution is fully dissolved and has been stored correctly at +4°C.[1] Prepare fresh dilutions in your experimental buffer daily. For detailed information on solubility, refer to the manufacturer's data sheet.
-
Inappropriate Cell System: Verify that your experimental system (cell line or primary culture) expresses SK2 and/or SK3 channels. This compound has limited to no activity on SK1 and IK channels.[1] You can confirm channel expression using techniques like Western blotting or qPCR.
-
Presence of Antagonists: Ensure your experimental solutions do not contain any SK channel blockers.
Q3: I am observing an inhibitory effect at higher concentrations of this compound. Is this an off-target effect?
Yes, this is a known off-target effect of this compound. At concentrations slightly higher than those required for SK channel activation, this compound can inhibit voltage-gated sodium (Nav) channels, with a reported IC50 of 11 µM.[2] This can lead to a reduction in neuronal firing, which might be misinterpreted as a potentiation of SK channel activity.
Q4: How can I be sure that the observed effect is due to SK channel activation and not an off-target effect?
To confirm the specificity of this compound's action, it is crucial to include proper experimental controls:
-
Use of a specific SK channel blocker: Co-application of apamin (B550111) (a potent SK channel blocker) should reverse the effects of this compound.[2][5]
-
Use of a negative modulator: NS8593, a negative gating modulator of SK channels, can be used to counteract the positive modulatory effect of this compound.[2][5]
-
Dose-response curve: Generate a full dose-response curve for this compound. The effects observed should be consistent with the known EC50 values for SK2 and SK3 channels.
-
Control cell line: Use a cell line that does not express SK2 or SK3 channels to test for non-specific effects.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No response to this compound application | 1. Incorrect concentration. 2. Compound degradation or precipitation. 3. Absence of target SK2/SK3 channels. 4. Inappropriate experimental conditions (e.g., pH, temperature). | 1. Verify the final concentration of this compound. 2. Prepare fresh stock solutions and dilutions. Ensure complete dissolution. 3. Confirm SK2/SK3 expression in your cell model. 4. Check and optimize your experimental buffer and conditions. |
| Inconsistent or variable results | 1. Solvent (DMSO) artifacts. 2. Incomplete washout of the compound. 3. Variability in cell health or passage number. | 1. Keep the final DMSO concentration consistent across all conditions and below 0.3%.[7] Run a vehicle control with the same DMSO concentration. 2. Ensure adequate washout time between applications. 3. Use cells within a consistent passage number range and monitor cell health. |
| Observed effect is not blocked by apamin | 1. Off-target effect, likely Nav channel inhibition. 2. Concentration of apamin is too low. | 1. Lower the concentration of this compound to a range where it is selective for SK channels (e.g., 1-10 µM). 2. Ensure you are using an effective concentration of apamin (e.g., 100-300 nM).[2][5] |
| Unexpected changes in cell morphology | 1. High concentration of DMSO. 2. Cytotoxicity of this compound at very high concentrations. | 1. Reduce the final DMSO concentration.[7][8] 2. Perform a cell viability assay to determine the cytotoxic concentration of this compound in your system. |
Quantitative Data Summary
| Parameter | This compound Value | Reference |
| EC50 for SK3 (KCa2.3) | 5.6 µM | [1] |
| EC50 for SK2 (KCa2.2) | 14 µM | [1] |
| IC50 for Nav channels | 11 µM | [2] |
| Recommended working concentration | 1 - 10 µM | [2][5] |
| Solubility | Soluble in DMSO and ethanol | [6] |
| Storage | +4°C | [1] |
Experimental Protocols
Protocol 1: Validation of this compound Activity using Electrophysiology
-
Cell Preparation: Prepare cells expressing SK2/SK3 channels (e.g., transfected HEK293 cells or primary neurons) for whole-cell patch-clamp recording.
-
Recording Configuration: Establish a stable whole-cell recording configuration.
-
Baseline Recording: Record baseline channel activity in the control extracellular solution.
-
This compound Application: Perfuse the cells with a solution containing this compound at the desired concentration (e.g., 10 µM).
-
Effect Measurement: Measure the change in current or membrane potential. An increase in outward current or hyperpolarization is expected.
-
Positive Control: To confirm the presence of functional SK channels, apply a known SK channel activator.
-
Specificity Control (Apamin): After observing the effect of this compound, co-apply apamin (e.g., 100 nM) to confirm that the effect is mediated by SK channels. The this compound-induced effect should be reversed.
-
Washout: Wash out the compounds and ensure the recording returns to baseline.
Visualizations
Caption: Signaling pathway of SK channel activation by intracellular calcium and modulation by this compound and apamin.
Caption: Logical workflow for a well-controlled experiment using this compound to minimize artifacts.
References
- 1. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. SK channel - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Patch Clamp Recordings with SK Channel Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their patch clamp experiments involving Small-Conductance Calcium-Activated Potassium (SK) channel modulators.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Patch Clamp & SK Channel Recordings
Q1: I'm having trouble forming a stable Giga-ohm (GΩ) seal on my cells. What could be the issue?
A1: Achieving a stable GΩ seal is critical for high-quality patch clamp recordings. Several factors can contribute to difficulties in seal formation:
-
Pipette Preparation:
-
Cell Health: Use healthy, viable cells with smooth membranes. Irregular cell shapes or debris in the culture dish can hinder seal formation.
-
Solutions: Ensure your extracellular solution is filtered and free of precipitates. The composition of your internal and external solutions should be optimized for the cell type you are using.
-
Mechanical Stability: Vibrations from the surrounding environment can disrupt seal formation. Ensure your setup is on an anti-vibration table and that all components are securely fastened.
Q2: My whole-cell recording is unstable, and the access resistance is increasing over time. What should I do?
A2: An increasing access resistance (Ra) can significantly impact the quality of your recordings by filtering fast signals and introducing voltage errors.
-
Membrane Resealing: The cell membrane may be attempting to reseal over the pipette tip. Applying gentle, brief suction might help to re-establish the whole-cell configuration.
-
Pipette Clogging: Debris from the cell interior can clog the pipette tip. If Ra becomes too high (e.g., >20-25 MΩ), it is best to discard the recording and start with a new cell and pipette.
-
Monitor Ra: Continuously monitor Ra throughout your experiment. A stable recording should have minimal changes in access resistance.
Q3: I'm observing a gradual decrease in my SK channel current over the course of the experiment ("rundown"). How can I prevent this?
A3: Current rundown is a common issue in whole-cell patch clamp, often due to the dialysis of essential intracellular components by the pipette solution.
-
Intracellular Solution Composition:
-
ATP and GTP: Include ATP (e.g., 2-4 mM Mg-ATP) and GTP (e.g., 0.3 mM Tris-GTP) in your internal solution to support cellular metabolism and signaling pathways that may be necessary for channel function.[1]
-
Calcium Buffering: SK channels are calcium-activated. The concentration of the calcium chelator (e.g., EGTA or BAPTA) in your internal solution is critical. Ensure you have a calculated free calcium concentration appropriate for activating SK channels (typically in the range of 100 nM to 1 µM).[3]
-
-
Perforated Patch Clamp: If rundown persists, consider using the perforated patch clamp technique. This method uses pore-forming agents like amphotericin B or gramicidin (B1672133) to gain electrical access without dialyzing larger intracellular molecules, thus preserving endogenous signaling cascades.[4][5] This is particularly useful for studying the modulation of SK channels by intracellular signaling pathways.[4][5]
Working with SK Channel Antagonists (e.g., Apamin)
Q4: I'm not seeing the expected blocking effect of apamin (B550111) on my SK channel currents.
A4: Several factors could contribute to a lack of apamin effect:
-
Apamin Inactivity:
-
Fresh Solution: Prepare fresh apamin solutions for each experiment. Apamin can degrade over time, especially in solution.
-
Stock Aliquots: Store apamin stock solutions at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Low SK Channel Expression: The cell type you are using may not express apamin-sensitive SK channel subtypes (SK2 and SK3 are generally more sensitive than SK1).[6] Verify SK channel expression using molecular techniques (e.g., qPCR, Western blot) or by using a positive control cell line known to express high levels of SK channels.
-
Drug Application Issues:
-
Perfusion System: Ensure your drug delivery system is working correctly and that the apamin solution is reaching the cell at the intended concentration.
-
Incomplete Wash-in: Allow sufficient time for the apamin to perfuse and bind to the channels. The block by apamin can be slow to develop.
-
-
Incorrect Recording Conditions: Your recording solutions may not be optimal for SK channel activity. Ensure your intracellular solution contains an appropriate free calcium concentration to activate the channels.
Q5: I'm observing unexpected cell death or changes in cell morphology after applying apamin.
A5: While apamin is a potent and selective SK channel blocker, at high concentrations or with prolonged exposure, it can have off-target or toxic effects.
-
Concentration Optimization: Perform a dose-response experiment to determine the lowest effective concentration of apamin for your specific cell type and experimental conditions. IC50 values for apamin block of SK2 channels can be in the picomolar to low nanomolar range.[7]
-
Vehicle Control: If you are using a solvent to dissolve apamin, perform a vehicle control experiment to rule out any toxicity from the solvent itself.
-
Limit Exposure Time: Apply apamin for the minimum time required to achieve a stable block of the SK channel current.
Working with SK Channel Agonists/Positive Modulators (e.g., CyPPA, NS309)
Q6: The effect of the SK channel activator (e.g., this compound, NS309) is smaller than expected or highly variable.
A6: The efficacy of SK channel positive modulators can be influenced by several factors:
-
Intracellular Calcium Levels: The potentiation of SK channels by positive modulators is highly dependent on the intracellular calcium concentration. These compounds typically increase the apparent calcium sensitivity of the channels.[8] If the baseline intracellular calcium is very low, the effect of the modulator may be minimal. Conversely, if the calcium concentration is already saturating for channel activation, the potentiating effect may be less pronounced.
-
SK Channel Subtype Expression: Different SK channel subtypes exhibit varying sensitivities to positive modulators. For example, this compound is a selective positive modulator of SK2 and SK3 channels and is inactive on SK1 and IK channels.[8] NS309 is a more pan-selective activator of SK and IK channels.[9][10] Knowing the SK channel subtype expression in your cells is crucial for interpreting your results.
-
Compound Stability and Solubility: Ensure your modulator is fully dissolved and stable in your recording solutions. Some compounds may be sensitive to light or temperature.
Q7: I'm observing a rundown of the SK channel current even in the presence of a positive modulator.
A7: While positive modulators enhance SK channel activity, they do not necessarily prevent the underlying causes of current rundown. As mentioned in Q3, the dialysis of essential intracellular components is a primary cause of rundown. Using the perforated patch clamp technique is highly recommended when studying the effects of SK channel activators to maintain the integrity of the intracellular environment.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used SK channel modulators.
Table 1: IC50 Values of SK Channel Antagonists
| Compound | SK1 (IC50) | SK2 (IC50) | SK3 (IC50) | Cell Type | Reference |
| Apamin | ~3.3 nM | ~83 pM | - | hSK1/rSK2 in HEK293 | [3] |
| Apamin | - | - | - | GnRH Neurons (IC50 = 9.6 nM) | [7] |
| Methyl-laudanosine | 1.2 µM | 0.8 µM | 1.8 µM | hSK1/rSK2/rSK3 in CHO | [3] |
| Methyl-noscapine | 5.9 µM | 5.6 µM | 3.9 µM | hSK1/rSK2/rSK3 in CHO | [3] |
| Ondansetron | - | 154 nM (-80mV) | - | hSK2 in HEK293 | [11] |
Table 2: EC50 Values of SK Channel Agonists/Positive Modulators
| Compound | SK1 (EC50) | SK2 (EC50) | SK3 (EC50) | IK (EC50) | Cell Type | Reference |
| This compound | Inactive | 14 µM | 5.6 µM | Inactive | hSK subtypes in HEK293 | [8] |
| NS309 | Potent activator | Potent activator | Potent activator | Potent activator | hSK/IK subtypes in HEK293 | [9][10] |
Experimental Protocols
Whole-Cell Voltage Clamp Recording of SK Currents
-
Cell Preparation: Plate cells on glass coverslips suitable for patch clamp recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 1.08 MgCl₂, 10 EGTA, 8.75 CaCl₂ (to achieve a desired free Ca²⁺ concentration, e.g., 1 µM), 10 HEPES, 4 Mg-ATP, 0.3 Tris-GTP (pH adjusted to 7.3 with KOH).[3]
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-6 MΩ and fire-polish the tip.
-
Recording:
-
Form a GΩ seal with the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Hold the cell at a potential where voltage-gated channels are largely inactivated (e.g., -40 mV or -50 mV).
-
Apply a voltage ramp protocol (e.g., from -100 mV to +50 mV over 1 second) or a voltage step protocol to elicit SK currents.[3][12]
-
Apply SK channel modulators via a perfusion system and record the change in current.
-
Perforated Patch Clamp Recording
-
Pipette Solution: Prepare an internal solution similar to the whole-cell configuration but without EGTA and CaCl₂ initially. Back-fill the pipette with the same solution containing a pore-forming agent (e.g., 100-240 µg/mL Amphotericin B or Gramicidin).[13]
-
Seal Formation: After forming a GΩ seal, monitor the access resistance. It will gradually decrease as the antibiotic forms pores in the membrane patch.
-
Recording: Once a stable, low access resistance is achieved (typically after 15-30 minutes), proceed with your voltage or current clamp protocol. This configuration is ideal for preserving intracellular signaling pathways that modulate SK channel activity.[4]
Visualizations
Caption: Signaling pathway of SK channel activation and modulation.
Caption: Troubleshooting workflow for unstable SK channel recordings.
References
- 1. SK Channels Regulate Resting Properties and Signaling Reliability of a Developing Fast-Spiking Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perforated whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole-cell recording using the perforated patch clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apamin structure and pharmacology revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-conductance calcium-activated potassium (SK) channels control excitability and firing dynamics in gonadotropin-releasing hormone (GnRH) neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of human IK and SK Ca2+ -activated K+ channels by NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Small-Conductance, Ca2+-Activated K+ Current by Ondansetron [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Differential Effects of CyPPA and Apamin on SK Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key modulators of small-conductance calcium-activated potassium (SK) channels: the positive modulator CyPPA and the peptide toxin blocker apamin (B550111). Understanding their distinct mechanisms and subtype selectivities is crucial for dissecting the physiological roles of SK channel isoforms and for the development of targeted therapeutics.
Introduction to SK Channels and Their Modulators
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and firing patterns.[1][2] They are activated by increases in intracellular calcium, leading to potassium efflux and membrane hyperpolarization.[3][4] This afterhyperpolarization helps to shape the action potential waveform and control repetitive firing.[2][5] Three subtypes of SK channels have been identified: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), which exhibit distinct expression patterns and physiological roles.[6]
This guide focuses on two compounds that have been instrumental in studying SK channel function:
-
This compound (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine]) : A synthetic small molecule that acts as a positive modulator, enhancing the activity of specific SK channel subtypes.[7]
-
Apamin : An 18-amino acid peptide neurotoxin derived from bee venom, which is a potent and selective blocker of SK channels.[5][6]
Quantitative Comparison of Modulator Activity
The following tables summarize the quantitative data on the potency and selectivity of this compound and apamin for the different human SK channel subtypes.
Table 1: Potency of this compound on Human SK Channel Subtypes
| Subtype | EC50 (μM) | Efficacy | Reference |
| hSK1 | Inactive | - | [7] |
| hSK2 | 14 | 71 ± 1.8 % | [7] |
| hSK3 | 5.6 | 90 ± 1.8 % | [7] |
| hIK (KCa3.1) | Inactive | - | [7] |
Table 2: Potency of Apamin on Human SK Channel Subtypes
| Subtype | IC50 | Reference |
| hSK1 | 4.1 nM | [8] |
| hSK2 | 87.7 pM | [8] |
| hSK3 | 2.3 nM | [8] |
Mechanisms of Action: A Tale of Two Modulators
This compound and apamin exert their effects on SK channels through fundamentally different mechanisms and at distinct binding sites.
This compound: A Positive Allosteric Modulator
This compound acts as a positive allosteric modulator, increasing the apparent calcium sensitivity of SK2 and SK3 channels.[7] This means that in the presence of this compound, the channels are more likely to open at lower intracellular calcium concentrations. Structurally, this compound is believed to bind to a pocket located between the C-lobe of calmodulin (the calcium-sensing protein constitutively associated with SK channels) and the HA/HB helices of the channel protein itself.[9][10] This binding event is thought to stabilize the open conformation of the channel's cytoplasmic gate.[9] The selectivity of this compound for SK2 and SK3 over SK1 is attributed to specific amino acid residues within these HA/HB helices.[9][10]
Apamin: A Pore Blocker with Allosteric Properties
Apamin is a potent inhibitor of all three SK channel subtypes, though it displays the highest affinity for SK2.[8][11] It functions by physically occluding the ion conduction pathway.[5] The binding site for apamin is located at the outer vestibule of the channel's pore.[3][12] This interaction involves amino acid residues in both the pore-forming region (P-loop) and the extracellular loop between the S3 and S4 transmembrane segments.[11][13][14] While often described as a pore blocker, apamin's interaction with the channel also exhibits allosteric properties, meaning it can induce conformational changes that prevent the channel from opening.[11][12][13]
Visualizing the Differential Mechanisms
The following diagrams illustrate the distinct binding sites and mechanisms of action of this compound and apamin on SK channels.
Caption: Differential binding sites and effects of this compound and apamin on an SK channel subunit.
Experimental Protocols
The following provides a generalized methodology for investigating the effects of this compound and apamin on SK channels using patch-clamp electrophysiology, a common technique cited in the supporting literature.[7][8][9]
1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For studying specific SK channel subtypes, cells are transiently transfected with plasmids encoding the desired human SK channel subunit (hSK1, hSK2, or hSK3) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker protein like Green Fluorescent Protein (GFP) can aid in identifying transfected cells. Experiments are typically performed 24-48 hours post-transfection.
2. Electrophysiology: Whole-Cell and Inside-Out Patch-Clamp
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl2, 2 CaCl2, pH adjusted to 7.4 with KOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl2, and a calcium buffer (e.g., EGTA) to control the free calcium concentration at a desired level (e.g., 300 nM). The pH is adjusted to 7.2 with KOH.
-
-
Whole-Cell Configuration:
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage ramps (e.g., from -80 mV to +80 mV over 200 ms) are applied to elicit SK channel currents.[7]
-
-
Inside-Out Configuration:
-
After achieving a gigaohm seal, the pipette is retracted to excise a patch of membrane, with the intracellular side facing the bath solution.
-
This configuration allows for precise control of the intracellular calcium concentration by changing the bath solution.
-
-
Drug Application: this compound and apamin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions and then diluted to the final desired concentration in the extracellular solution. The compounds are applied to the cells via a perfusion system.
3. Data Analysis
-
Current amplitudes are measured at a specific voltage (e.g., -75 mV).[7]
-
Concentration-response curves are generated by plotting the normalized current as a function of the compound concentration.
-
The EC50 (for activators) or IC50 (for inhibitors) values are determined by fitting the concentration-response data to the Hill equation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of this compound and apamin on a specific SK channel subtype.
Caption: A streamlined workflow for the electrophysiological characterization of SK channel modulators.
Conclusion
This compound and apamin are invaluable pharmacological tools for the study of SK channels. This compound's ability to selectively activate SK2 and SK3 channels makes it ideal for investigating the physiological consequences of enhancing the activity of these specific subtypes.[1][2] In contrast, apamin's potent, albeit less subtype-selective, blocking action is useful for confirming the involvement of SK channels in a particular physiological process.[5][6] The differential effects of these two compounds, summarized in this guide, provide a robust framework for designing experiments to elucidate the complex roles of SK channels in health and disease.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Apamin - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Effects of Apamin as a Bee Venom Component for Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]
- 9. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]
- 10. "Data for "Subtype-selective Positive Modulation of SK Channels Depends" by Miao Zhang and Meng Cui [digitalcommons.chapman.edu]
- 11. Crucial role of a shared extracellular loop in apamin sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apamin: A Bee's Tiny Toxin with Giant Therapeutic Promise? [ailurus.bio]
- 13. Crucial role of a shared extracellular loop in apamin sensitivity and maintenance of pore shape of small-conductance calcium-activated potassium (SK) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An amino acid outside the pore region influences apamin sensitivity in small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of KCa2 Channel Modulation: A Comparative Analysis of CyPPA Analogs
A deep dive into the structure-activity relationship of novel cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine (CyPPA) analogs reveals significant strides in enhancing potency and maintaining subtype selectivity for small-conductance calcium-activated potassium (KCa2) channels. This guide provides a comparative analysis of these analogs, presenting key experimental data, detailed methodologies, and visual representations of their underlying mechanisms for researchers, scientists, and drug development professionals.
This compound is a known positive modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels, showing no activity at KCa2.1 (SK1) and KCa3.1 (IK) channels. Its therapeutic potential is linked to its ability to reduce neuronal excitability, making it a target for conditions like ataxia.[1][2] However, the relatively low potency of this compound has spurred the development of analogs with improved pharmacological profiles.
Comparative Potency of this compound Analogs
Recent research has focused on modifying the cyclohexane (B81311) moiety of this compound with various substituted rings to improve its potentiation of KCa2 channel activity.[1] The activity of these synthesized compounds was primarily assessed on rat KCa2.2a channels heterologously expressed in HEK293 cells. The following table summarizes the half-maximal effective concentrations (EC50) for key analogs compared to the parent compound, this compound.
| Compound | Modification | EC50 (μM) for KCa2.2a | Fold Change vs. This compound |
| This compound | N-cyclohexyl | 7.48 ± 1.58 | 1x |
| 2d | 4-methoxycyclohexyl | 49.72 ± 11.3 | ~0.15x |
| 2o | 3,4-dihalophenyl | 0.99 ± 0.19 | ~7.5x more potent |
| 2q | 2,5-dihalophenyl | 0.64 ± 0.12 | ~11.7x more potent |
Data sourced from a study on subtype-selective positive modulators of KCa2 channels.[1]
The data clearly indicates that substitution of the cyclohexane ring with dihalogenated phenyl groups significantly enhances the potency of the compounds. Specifically, compound 2q , with halogen decoration at the 2 and 5 positions of the benzene (B151609) ring, demonstrated an approximately 10-fold increase in potency compared to this compound.[1][2] Similarly, compound 2o , with substitutions at the 3 and 4 positions, was about 7-fold more potent.[1][2] Importantly, both of these highly potent analogs retained their subtype selectivity for KCa2.2a over KCa2.3 channels.[1][2] Conversely, the introduction of a 4-methoxycyclohexyl group in compound 2d resulted in a drastic reduction in potency.[1]
Mechanism of Action and Signaling Pathway
This compound and its analogs act as positive allosteric modulators of KCa2 channels. These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential.[3][4][5][6] The activation of KCa2 channels is dependent on intracellular calcium levels. This compound enhances the apparent calcium sensitivity of KCa2.2 and KCa2.3 channels, meaning the channels are more likely to open at lower calcium concentrations.[4][6] This leads to a more pronounced and prolonged hyperpolarization, which in turn reduces the firing frequency of neurons.[4][5][6]
The following diagram illustrates the signaling pathway of KCa2 channel modulation.
Caption: Signaling pathway of KCa2 channel modulation by this compound analogs.
Experimental Protocols
The primary method used to evaluate the potency of this compound analogs is inside-out patch-clamp electrophysiology .[1] This technique allows for the direct measurement of ion channel activity in a patch of cell membrane.
Detailed Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with the cDNA encoding the rat KCa2.2a channel subtype.
-
Electrophysiological Recordings:
-
An inside-out patch configuration is established from a transfected HEK293 cell using a glass micropipette.
-
The pipette solution (extracellular) contains a buffered solution with potassium ions.
-
The bath solution (intracellular) contains a buffered solution with a known concentration of free Ca²⁺, which is required to activate the KCa2 channels.
-
The membrane patch is voltage-clamped at a specific potential (e.g., -60 mV).
-
-
Compound Application:
-
A baseline current is recorded in the presence of a sub-maximal Ca²⁺ concentration.
-
This compound or its analogs are then perfused into the bath solution at various concentrations.
-
The potentiation of the KCa2 channel current is measured as the increase in current amplitude in the presence of the compound.
-
-
Data Analysis:
-
Concentration-response curves are generated by plotting the normalized current potentiation against the compound concentration.
-
The EC50 value, which represents the concentration of the compound that produces 50% of its maximal effect, is determined by fitting the data to a Hill equation.
-
The maximal efficacy (Emax) is also determined from the concentration-response curve.[1]
-
The following diagram illustrates the experimental workflow.
Caption: Workflow for inside-out patch-clamp electrophysiology experiments.
Structure-Activity Relationship Summary
The modifications to the this compound scaffold have provided valuable insights into the structural requirements for potent KCa2 channel modulation.
Caption: Structure-activity relationship of this compound analogs.
References
- 1. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - StructureâActivity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - American Chemical Society - Figshare [acs.figshare.com]
- 3. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Frontiers | this compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate1 [frontiersin.org]
Validating CyPPA's selectivity for SK2/SK3 over SK1/IK channels
A Comparative Guide for Researchers
This guide provides an objective comparison of the pharmacological activator CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) and its selective action on small-conductance calcium-activated potassium (SK) channels. We present supporting experimental data, detailed methodologies, and visual representations to aid researchers, scientists, and drug development professionals in understanding and validating this compound's selectivity for SK2 and SK3 over SK1 and intermediate-conductance (IK) channels.
Data Presentation: Quantitative Analysis of this compound's Selectivity
The selectivity of this compound has been primarily determined through electrophysiological studies, specifically using the patch-clamp technique on Human Embryonic Kidney (HEK293) cells expressing recombinant human SK and IK channel subtypes. The key parameter for quantifying the potency of a channel activator is the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect.
The following table summarizes the EC50 values for this compound on different potassium channel subtypes.
| Channel Subtype | Common Name | This compound EC50 (μM) | Efficacy (%) | Reference |
| KCa2.1 | SK1 | Inactive | No activity | [1][2] |
| KCa2.2 | SK2 | 14 ± 4 | 71 ± 1.8 | [1] |
| KCa2.3 | SK3 | 5.6 ± 1.6 | 90 ± 1.8 | [1] |
| KCa3.1 | IK | Inactive | No activity | [1][2] |
As the data indicates, this compound is a potent and selective activator of SK3 and SK2 channels, with a clear preference for SK3.[1] Crucially, this compound shows no activity at SK1 and IK channels, making it a valuable pharmacological tool to dissect the physiological roles of SK2 and SK3 channels from other SK and IK channel-mediated responses.[1]
Experimental Protocols
The validation of this compound's selectivity relies on robust and reproducible experimental protocols. The primary technique cited in the literature is patch-clamp electrophysiology.
Inside-Out Patch-Clamp Electrophysiology for Determining this compound's Effect on Channel Activity
This technique allows for the direct measurement of ion channel activity in an excised patch of the cell membrane, providing precise control over the intracellular environment.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media and conditions.
-
Cells are transiently transfected with plasmids containing the cDNA for the specific human potassium channel subtype (hSK1, hSK2, hSK3, or hIK).
2. Electrophysiological Recording:
-
Pipette Solution (Intracellular): Contains a potassium-based solution (e.g., KCl or K-gluconate), a pH buffer (e.g., HEPES), and a calcium chelator (e.g., EGTA) to control the free calcium concentration.
-
Bath Solution (Extracellular): Contains a physiological salt solution, such as Artificial Cerebrospinal Fluid (aCSF), with a defined potassium concentration.
-
Patch Pipettes: Fabricated from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the pipette solution.
-
Recording:
-
A high-resistance "giga-seal" is formed between the patch pipette and the cell membrane.
-
The pipette is then retracted to excise a patch of the membrane, with the intracellular side now facing the bath solution (inside-out configuration).
-
The membrane potential is held at a constant voltage (voltage-clamp).
-
The activity of the channels in the patch is recorded in response to the application of varying concentrations of free calcium to the bath, both in the absence and presence of different concentrations of this compound.
-
3. Data Analysis:
-
The current flowing through the channels is measured and analyzed.
-
Dose-response curves are generated by plotting the channel activation at different this compound concentrations.
-
The EC50 value is calculated from the dose-response curve using the Hill equation.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
A Comparative Guide to SK Channel Modulators: CyPPA vs. Dequalinium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent modulators of small-conductance calcium-activated potassium (SK) channels: the positive modulator CyPPA and the blocker dequalinium (B1207927). This document summarizes their performance based on experimental data, outlines relevant experimental protocols, and visualizes key concepts to aid in the selection of the appropriate tool for research and drug development in areas such as neuroscience, cardiology, and oncology.
At a Glance: this compound vs. Dequalinium
| Feature | This compound (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) | Dequalinium Chloride |
| Primary Mechanism | Positive Allosteric Modulator | Pore Blocker |
| Effect on SK Channels | Increases apparent Ca2+ sensitivity, potentiating channel opening | Inhibits channel activity by occluding the ion conduction pathway |
| Subtype Selectivity | Selective for SK3 and SK2 over SK1 and IK channels | Generally considered a non-selective SK channel blocker |
| Primary Research Use | Tool to study the physiological roles of SK2/SK3 channels and as a potential therapeutic agent for hyperdopaminergic states. | Pharmacological tool to block SK channel function; also used as an antimicrobial and has been investigated for anticancer properties. |
Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and dequalinium based on published experimental data.
Table 1: Potency of this compound and Dequalinium on SK Channels
| Compound | SK Channel Subtype | Potency (EC50/IC50) | Experimental System |
| This compound | hSK3 | EC50: 5.6 ± 1.6 µM[1] | Inside-out patch clamp on HEK293 cells |
| hSK2 | EC50: 14 ± 4 µM[1] | Inside-out patch clamp on HEK293 cells | |
| hSK1 | Inactive[1] | Inside-out patch clamp on HEK293 cells | |
| hIK (KCa3.1) | Inactive[1] | Inside-out patch clamp on HEK293 cells | |
| Dequalinium | SK channels (unspecified subtype) | IC50: 1.5 µM[2] | Inhibition of afterhyperpolarization in rat sympathetic neurons |
| SK channels (unspecified subtype) | IC50: 0.60 ± 0.05 µM[3] | Inhibition of afterhyperpolarization in rat sympathetic neurons |
EC50: Half-maximal effective concentration for positive modulators. IC50: Half-maximal inhibitory concentration for blockers.
Table 2: Known Off-Target Effects
| Compound | Off-Target | Effect | Potency (IC50) |
| This compound | Nav Channels | Inhibition | ~11 µM |
| Dequalinium | M3 Muscarinic Acetylcholine (B1216132) Receptors | Antagonist | 0.27 µM[2] |
| M1 Muscarinic Acetylcholine Receptors | Antagonist | 0.12 µM[4] | |
| M5 Muscarinic Acetylcholine Receptors | Antagonist | 0.52 µM[4] | |
| Nicotinic Acetylcholine Receptors | Blocker | Micromolar concentrations[2] | |
| Human Organic Cation Transporter 2 (hOCT2) | Inhibitor | 88.16 ± 7.14 nM |
Mechanism of Action
This compound and dequalinium modulate SK channel activity through distinct mechanisms, which is a critical consideration for experimental design and data interpretation.
This compound: A Positive Allosteric Modulator
This compound acts as a positive allosteric modulator, meaning it binds to a site on the SK channel protein distinct from the calcium-binding site. This binding event increases the apparent sensitivity of the channel to intracellular calcium.[1] As a result, at a given concentration of intracellular calcium, the probability of the SK channel opening is increased in the presence of this compound. This leads to a potentiation of the potassium current, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability.
Dequalinium: A Pore Blocker
In contrast to this compound, dequalinium acts as a pore blocker.[5] This means it physically obstructs the ion conduction pathway of the SK channel, preventing the flow of potassium ions even when the channel is in its open conformation. This direct inhibition of potassium efflux leads to membrane depolarization and an increase in cellular excitability.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments used to characterize SK channel modulators like this compound and dequalinium.
Electrophysiology: Patch-Clamp Recordings
This technique is the gold standard for studying ion channel activity at the single-channel or whole-cell level.
Objective: To measure the effect of this compound or dequalinium on SK channel currents.
Methodology:
-
Cell Preparation: HEK293 cells stably or transiently expressing the desired human SK channel subtype (SK1, SK2, or SK3) are cultured on glass coverslips.
-
Recording Configuration: Whole-cell or inside-out patch-clamp configurations are established using a patch-clamp amplifier.
-
Solutions:
-
Pipette (intracellular) solution: Contains a potassium-based solution (e.g., 144 mM KCl) buffered to a specific free calcium concentration using EGTA.
-
Bath (extracellular) solution: Contains a physiological salt solution (e.g., 140 mM NaCl, 4 mM KCl).
-
-
Data Acquisition:
-
For whole-cell recordings, membrane currents are typically elicited by voltage ramps or steps.
-
For inside-out patches, single-channel currents are recorded at a constant holding potential.
-
-
Compound Application: this compound or dequalinium is applied to the bath solution at varying concentrations to determine dose-response relationships.
-
Analysis: The effect of the compound on current amplitude (whole-cell) or channel open probability (single-channel) is quantified to determine EC50 or IC50 values.
Calcium Imaging
This technique allows for the measurement of changes in intracellular calcium concentrations, which can be an indirect measure of SK channel activity, particularly in response to stimuli that trigger calcium influx.
Objective: To assess how SK channel modulation by this compound or dequalinium affects intracellular calcium dynamics.
Methodology:
-
Cell Preparation: Cells endogenously or exogenously expressing SK channels are plated on glass-bottom dishes.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging: Cells are imaged using a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
-
Stimulation: A stimulus that induces a rise in intracellular calcium (e.g., a neurotransmitter or a depolarizing agent) is applied.
-
Compound Application: The experiment is repeated in the presence of this compound or dequalinium to observe its effect on the calcium transient.
-
Analysis: Changes in fluorescence intensity are quantified to determine the effect of the modulator on the amplitude and duration of the calcium signal. For example, blockade of SK channels by dequalinium would be expected to prolong the calcium transient by preventing the repolarizing effect of potassium efflux.
Concluding Remarks
The choice between this compound and dequalinium as an SK channel modulator is fundamentally dependent on the desired experimental outcome.
-
This compound is the tool of choice for studies aiming to potentiate SK2 and SK3 channel function and investigate the physiological consequences of enhanced SK channel activity. Its subtype selectivity makes it particularly valuable for dissecting the specific roles of SK2 and SK3 channels in various cellular processes.
-
Dequalinium is a suitable agent for experiments requiring the inhibition of SK channel activity . However, researchers must be cognizant of its lack of subtype selectivity and its significant off-target effects, particularly on muscarinic and nicotinic acetylcholine receptors. Appropriate controls are essential to ensure that the observed effects are indeed attributable to SK channel blockade.
This guide provides a foundational understanding of these two important pharmacological tools. For specific experimental applications, researchers are encouraged to consult the primary literature for detailed protocols and context-specific considerations.
References
- 1. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bis-Quinolinium Cyclophane Blockers of SK Potassium Channels Are Antagonists of M3 Muscarinic Acetylcholine Receptors [frontiersin.org]
- 3. Discrimination between subtypes of apamin-sensitive Ca(2+)-activated K+ channels by gallamine and a novel bis-quaternary quinolinium cyclophane, UCL 1530 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of dequalinium analogues as K+ channel blockers. Investigations on the role of the charged heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of CyPPA and UCL 1684 on Small-Conductance Calcium-Activated Potassium (SK) Channels
In the field of pharmacology and neuroscience, the modulation of small-conductance calcium-activated potassium (SK) channels presents a promising avenue for therapeutic intervention in a variety of neurological and cardiovascular disorders. This guide provides a detailed comparison of two prominent modulators of SK channels: CyPPA, a positive modulator (activator), and UCL 1684, a potent channel blocker. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct properties and potencies of these compounds.
Mechanism of Action and Pharmacological Targets
This compound (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine) is a subtype-selective positive modulator of SK channels.[1][2][3] It functions by increasing the apparent calcium sensitivity of the channels, thereby promoting their opening at lower intracellular calcium concentrations.[1] this compound exhibits selectivity for the SK3 and SK2 subtypes over the SK1 and intermediate-conductance (IK) channels.[4][5]
UCL 1684 is a potent, non-peptidic antagonist of the apamin-sensitive small-conductance calcium-activated potassium channel.[6][7][8][9] It acts as a blocker, physically occluding the pore of the channel to prevent the passage of potassium ions. UCL 1684 is particularly potent at blocking SK1 and SK2 channels.[7][9] Beyond its primary target, UCL 1684 has been shown to inhibit sodium channels in an atrial-selective manner and can also act as an antagonist at M1, M3, and M5 muscarinic acetylcholine (B1216132) receptors.[10][11]
Quantitative Comparison of Potency
The potency of this compound and UCL 1684 has been quantified in various experimental systems, primarily through electrophysiological measurements in cell lines expressing specific SK channel subtypes. The key metrics for comparison are the half-maximal effective concentration (EC50) for the activator this compound and the half-maximal inhibitory concentration (IC50) for the blocker UCL 1684.
| Compound | Action | Target Subtype | Potency (EC50 / IC50) | Cell System |
| This compound | Positive Modulator (Activator) | hSK3 | 5.6 µM (EC50)[4] | HEK293 Cells |
| hSK2 | 14 µM (EC50)[4] | HEK293 Cells | ||
| hSK1 | Inactive[4][5] | HEK293 Cells | ||
| hIK | Inactive[4][5] | HEK293 Cells | ||
| UCL 1684 | Blocker | hKCa2.1 (SK1) | 762 pM (IC50)[7][9] | HEK293 Cells |
| rKCa2.2 (SK2) | 364 pM (IC50)[7][9] | HEK293 Cells | ||
| Apamin-sensitive K+ channel | 3 nM (IC50)[7][9] | Rat Sympathetic Neurons | ||
| Muscarine activated outward current | 6 nM (IC50)[8] | Cultured Rat Chromaffin Cells | ||
| M1 Muscarinic Receptor | 0.12 µM (IC50)[11] | CHO Cells | ||
| M3 Muscarinic Receptor | 1.5 µM (IC50)[11] | CHO Cells | ||
| M5 Muscarinic Receptor | 0.52 µM (IC50)[11] | CHO Cells |
Experimental Protocols
The determination of the potency for both this compound and UCL 1684 predominantly relies on patch-clamp electrophysiology techniques, which allow for the direct measurement of ion channel activity.
Whole-Cell Patch-Clamp Electrophysiology for SK Channel Modulators
This protocol is a representative method for assessing the effect of compounds like this compound and UCL 1684 on SK channels expressed in a heterologous system like Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids containing the cDNA for the desired human SK channel subtype (e.g., hSK1, hSK2, or hSK3) using a suitable transfection reagent.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve a specific free calcium concentration (e.g., 1 µM) to activate the SK channels. The pH is adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
SK channel currents are elicited by voltage ramps or steps to a depolarized potential (e.g., +40 mV).
4. Drug Application and Data Analysis:
-
A baseline recording of the SK current is established.
-
This compound or UCL 1684 is applied to the external solution at varying concentrations.
-
The effect of the compound on the current amplitude is measured.
-
For this compound (an activator), the increase in current is plotted against the concentration to determine the EC50 value using a sigmoidal dose-response curve fit.
-
For UCL 1684 (a blocker), the percentage of current inhibition is plotted against the concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and UCL 1684 on SK channels and a typical experimental workflow for their characterization.
Caption: Mechanism of SK channel modulation by this compound and UCL 1684.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of K+ currents using an in situ patch clamp technique in body wall muscle cells from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiology - Wikipedia [en.wikipedia.org]
- 4. Pharmacological characterization of small-conductance Ca(2+)-activated K(+) channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. researchgate.net [researchgate.net]
Validating SK Channel Activation: A Comparative Guide to Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used positive controls for the validation of small-conductance calcium-activated potassium (SK) channel activation. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the selection of the most appropriate tool for your research needs.
Introduction to SK Channels and Their Activation
Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are gated by intracellular calcium ions (Ca²⁺).[1] They play a crucial role in regulating neuronal excitability, neurotransmitter release, and synaptic plasticity by contributing to the afterhyperpolarization that follows an action potential.[1][2] The activation of SK channels is not directly mediated by Ca²⁺ binding to the channel itself, but rather through the constitutive binding of calmodulin (CaM), which acts as the Ca²⁺ sensor.[1][3] The binding of Ca²⁺ to the N-lobe of CaM induces a conformational change that leads to the opening of the SK channel pore, allowing potassium ions (K⁺) to flow out of the cell and hyperpolarize the membrane.[1]
Positive modulators of SK channels are compounds that enhance the activity of these channels, typically by increasing their apparent sensitivity to intracellular Ca²⁺. These molecules are invaluable tools for studying the physiological roles of SK channels and for the development of therapeutic agents targeting neurological and cardiovascular disorders. This guide focuses on three widely used positive controls: NS309 , CyPPA , and 1-EBIO .
Comparison of Positive Controls for SK Channel Activation
The selection of an appropriate positive control depends on the specific SK channel subtype(s) of interest and the desired potency. The following table summarizes the half-maximal effective concentrations (EC₅₀) of NS309, this compound, and 1-EBIO for the three main SK channel subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).
| Compound | SK1 (KCa2.1) EC₅₀ | SK2 (KCa2.2) EC₅₀ | SK3 (KCa2.3) EC₅₀ | Selectivity Profile |
| NS309 | Not specified, but active | ~0.62 µM[4] | ~0.3 µM[4] | Potent activator of SK2, SK3, and IK channels.[4] |
| This compound | Inactive[5][6] | ~14 µM[5][7] | ~5.6 µM[5][6][7] | Selective for SK2 and SK3 over SK1 and IK channels.[5][6][8] |
| 1-EBIO | Active (EC₅₀ not specified) | Active (EC₅₀ not specified) | ~1040 µM[5] | Non-selective activator of SK and IK channels.[5] |
Signaling Pathway of SK Channel Activation
The activation of SK channels is a multi-step process involving intracellular calcium, calmodulin, and the channel itself. Positive modulators enhance this process by binding to a pocket at the interface between the channel and calmodulin, thereby stabilizing the open conformation.
Experimental Protocols
Validation of SK channel activation by positive controls is primarily achieved through electrophysiological techniques, such as whole-cell patch-clamp, and cellular imaging methods like calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in single cells.
Objective: To measure the potentiation of SK channel currents by a positive control in a heterologous expression system (e.g., HEK293 cells) or in primary neurons.
Experimental Workflow:
References
- 1. SK channel - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Neurotransmitter modulation of small conductance Ca2+-activated K+ (SK) channels by regulation of Ca2+ gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CyPPA's SK Channel Activity with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine), a selective positive modulator of small-conductance calcium-activated potassium (SK) channels. We will examine experimental data supporting its mechanism of action and the cross-validation of its effects using genetic models, offering insights for researchers in neuroscience and drug development.
This compound has emerged as a valuable pharmacological tool for studying the physiological roles of SK channels, particularly the SK2 (KCa2.2) and SK3 (KCa2.3) subtypes. Its primary mechanism of action is to increase the apparent sensitivity of these channels to intracellular calcium, thereby enhancing their activity at lower calcium concentrations. This modulation has significant effects on neuronal excitability, influencing firing patterns and neurotransmitter release.
Performance and Selectivity of this compound
This compound demonstrates clear selectivity for SK2 and SK3 channels over SK1 and intermediate-conductance (IK) channels. Experimental data from studies on recombinant human SK channels expressed in HEK293 cells quantify this selectivity.
| Parameter | hSK3 (KCa2.3) | hSK2 (KCa2.2) | hSK1 (KCa2.1) | hIK (KCa3.1) | Alternative Modulator (NS309 on hSK3) |
| EC₅₀ | 5.6 µM | 14 µM | Inactive | Inactive | 0.3 µM |
| Effect on Ca²⁺ Sensitivity (EC₅₀ shift) | From 429 nM to 59 nM | Less pronounced than SK3 | No effect | Not applicable | From 429 nM to 24 nM (at 30 µM) |
This table summarizes quantitative data on this compound's potency and effect on human (h) SK channel subtypes.
Cross-Validation with Genetic Models
The definitive validation of a pharmacological agent's specificity comes from studies employing genetic models, such as knockout mice. Research utilizing mice with genetic deletion of the Kcnn3 gene (SK3 knockout mice) has been instrumental in confirming that the effects of this compound on dopaminergic neuron activity are indeed mediated by SK3 channels.
| Experimental Observation | Wild-Type Mice | SK3 Knockout Mice |
| Effect of this compound on Dopaminergic Neuron Firing | Decreases spontaneous firing rate | Effect is significantly reduced |
| Effect of this compound on Dopamine (B1211576) Release | Inhibits spontaneous dopamine release | Effect is significantly reduced |
This table provides a comparative summary of this compound's effects in wild-type versus SK3 knockout genetic models, based on qualitative findings from multiple studies.
Signaling Pathway and Mechanism of Action
This compound's effect is downstream of cellular activation that leads to an increase in intracellular calcium. By binding to the SK channel, this compound allosterically modulates the channel's conformation, making the calcium-binding protein calmodulin (CaM), which is constitutively associated with the channel, more effective at opening the pore in response to calcium influx. This leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability.
A Comparative Analysis of SK Channel Positive Modulators for Researchers
For researchers and drug development professionals navigating the landscape of neurological and cardiovascular therapeutics, small-conductance calcium-activated potassium (SK) channels represent a promising target. Positive modulators of these channels, which enhance their activity, have shown potential in treating conditions characterized by neuronal hyperexcitability, such as ataxia and epilepsy. This guide provides a comparative analysis of prominent SK channel positive modulators, supported by experimental data and detailed methodologies to aid in the selection and application of these compounds in research settings.
Performance Comparison of SK Channel Positive Modulators
The efficacy and selectivity of SK channel positive modulators vary significantly. The following table summarizes the half-maximal effective concentrations (EC50) of several key modulators against the human SK channel subtypes (hSK1, hSK2, hSK3) and the related intermediate-conductance potassium channel (IK or KCa3.1). Lower EC50 values indicate higher potency.
| Modulator | hSK1 (EC50, µM) | hSK2 (EC50, µM) | hSK3 (EC50, µM) | IK/KCa3.1 (EC50, µM) | Selectivity Profile |
| 1-EBIO | >1000[1] | ND | 1040[1] | Potent activator | Non-selective |
| NS309 | ~0.6[2] | 0.62[3] | 0.3[3] | 0.02[2] | Pan-selective (IK > SK1/2/3)[4] |
| CyPPA | Inactive[1][5] | 14[1][5] | 5.6[1][5] | Inactive[1][5] | SK2/SK3 selective[1][5] |
| NS13001 | >100[4] | 1.8[6] | 0.14[6] | ND | SK2/SK3 selective (SK3 > SK2)[4][6] |
| SKA-31 | 2.9[7][8] | 1.9[8][9] | 2.9[8] | 0.26[7][8] | KCa2/KCa3.1 activator[7][9] |
| Riluzole | ND | 12-21[10] | ND | 2[10] | Broad |
ND: Not Determined
Key Experimental Methodologies
The data presented in this guide are primarily derived from electrophysiological studies, particularly patch-clamp experiments on recombinant human SK channels expressed in cell lines like HEK293.
Whole-Cell Patch-Clamp Electrophysiology for Determining Modulator Potency (EC50)
This technique is instrumental in characterizing the effect of modulators on SK channel activity.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (37°C, 5% CO2).[6]
-
Cells are transiently or stably transfected with plasmids encoding the specific human SK channel subtype (hSK1, hSK2, or hSK3).[7] Co-transfection with a marker protein like Green Fluorescent Protein (GFP) allows for the identification of successfully transfected cells.[7]
2. Electrophysiological Recording:
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[3] For measuring potassium currents under symmetrical conditions, a high potassium solution can be used: 144 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH).[3][5]
-
Internal (Pipette) Solution (in mM): 130 KCl, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve a specific free calcium concentration (e.g., 1 µM) to activate the SK channels (pH 7.2 with KOH).[3][7]
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 2-4 MΩ is filled with the internal solution and brought into contact with a transfected cell.[7]
-
A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane.[6]
-
The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.[11]
-
The cell is voltage-clamped at a holding potential (e.g., -80 mV).[3]
-
Voltage ramps or steps are applied to elicit SK channel currents. A typical voltage ramp protocol might go from -100 mV to +50 mV over 1 second.[3]
-
3. Drug Application and Data Analysis:
-
The SK channel positive modulator is dissolved in the external solution at various concentrations.
-
The different concentrations of the modulator are perfused over the cell, and the resulting increase in SK channel current is measured at a specific voltage.[6]
-
The current potentiation at each concentration is normalized to the maximal response.
-
A concentration-response curve is generated by plotting the normalized current against the logarithm of the modulator concentration.[6]
-
The EC50 value, representing the concentration at which the modulator elicits 50% of its maximal effect, is determined by fitting the data with the Hill equation.[6]
Signaling Pathway and Experimental Workflow
The activation of SK channels is a critical process in regulating neuronal excitability. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating SK channel modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. Calcium-Activated SK Channels Influence Voltage-Gated Ion Channels to Determine the Precision of Firing in Globus Pallidus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Small conductance Ca2+-activated K+ channels formed by the expression of rat SK1 and SK2 genes in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. axolbio.com [axolbio.com]
Distinguishing SK2 vs. SK3 Channel Effects Using the Selective Modulator CyPPA
For Researchers, Scientists, and Drug Development Professionals
Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a variety of neurological and psychiatric disorders. Within this family, the SK2 (KCa2.2) and SK3 (KCa2.3) subtypes are often co-expressed and share significant homology, presenting a challenge for dissecting their individual physiological roles. Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a valuable pharmacological tool that exhibits preferential positive modulation of SK3 over SK2 channels, providing a means to differentiate their respective contributions to cellular function.
This guide provides an objective comparison of this compound's effects on SK2 and SK3 channels, supported by experimental data and detailed protocols.
Quantitative Comparison of this compound's Effects on SK2 and SK3 Channels
The primary mechanism by which this compound distinguishes between SK2 and SK3 channels is through its differential potency. The following tables summarize the key quantitative data from electrophysiological studies.
| Parameter | hSK3 (KCa2.3) | hSK2 (KCa2.2) | hSK1 (KCa2.1) & hIK (KCa3.1) | Reference |
| EC50 (Potency) | 5.6 ± 1.6 µM | 14 ± 4 µM | Inactive | [1][2] |
| Efficacy | 90 ± 1.8 % | 71 ± 1.8 % | - | [1][2] |
| Table 1: Potency and Efficacy of this compound on Human SK Channel Subtypes. Data obtained from inside-out patch-clamp experiments on recombinant human SK channels expressed in HEK293 cells. |
| Parameter | Condition | Value | Reference |
| EC50(Ca2+) of hSK3 | Control (no this compound) | 429 nM | [1][2][3] |
| EC50(Ca2+) of hSK3 | With this compound | 59 nM | [1][2][3] |
| Table 2: Effect of this compound on the Apparent Calcium Sensitivity of hSK3 Channels. This compound significantly increases the sensitivity of the SK3 channel to intracellular calcium. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the differential effects of this compound on SK2 and SK3 channels.
Electrophysiological Recording of Recombinant SK Channels in HEK293 Cells
This protocol is fundamental for determining the potency and efficacy of this compound on specific SK channel subtypes.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin. Cells are transiently transfected with plasmids encoding for the desired human SK channel subtype (hSK1, hSK2, or hSK3) using a suitable transfection reagent like Lipofectamine.
-
Patch-Clamp Recordings: Whole-cell or inside-out patch-clamp recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, with free Ca2+ buffered to the desired concentration (e.g., 500 nM), adjusted to pH 7.2 with KOH.
-
-
Drug Application: this compound is prepared as a stock solution in dimethylsulfoxide (DMSO) and diluted to the final desired concentrations in the external solution. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects. Solutions are perfused onto the patched cell.
-
Data Analysis: Concentration-response curves are generated by plotting the increase in current amplitude as a function of this compound concentration. The data is then fitted with a Hill equation to determine the EC50 and efficacy.
Midbrain Slice Electrophysiology for Studying Native SK Channels
This method allows for the investigation of this compound's effects on native neurons, such as dopaminergic neurons of the substantia nigra pars compacta (SNc), which are known to express SK3 channels.[4][5][6]
-
Slice Preparation: Coronal midbrain slices (250-300 µm thick) are prepared from rodents in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.2 MgCl2, 25 NaHCO3, and 10 glucose. Slices are allowed to recover at room temperature for at least 1 hour before recording.
-
Recording: Whole-cell current-clamp recordings are performed on visually identified SNc dopaminergic neurons. The firing rate and afterhyperpolarization (AHP) potential are measured.
-
Experimental Procedure:
-
Record baseline spontaneous firing and AHP.
-
Perfuse the slice with aCSF containing a known concentration of this compound.
-
Measure the changes in firing rate and AHP duration and amplitude.
-
To confirm the involvement of SK channels, the SK channel blocker apamin (B550111) can be co-applied with this compound to observe the reversal of the effect.[5]
-
Visualizing the Mechanism and Workflow
Signaling Pathway of SK Channel Activation
The following diagram illustrates the general mechanism of SK channel activation by intracellular calcium and its modulation by this compound.
Caption: SK channel activation by Ca2+-Calmodulin and positive modulation by this compound.
Experimental Workflow for Distinguishing SK2 and SK3 Effects
This diagram outlines a logical workflow for using this compound in conjunction with other pharmacological tools to dissect the contributions of SK2 and SK3 channels.
Caption: Workflow for pharmacologically distinguishing SK2 and SK3 channel activity.
References
- 1. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - ProQuest [proquest.com]
- 4. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Frontiers | this compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate1 [frontiersin.org]
A Comparative Guide to CyPPA and Other KCa2 Channel Openers for Researchers
For scientists and professionals in drug development, the selective modulation of ion channels is a critical aspect of designing targeted therapeutics. Small conductance calcium-activated potassium (KCa2) channels, also known as SK channels, are key regulators of neuronal excitability and have emerged as promising targets for a variety of neurological and psychiatric disorders. This guide provides an objective comparison of CyPPA (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine), a subtype-selective KCa2 channel opener, with other notable KCa2 channel activators: NS309, 1-EBIO, and Riluzole. The comparison is supported by experimental data on their potency, selectivity, and mechanism of action.
Performance Comparison of KCa2 Channel Openers
The efficacy and utility of a KCa2 channel opener are determined by its potency (EC50), selectivity for KCa2 subtypes (KCa2.1, KCa2.2, KCa2.3), and its activity at other ion channels, particularly the intermediate-conductance KCa3.1 (IK) channels and voltage-gated sodium (Nav) channels.
Potency (EC50 Values)
The half-maximal effective concentration (EC50) is a measure of a drug's potency. The table below summarizes the reported EC50 values for this compound and its comparators on various KCa channel subtypes.
| Compound | KCa2.1 (SK1) | KCa2.2 (SK2) | KCa2.3 (SK3) | KCa3.1 (IK) |
| This compound | Inactive[1] | 14 µM[1] | 5.6 µM[1] | Inactive[1] |
| NS309 | Active (EC50 not specified) | ~1.7 µM[1] | 0.15 µM[2] | ~0.074 µM[1] |
| 1-EBIO | Active (low potency)[3] | Active (low potency)[3] | 1040 µM[4] | ~30 µM[3] |
| Riluzole | Active (EC50 ~10-20 µM for KCa2 channels)[5] | Active (EC50 ~10-20 µM for KCa2 channels)[5] | Active (EC50 ~10-20 µM for KCa2 channels)[5] | Active[6] |
Selectivity and Off-Target Effects
Selectivity is crucial for minimizing unintended side effects. The following table outlines the selectivity profiles and known off-target activities of the compared KCa2 channel openers.
| Compound | Selectivity Profile | Known Off-Target Effects |
| This compound | Selective for KCa2.2 and KCa2.3 over KCa2.1 and KCa3.1[1] | Inhibition of Nav channels at higher concentrations[4][7] |
| NS309 | Non-selective activator of KCa2 and KCa3.1 channels[6][8] | Blocks hERG channels (Ki = 1.3 µM); short in vivo half-life[9] |
| 1-EBIO | Non-selective activator of KCa2 and KCa3.1 channels[3] | Can enhance non-KCa2 carried currents; significant adverse effects at therapeutic doses in vivo[10] |
| Riluzole | Activates KCa2 channels | Broad-spectrum activity including inhibition of voltage-gated sodium channels and effects on glutamate (B1630785) release and reuptake[11][12] |
Mechanism of Action and Signaling Pathway
KCa2 channels are voltage-independent and their activation is solely dependent on the binding of intracellular calcium (Ca²⁺) to the constitutively associated protein, calmodulin (CaM)[3]. The binding of Ca²⁺ to CaM induces a conformational change in the CaM-KCa2 channel complex, leading to the opening of the channel pore and subsequent potassium (K⁺) efflux. This efflux hyperpolarizes the cell membrane, reducing cellular excitability.
Positive modulators like this compound, NS309, and 1-EBIO do not open the channel directly but rather enhance its sensitivity to Ca²⁺[13]. They bind to a site at the interface between the channel and calmodulin, facilitating the conformational change required for channel opening[13]. This results in a leftward shift of the Ca²⁺ concentration-response curve, meaning the channel can be activated at lower intracellular Ca²⁺ concentrations[4]. For instance, this compound increases the apparent calcium-sensitivity of KCa2.3 channels, changing the EC50 value of calcium activation from 429 nM to 59 nM[14].
KCa2 Channel Activation Signaling Pathway
Experimental Protocols
The characterization of KCa2 channel openers relies heavily on electrophysiological techniques, particularly the patch-clamp method. Below are detailed methodologies for whole-cell and inside-out patch-clamp recordings, which are standard for assessing the potency and mechanism of action of compounds like this compound.
Whole-Cell Patch-Clamp Recording
This technique allows for the recording of macroscopic currents from the entire cell membrane, providing a robust method for determining the EC50 of a channel opener.
Cell Preparation:
-
HEK293 cells stably expressing the human KCa2 subtype of interest are cultured on glass coverslips.
-
Prior to recording, a coverslip is transferred to a recording chamber continuously perfused with extracellular solution.
Solutions:
-
Extracellular Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO₄, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 26.4 mM NaHCO₃, and 10 mM glucose. The solution is bubbled with 95% O₂ – 5% CO₂ to maintain a pH of 7.4[2].
-
Intracellular Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, and 40 mM HEPES. The pH is adjusted to 7.2 with KOH, and the osmolarity is set to ~270 mOsm/L. A Ca²⁺ buffer (e.g., EGTA) is included to clamp the free intracellular Ca²⁺ concentration at a sub-activating level (e.g., 0.3 µM) to establish a baseline current[2][15].
Recording Procedure:
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with the intracellular solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of 0 mV, and voltage ramps (e.g., -80 mV to +80 mV over 200 ms) are applied every 5 seconds to elicit currents[4].
-
After establishing a stable baseline current, the test compound (e.g., this compound) is applied at increasing concentrations via the perfusion system.
-
The increase in current at a specific negative potential (e.g., -80 mV) is measured and plotted against the compound concentration to determine the EC50 value.
Whole-Cell Patch-Clamp Workflow
Inside-Out Patch-Clamp Recording
This configuration is ideal for studying the direct interaction of a compound with the intracellular side of the channel and for precisely controlling the intracellular Ca²⁺ concentration to investigate the mechanism of action.
Solutions:
-
Pipette (Extracellular) Solution: Symmetrical high K⁺ solution (e.g., 154 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)[4].
-
Bath (Intracellular) Solution: Similar to the pipette solution but with varying concentrations of a Ca²⁺ buffer (e.g., EGTA) to achieve a range of free Ca²⁺ concentrations (e.g., from Ca²⁺-free to 10 µM)[4].
Recording Procedure:
-
After forming a gigaohm seal in the cell-attached mode, the pipette is retracted to excise a patch of membrane, with the intracellular face now exposed to the bath solution.
-
The patch is held at a constant negative potential (e.g., -80 mV).
-
The patch is exposed to a series of bath solutions with increasing concentrations of free Ca²⁺ to determine the Ca²⁺-dependence of channel activation in the absence of the test compound.
-
The experiment is repeated in the presence of a fixed concentration of the test compound (e.g., this compound) to assess its effect on the Ca²⁺ sensitivity of the channel.
-
To determine the EC50 of the compound, the patch is exposed to a constant, sub-maximal Ca²⁺ concentration, and the compound is applied to the bath at increasing concentrations.
By comparing the Ca²⁺ concentration-response curves in the presence and absence of the opener, researchers can confirm that the compound acts as a positive modulator that increases the apparent Ca²⁺ affinity of the channel.
Conclusion
This compound stands out as a valuable research tool due to its subtype selectivity for KCa2.2 and KCa2.3 channels, offering a more targeted approach compared to the broad-spectrum activators NS309 and 1-EBIO. While NS309 is highly potent, its lack of subtype selectivity and off-target effects on hERG channels may limit its therapeutic potential. 1-EBIO's low potency and adverse effect profile make it less suitable for in vivo applications. Riluzole, although a KCa2 activator, has a complex pharmacological profile with significant effects on other targets, which can confound experimental interpretations.
The choice of a KCa2 channel opener will ultimately depend on the specific research question. For studies aiming to dissect the distinct roles of KCa2.2 and KCa2.3, this compound is a superior choice. For applications requiring potent, non-selective KCa2/KCa3.1 activation, NS309 may be suitable, with careful consideration of its off-target liabilities. The detailed experimental protocols provided here offer a standardized framework for the in-depth characterization of these and other novel KCa2 channel modulators. modulators.
References
- 1. Structural basis for the subtype-selectivity of KCa2.2 channel activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meetings.cshl.edu [meetings.cshl.edu]
- 3. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NS 309 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 7. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. In vivo characterisation of the small-conductance KCa (SK) channel activator 1-ethyl-2-benzimidazolinone (1-EBIO) as a potential anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Riluzole exerts distinct antitumor effects from a metabotropic glutamate receptor 1-specific inhibitor on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Riluzole in Psychiatry: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Small- and Intermediate-Conductance Ca2+-Activated Potassium Channels: The Drug-Binding Pocket at the Channel/Calmodulin Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Domains Responsible for Constitutive and Ca2+-Dependent Interactions between Calmodulin and Small Conductance Ca2+-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CyPPA: A Procedural Guide
For researchers and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of CyPPA (N-Cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine), a positive modulator of the small-conductance calcium-activated potassium channels KCa2.2/SK2 and KCa2.3/SK3.[1]
Hazard Identification and Safety Data
This compound is classified with several hazards that necessitate careful handling and disposal.[2] Understanding these hazards is the first step toward ensuring laboratory safety.
GHS Classification:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[2]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[2] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash hands thoroughly after handling. If on skin, wash with plenty of soap and water.[2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[2] |
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the detailed methodology for the safe disposal of this compound waste, including unused product and contaminated materials.
1.0 Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves (e.g., nitrile).[2]
-
Body Protection: Impervious clothing, such as a lab coat.[2]
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if handling dusty material.[2]
2.0 Waste Collection and Segregation
-
2.1 Solid Waste:
-
2.2 Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and compatible hazardous waste container labeled for liquid chemical waste.[3]
-
Do not dispose of this compound solutions down the drain.[5][6] The US EPA prohibits the sewering of hazardous waste pharmaceuticals.[5][6]
-
Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders before placing them in the solid waste container.[2]
-
3.0 Decontamination
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[2]
-
Collect all materials used for decontamination (e.g., wipes, absorbent pads) as hazardous waste.
4.0 Waste Storage and Labeling
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").[4]
5.0 Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.[4]
Workflow for Proper this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling CyPPA
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling of CyPPA (N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine), a selective activator of KCa2.2 and KCa2.3 potassium channels. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. The primary risks include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Summary of Required Personal Protective Equipment
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to provide comprehensive protection from splashes.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. The specific glove material should be chosen based on the solvent used to dissolve the this compound. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing is necessary to prevent skin contact.[1] |
| Respiratory Protection | Suitable Respirator | To be used when handling the compound as a powder or when adequate ventilation is not available to prevent inhalation of dust or aerosols.[1] |
Safe Handling and Operational Procedures
Proper handling procedures are crucial to prevent exposure and contamination. Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form of this compound.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Solution Preparation:
-
If working with powdered this compound, handle it within a chemical fume hood to avoid inhaling dust.[1]
-
Avoid creating dust.
-
When preparing solutions, add the solvent to the pre-weighed this compound slowly to prevent splashing.
-
-
During Use:
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[1]
-
-
After Handling:
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
-
Decontaminate all work surfaces and equipment after use.
-
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] |
| Inhalation | Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Spill Response:
In the case of a spill, evacuate the immediate area if necessary. Wear full PPE, including respiratory protection, and contain the spill using an absorbent, non-combustible material.[1] Collect the absorbed material into a suitable container for disposal. Decontaminate the spill area thoroughly.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe this compound Handling
Caption: Workflow for the safe handling of this compound in a laboratory setting. Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
